Trpc3/6-IN-2
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C18H23F2N5 |
|---|---|
Molecular Weight |
347.4 g/mol |
IUPAC Name |
(3R,5R)-5-fluoro-1-[(1R,2R,4S)-4-(4-fluorophenyl)-2-(1,2,4-triazol-1-yl)cyclopentyl]piperidin-3-amine |
InChI |
InChI=1S/C18H23F2N5/c19-14-3-1-12(2-4-14)13-5-17(18(6-13)25-11-22-10-23-25)24-8-15(20)7-16(21)9-24/h1-4,10-11,13,15-18H,5-9,21H2/t13-,15+,16+,17+,18+/m0/s1 |
InChI Key |
ATVWXELBUSAQIM-CZIOMAOESA-N |
Isomeric SMILES |
C1[C@@H](C[C@H]([C@@H]1N2C[C@@H](C[C@H](C2)F)N)N3C=NC=N3)C4=CC=C(C=C4)F |
Canonical SMILES |
C1C(CC(C1N2CC(CC(C2)F)N)N3C=NC=N3)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery and Development of TRPC3/6 Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Transient Receptor Potential Canonical (TRPC) channels, particularly TRPC3 and TRPC6, have emerged as critical mediators in various cellular signaling pathways, making them attractive therapeutic targets for a range of pathologies, most notably cardiac hypertrophy and renal diseases. These non-selective cation channels, activated downstream of Gq-coupled protein receptors and phospholipase C, play a pivotal role in calcium homeostasis. The subsequent activation of calcineurin and the transcription factor Nuclear Factor of Activated T-cells (NFAT) triggers hypertrophic gene expression. This guide provides an in-depth overview of the discovery and development of dual inhibitors of TRPC3 and TRPC6, with a focus on the potent inhibitor Trpc3/6-IN-2. We will delve into the core signaling pathways, detail key experimental protocols for inhibitor characterization, and present a comparative analysis of the quantitative data for prominent TRPC3/6 inhibitors.
Introduction: The Role of TRPC3 and TRPC6 in Cellular Signaling
TRPC3 and TRPC6 are highly homologous ion channels that are activated by diacylglycerol (DAG), a product of phospholipase C (PLC) activity following the stimulation of Gq-coupled protein receptors by agonists such as angiotensin II and endothelin-1.[1] This activation leads to an influx of cations, primarily Ca2+ and Na+, depolarizing the cell membrane and increasing intracellular calcium concentrations. This rise in intracellular calcium is a key signaling event that activates the calmodulin-dependent phosphatase calcineurin. Calcineurin, in turn, dephosphorylates the Nuclear Factor of Activated T-cells (NFAT), enabling its translocation to the nucleus where it promotes the transcription of genes associated with cellular growth and hypertrophy.[1] Given their role in these pathological processes, the development of selective inhibitors for TRPC3 and TRPC6 has been a significant focus of drug discovery efforts.
The Landscape of TRPC3/6 Inhibitors
The development of TRPC3/6 inhibitors has progressed through several chemical scaffolds, each with distinct potency and selectivity profiles. Early research identified compounds like Pyr3, a pyrazole derivative, which showed selectivity for TRPC3.[1][2][3][4] However, its modest potency and off-target effects on Orai1 channels highlighted the need for more specific and potent molecules.[1][2] Subsequent high-throughput screening efforts led to the discovery of anilino-thiazole-based inhibitors, such as GSK2332255B and GSK2833503A, which demonstrated low nanomolar potency against both TRPC3 and TRPC6.[1][5][6] More recently, other scaffolds, including benzothiazole amides, have been explored to identify novel TRPC3/6 inhibitors.[7]
Featured Inhibitor: this compound
This compound is a potent, dual inhibitor of TRPC3 and TRPC6. Its discovery marks a significant advancement in the search for selective modulators of these channels.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 2387893-55-0 |
| Molecular Formula | C₁₈H₂₃F₂N₅ |
| Molecular Weight | 347.41 g/mol |
Comparative Potency of TRPC3/6 Inhibitors
The following table summarizes the in vitro potency of this compound and other key TRPC3/6 inhibitors.
Table 2: In Vitro Potency (IC₅₀) of Selected TRPC3/6 Inhibitors
| Inhibitor | TRPC3 IC₅₀ (nM) | TRPC6 IC₅₀ (nM) | Chemical Scaffold | Reference(s) |
| This compound | 16 | 29.8 | Not specified in provided results | [From chemical supplier data] |
| GSK2332255B | 3 - 21 | 3 - 21 | Anilino-thiazole | [1][6] |
| GSK2833503A | 3 - 21 | 3 - 21 | Anilino-thiazole | [1][6] |
| Pyr3 | 700 | Inactive | Pyrazole | [1][2][4] |
| BI 749327 | >1000 | 13 | Not specified in provided results | [8][9] |
| Compound 20 | 370 | >10000 | Pyrazole derivative | [2][3] |
| GSK417651A | ~40 | ~40 | Not specified in provided results | [10][11] |
| GSK2293017A | ~10 | ~10 | Not specified in provided results | [10][11] |
Signaling Pathway and Experimental Workflows
TRPC3/6 Signaling Cascade in Cardiac Hypertrophy
The diagram below illustrates the signaling pathway leading to cardiac hypertrophy that is mediated by TRPC3 and TRPC6 channels.
Caption: TRPC3/6 signaling pathway in cardiac hypertrophy.
Experimental Workflow for Inhibitor Characterization
The following diagram outlines a typical workflow for the characterization of a novel TRPC3/6 inhibitor.
References
- 1. Combined TRPC3 and TRPC6 blockade by selective small-molecule or genetic deletion inhibits pathological cardiac hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a Highly Selective and Potent TRPC3 Inhibitor with High Metabolic Stability and Low Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a Highly Selective and Potent TRPC3 Inhibitor with High Metabolic Stability and Low Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. The discovery of potent blockers of the canonical transient receptor channels, TRPC3 and TRPC6, based on an anilino-thiazole pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Benzothiazole Amides as TRPC3/6 Inhibitors for Gastric Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. pnas.org [pnas.org]
- 10. researchgate.net [researchgate.net]
- 11. cn.aminer.org [cn.aminer.org]
The Role of TRPC3 and TRPC6 in Cardiac Hypertrophy: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cardiac hypertrophy, an adaptive response of the heart to increased workload, can transition to a pathological state characterized by maladaptive remodeling and heart failure. Transient Receptor Potential Canonical (TRPC) channels, particularly TRPC3 and TRPC6, have emerged as critical mediators in the signaling cascades underlying pathological cardiac hypertrophy. These non-selective cation channels, activated by various stimuli including neurohormonal agonists and mechanical stress, contribute to the sustained increase in intracellular calcium concentration ([Ca2+]i) that drives hypertrophic gene expression. This guide provides a comprehensive overview of the roles of TRPC3 and TRPC6 in cardiac hypertrophy, detailing their signaling pathways, summarizing key quantitative data from preclinical studies, and providing detailed experimental protocols for their investigation. The evidence strongly supports TRPC3 and TRPC6 as promising therapeutic targets for the management of pathological cardiac hypertrophy and heart failure.
Introduction
Pathological cardiac hypertrophy is a major risk factor for the development of heart failure, a leading cause of morbidity and mortality worldwide.[1] The process is initiated by a variety of stimuli, including pressure overload, neurohormonal activation, and genetic mutations, which trigger a cascade of intracellular signaling events leading to an increase in cardiomyocyte size, re-expression of fetal genes, and interstitial fibrosis.[2][3] A central player in this signaling network is the sustained elevation of intracellular Ca2+.[4]
TRPC channels are a family of non-selective cation channels that are permeable to Ca2+ and are activated downstream of Gq-protein coupled receptors (GPCRs) and receptor tyrosine kinases.[4][5] Within this family, TRPC3 and TRPC6 have been extensively implicated in the pathogenesis of cardiac hypertrophy.[6] Their expression is upregulated in hypertrophied and failing hearts, and their activation contributes to the pathological Ca2+ signaling that drives hypertrophic remodeling.[2][7] This technical guide will delve into the intricate roles of TRPC3 and TRPC6 in this process, providing a detailed resource for researchers and drug development professionals in the field.
Signaling Pathways of TRPC3 and TRPC6 in Cardiac Hypertrophy
The activation of TRPC3 and TRPC6 in cardiomyocytes is a key event in the initiation and progression of pathological hypertrophy. These channels are primarily activated by diacylglycerol (DAG), a product of phospholipase C (PLC) activation following stimulation of Gq-coupled receptors by agonists such as angiotensin II (Ang II) and endothelin-1 (ET-1).[5]
The Calcineurin-NFAT Signaling Axis
A major downstream effector pathway of TRPC3 and TRPC6 activation is the calcineurin-NFAT signaling cascade.[4][8] The influx of Ca2+ through these channels leads to the activation of the Ca2+/calmodulin-dependent phosphatase, calcineurin.[9] Calcineurin, in turn, dephosphorylates the nuclear factor of activated T-cells (NFAT) transcription factors, promoting their translocation from the cytoplasm to the nucleus.[8] Nuclear NFAT then activates the transcription of a suite of fetal genes associated with pathological hypertrophy, including β-myosin heavy chain (β-MHC), atrial natriuretic peptide (ANP), and B-type natriuretic peptide (BNP).[2] Interestingly, NFAT can also bind to the promoter regions of TRPC3 and TRPC6, creating a positive feedback loop that further amplifies the hypertrophic signaling.[7][10]
References
- 1. Isolation, culture, and immunostaining of neonatal rat ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Modified Technique for Transverse Aortic Constriction in Mice [jove.com]
- 3. Technique of Minimally Invasive Transverse Aortic Constriction in Mice for Induction of Left Ventricular Hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 2.10. Neonatal rat cardiomyocyte isolation and treatment [bio-protocol.org]
- 6. Video: Technique of Minimally Invasive Transverse Aortic Constriction in Mice for Induction of Left Ventricular Hypertrophy [jove.com]
- 7. Automatic Quantification of Cardiomyocyte Dimensions and Connexin 43 Lateralization in Fluorescence Images - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neonatal rat ventricular cardiomyocyte isolation [bio-protocol.org]
- 9. Activation of NFATc1 is directly mediated by IP3 in adult cardiac myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DSpace [kb.osu.edu]
Trpc3/6-IN-2: A Potent Chemical Probe for Interrogating TRPC3 and TRPC6 Channel Function
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Transient Receptor Potential Canonical (TRPC) channels, particularly TRPC3 and TRPC6, are non-selective cation channels that play pivotal roles in a myriad of physiological and pathophysiological processes. Their involvement in calcium signaling pathways makes them attractive therapeutic targets for a range of disorders, including cardiovascular and neurological diseases. Trpc3/6-IN-2 has emerged as a potent and valuable chemical probe for the selective inhibition of TRPC3 and TRPC6 channels. This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, and detailed experimental protocols for its application in scientific research. Furthermore, it presents key quantitative data in a structured format and visualizes relevant signaling pathways and experimental workflows to facilitate a deeper understanding of its utility in the laboratory.
Introduction to this compound
This compound is a small molecule inhibitor that demonstrates high potency against both TRPC3 and TRPC6 channels. Its selectivity for these two members of the TRPC family allows for the precise dissection of their roles in cellular signaling cascades. Understanding the function of TRPC3 and TRPC6 is crucial, as they are implicated in processes such as G-protein coupled receptor (GPCR) mediated calcium entry, cardiac hypertrophy, and neuronal excitability.[1][2][3] This guide serves as a practical resource for investigators utilizing this compound to explore the function and therapeutic potential of TRPC3 and TRPC6 channels.
Chemical and Physical Properties
A clear understanding of the physicochemical properties of this compound is essential for its effective use in experimental settings.
| Property | Value | Reference |
| Chemical Formula | C18H23F2N5 | [4] |
| Molecular Weight | 347.41 g/mol | [4] |
| CAS Number | 2387893-55-0 | [4] |
| Appearance | Solid | |
| Solubility | Soluble in DMSO |
Pharmacological Data
This compound exhibits potent inhibitory activity against TRPC3 and TRPC6 channels. The following table summarizes its in vitro potency and provides a comparison with other known TRPC3/6 inhibitors.
| Compound | Target(s) | IC50 (nM) | Reference |
| This compound | TRPC3 | 16 | [4] |
| TRPC6 | 29.8 | [4] | |
| GSK2332255B | TRPC3 | 5 | [2] |
| TRPC6 | 4 | [2] | |
| GSK2833503A | TRPC3 | 21 | [2] |
| TRPC6 | 3 | [2] | |
| Pyr3 | TRPC3 | 700 | [5] |
| SAR7334 | TRPC6 | 7.9 |
Signaling Pathways
TRPC3 and TRPC6 channels are key components of intracellular signaling pathways initiated by the activation of G-protein coupled receptors (GPCRs) and receptor tyrosine kinases (RTKs). Their activation is primarily mediated by diacylglycerol (DAG), a product of phospholipase C (PLC) activity.
Caption: TRPC3/6 Signaling Pathway.
Experimental Protocols
The following sections provide detailed methodologies for key experiments utilizing this compound to investigate TRPC3 and TRPC6 channel function.
Calcium Imaging Assay
This protocol describes the measurement of intracellular calcium concentration ([Ca²⁺]i) in response to TRPC channel activation and its inhibition by this compound using the ratiometric fluorescent indicator Fura-2 AM.
Materials:
-
Cells expressing TRPC3 or TRPC6 channels (e.g., HEK293 cells)
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
HEPES-buffered saline (HBS): 10 mM HEPES, 150 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 2 mM CaCl₂, 10 mM glucose, pH 7.4
-
This compound
-
TRPC channel agonist (e.g., OAG - Oleoyl-acetyl-glycerol)
-
Fluorescence microscope with dual excitation (340/380 nm) and emission (510 nm) capabilities
Procedure:
-
Cell Preparation: Plate cells onto glass-bottom dishes or coverslips and allow them to adhere overnight.
-
Dye Loading:
-
Prepare a Fura-2 AM loading solution (e.g., 2-5 µM Fura-2 AM with 0.02% Pluronic F-127 in HBS).
-
Incubate cells with the loading solution for 30-60 minutes at 37°C in the dark.
-
Wash the cells twice with HBS to remove extracellular dye.
-
Allow cells to de-esterify the dye for at least 30 minutes at room temperature.[6][7]
-
-
Imaging:
-
Mount the coverslip onto the microscope stage and perfuse with HBS.
-
Acquire baseline fluorescence by alternating excitation at 340 nm and 380 nm and measuring emission at 510 nm.
-
To assess the effect of the inhibitor, pre-incubate the cells with the desired concentration of this compound for 10-20 minutes.
-
Stimulate the cells with a TRPC channel agonist (e.g., OAG).
-
Record the changes in the 340/380 nm fluorescence ratio over time.
-
-
Data Analysis: The ratio of fluorescence intensities (F340/F380) is proportional to the intracellular calcium concentration. Analyze the change in this ratio upon agonist stimulation in the presence and absence of this compound to determine the inhibitory effect.
Caption: Calcium Imaging Workflow.
Whole-Cell Patch-Clamp Electrophysiology
This protocol provides a method for directly measuring ion channel currents through TRPC3 or TRPC6 channels and assessing their inhibition by this compound.
Materials:
-
Cells expressing TRPC3 or TRPC6 channels
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
-
Borosilicate glass capillaries for pipette fabrication
-
Extracellular solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH 7.4 with NaOH
-
Intracellular solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP, 0.3 Na-GTP, pH 7.2 with CsOH
-
This compound
-
TRPC channel agonist (e.g., OAG)
Procedure:
-
Pipette Preparation: Pull glass capillaries to a resistance of 3-5 MΩ when filled with intracellular solution.
-
Cell Preparation: Plate cells on coverslips. Place a coverslip in the recording chamber on the microscope stage and perfuse with extracellular solution.
-
Seal Formation: Approach a cell with the patch pipette and apply gentle suction to form a high-resistance (>1 GΩ) seal (giga-seal).
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.
-
Recording:
-
Clamp the cell membrane potential at a holding potential of -60 mV.
-
Apply voltage ramps (e.g., -100 to +100 mV over 200 ms) to elicit currents and determine the current-voltage (I-V) relationship.
-
Establish a baseline current recording.
-
Apply the TRPC channel agonist to the bath to activate the channels and record the resulting current.
-
To test the inhibitor, perfuse the bath with the desired concentration of this compound prior to or during agonist application.
-
-
Data Analysis: Measure the amplitude of the agonist-evoked current in the presence and absence of this compound to determine the percentage of inhibition.[8][9][10][11]
Caption: Patch-Clamp Workflow.
NFAT Luciferase Reporter Assay
This assay measures the activity of the Nuclear Factor of Activated T-cells (NFAT), a transcription factor downstream of TRPC-mediated calcium signaling, to assess the functional consequences of TRPC3/6 inhibition.[12][13][14]
Materials:
-
Cells co-transfected with a GPCR of interest, TRPC3 or TRPC6, and an NFAT-luciferase reporter plasmid.
-
Cell culture medium and reagents.
-
This compound.
-
GPCR agonist.
-
Luciferase assay reagent (e.g., ONE-Glo™ Luciferase Assay System).
-
Luminometer.
Procedure:
-
Cell Transfection and Plating: Co-transfect cells with the appropriate plasmids and plate them in a white, clear-bottom 96-well plate.
-
Compound Treatment:
-
Pre-incubate the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with the GPCR agonist for 6-8 hours.
-
-
Luciferase Assay:
-
Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis: Normalize the luciferase activity to a control (e.g., unstimulated cells or cells treated with vehicle). Calculate the dose-dependent inhibition of agonist-induced NFAT activity by this compound.[15][16]
Caption: NFAT Luciferase Assay Workflow.
In Vivo Experimental Design (Representative)
While specific in vivo protocols for this compound are not yet widely published, a representative study design can be inferred from research on similar TRPC3/6 inhibitors.[17] The following outlines a potential approach to investigate the effect of this compound on cardiac hypertrophy in a mouse model.
Model:
-
Transverse Aortic Constriction (TAC) model of pressure-overload induced cardiac hypertrophy in mice.
Procedure:
-
Animal Model: Induce cardiac hypertrophy in mice via TAC surgery. Sham-operated animals will serve as controls.
-
Compound Administration:
-
Administer this compound or vehicle to the mice via an appropriate route (e.g., intraperitoneal injection, oral gavage) at a predetermined dose and frequency. Dosing should begin prior to or shortly after the TAC procedure.
-
-
Monitoring:
-
Monitor cardiac function and dimensions throughout the study using echocardiography.
-
Measure blood pressure.
-
-
Endpoint Analysis (after a defined period, e.g., 4 weeks):
-
Harvest hearts and measure heart weight to body weight ratio.
-
Perform histological analysis (e.g., H&E and Masson's trichrome staining) to assess cardiomyocyte size and fibrosis.
-
Conduct molecular analysis (e.g., qPCR, Western blot) to measure the expression of hypertrophic and fibrotic markers.
-
Expected Outcome:
-
Treatment with this compound is hypothesized to attenuate the development of cardiac hypertrophy and fibrosis in the TAC model compared to vehicle-treated animals.
Conclusion
This compound is a powerful and selective chemical probe that is invaluable for the study of TRPC3 and TRPC6 channel biology. Its high potency allows for the effective inhibition of these channels in a variety of experimental systems, from single-cell electrophysiology to in vivo models of disease. The detailed protocols and structured data presented in this guide are intended to equip researchers with the necessary information to confidently and effectively utilize this compound in their investigations, ultimately contributing to a deeper understanding of TRPC channel function and the development of novel therapeutics.
References
- 1. pnas.org [pnas.org]
- 2. Combined TRPC3 and TRPC6 blockade by selective small-molecule or genetic deletion inhibits pathological cardiac hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | TRPC3 Channel Activity and Viability of Purkinje Neurons can be Regulated by a Local Signalosome [frontiersin.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Pharmacological Modulation of Diacylglycerol-Sensitive TRPC3/6/7 Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Calcium Imaging of Cortical Neurons using Fura-2 AM - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Understanding Fura 2-AM: A Powerful Tool for Calcium Imaging - Amerigo Scientific [amerigoscientific.com]
- 8. Whole Cell Patch Clamp Protocol [protocols.io]
- 9. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 10. docs.axolbio.com [docs.axolbio.com]
- 11. Patch Clamp Protocol [labome.com]
- 12. Luciferase Reporter Assay System for Deciphering GPCR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Luciferase Reporter Assay for Deciphering GPCR Pathways [promega.com]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. TRPC3 and TRPC6 are essential for angiotensin II-induced cardiac hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. embopress.org [embopress.org]
- 17. A TRPC3/6 Channel Inhibitor Promotes Arteriogenesis after Hind-Limb Ischemia [mdpi.com]
exploring the pharmacology of Trpc3/6-IN-2
An In-depth Technical Guide to the Pharmacology of Trpc3/6-IN-2
Abstract
This compound is a potent and selective small-molecule inhibitor of the Transient Receptor Potential Canonical 3 (TRPC3) and TRPC6 channels.[1][2] These non-selective cation channels are implicated in a variety of physiological and pathophysiological processes, making them attractive targets for therapeutic intervention. This document provides a comprehensive overview of the pharmacology of this compound, including its mechanism of action, potency, and selectivity. Furthermore, it details the signaling pathways modulated by TRPC3 and TRPC6 and provides standardized experimental protocols for studying their inhibition. This guide is intended for researchers, scientists, and drug development professionals working in the field of ion channel pharmacology.
Introduction
The Transient Receptor Potential (TRP) superfamily of ion channels are crucial cellular sensors involved in a wide array of physiological functions.[3] The canonical TRP (TRPC) subfamily, consisting of seven members (TRPC1-7) in mammals (with TRPC2 being a pseudogene in humans), are key players in calcium and sodium signaling.[4] Among these, TRPC3 and TRPC6 have garnered significant attention due to their roles in cardiovascular diseases, kidney disorders, and neurological conditions.[5][6]
TRPC3 and TRPC6 are non-selective cation channels that are activated downstream of G-protein coupled receptors (GPCRs) and receptor tyrosine kinases.[4][7] Their activation is primarily mediated by diacylglycerol (DAG), a product of phospholipase C (PLC) activity.[4][8][9] This activation leads to an influx of cations, primarily Ca²⁺ and Na⁺, which in turn modulates various cellular processes including smooth muscle contraction, cell proliferation, and gene expression.[10][11][12] Given their involvement in disease pathogenesis, the development of potent and selective inhibitors for TRPC3 and TRPC6 is of great interest for both basic research and therapeutic applications. This compound has emerged as a valuable pharmacological tool for investigating the roles of these channels.
Pharmacological Profile of this compound
Mechanism of Action
This compound functions as a direct blocker of the TRPC3 and TRPC6 ion channels.[1][2] By binding to the channel proteins, it prevents the influx of cations that is normally triggered by stimuli such as DAG.[5] This inhibitory action allows for the specific modulation of TRPC3- and TRPC6-mediated signaling pathways.
Potency and Selectivity
This compound exhibits high potency for both TRPC3 and TRPC6 channels. The available data on its inhibitory concentrations are summarized in the table below.
| Target | IC₅₀ (nM) |
| TRPC3 | 16 |
| TRPC6 | 29.8 |
| Data sourced from MedchemExpress and CymitQuimica.[1][2] |
Information regarding the selectivity profile of this compound against other TRPC channels and unrelated ion channels is not extensively detailed in the provided search results. However, its high potency for TRPC3 and TRPC6 suggests a degree of selectivity. For comparison, another compound, TRPC3/6-IN-1, shows IC₅₀ values of 1260 nM for hTRPC3 and 500 nM for hTRPC6.[13]
Signaling Pathways
TRPC3 and TRPC6 are integral components of the phospholipase C signaling cascade. Their activation is a critical step in converting receptor stimulation into intracellular calcium signals.
TRPC3/6 Activation Pathway
The canonical activation pathway for TRPC3 and TRPC6 begins with the stimulation of a Gq-coupled GPCR. This leads to the activation of PLC, which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and DAG.[4][7] While IP₃ triggers the release of calcium from intracellular stores, DAG directly activates TRPC3 and TRPC6 channels located in the plasma membrane, leading to cation influx.[4][8]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cymitquimica.com [cymitquimica.com]
- 3. High-Throughput Screening of TRPC Channel Ligands Using Cell-Based Assays - TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Pharmacological Modulation of Diacylglycerol-Sensitive TRPC3/6/7 Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are TRPC3 antagonists and how do they work? [synapse.patsnap.com]
- 6. Transient Receptor Potential Canonical 6 (TRPC6) Channel in the Pathogenesis of Diseases: A Jack of Many Trades - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. What are TRPC6 antagonists and how do they work? [synapse.patsnap.com]
- 10. TRPC3 - Wikipedia [en.wikipedia.org]
- 11. TRPC6 - Wikipedia [en.wikipedia.org]
- 12. TRPC3 and TRPC6 are essential for angiotensin II-induced cardiac hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
The Emerging Role of Trpc3/6-IN-2 in Elucidating Mechanotransduction Pathways
A Technical Guide for Researchers
For researchers, scientists, and drug development professionals.
This technical guide explores the potential application of Trpc3/6-IN-2, a potent inhibitor of Transient Receptor Potential Canonical 3 and 6 (TRPC3/6) channels, in the study of mechanotransduction. While direct studies employing this specific inhibitor in mechanotransduction research are yet to be published, its high potency and selectivity for TRPC3 and TRPC6 channels make it a valuable pharmacological tool. This document provides a comprehensive overview of the role of these channels in mechanotransduction, supported by data from genetic studies, and presents hypothetical experimental frameworks for utilizing this compound to dissect these pathways.
Introduction to TRPC3/6 and Mechanotransduction
Mechanotransduction, the process by which cells convert mechanical stimuli into biochemical signals, is fundamental to a vast array of physiological functions, including touch, hearing, and the regulation of cellular homeostasis. TRPC3 and TRPC6 are non-selective cation channels that have been identified as key players in these processes. Genetic knockout studies in mice have demonstrated that the absence of both TRPC3 and TRPC6 leads to significant deficits in light touch sensation and hearing.[1][2][3][4] These studies have laid the groundwork for understanding the critical role of these channels in mechanosensory functions.
The development of specific pharmacological inhibitors is the next logical step to dissect the acute roles of these channels and to explore their therapeutic potential. This compound has emerged as a potent and selective inhibitor of both TRPC3 and TRPC6 channels, offering a promising tool for such investigations.
Quantitative Data on TRPC3/6 Inhibitors
The selection of an appropriate pharmacological tool is critical for robust experimental design. The following table summarizes the available quantitative data for this compound and other relevant TRPC3/6 inhibitors.
| Inhibitor | Target(s) | IC50 (nM) | Notes | Reference |
| This compound | TRPC3 | 16 | Potent dual inhibitor. | [5][6] |
| TRPC6 | 29.8 | [5][6] | ||
| GSK2332255B | TRPC3 | 5 (rat) | Potent and selective, with ≥100-fold selectivity over other calcium-permeable channels. | [7][8][9] |
| TRPC6 | 4 (rat) | [7][8][9] | ||
| SAR7334 | TRPC6 | 7.9 - 9.5 | Highly potent and bioavailable inhibitor of TRPC6. Also inhibits TRPC3 and TRPC7 at higher concentrations. | [10][11][12][13][14] |
| TRPC3 | 282 | [10][11][12][13][14] | ||
| TRPC7 | 226 | [10][11][12][13][14] |
Hypothetical Experimental Protocols for Studying Mechanotransduction with this compound
The following protocols are proposed as a starting point for researchers wishing to use this compound to investigate the role of TRPC3/6 channels in mechanotransduction. These are generalized methodologies and will require optimization for specific cell types and experimental questions.
Protocol 1: Investigating Mechanically-Activated Currents using Whole-Cell Patch-Clamp Electrophysiology
Objective: To determine if this compound can block mechanically-activated cation currents in mechanosensitive cells (e.g., dorsal root ganglion neurons, hair cells).
Materials:
-
Primary culture of mechanosensitive cells (e.g., DRG neurons).
-
Standard extracellular and intracellular solutions for patch-clamp recording.
-
This compound (dissolved in appropriate vehicle, e.g., DMSO).
-
Fire-polished glass pipette for mechanical stimulation.
-
Patch-clamp amplifier and data acquisition system.
Methodology:
-
Establish whole-cell patch-clamp recordings from the target cells.
-
Obtain a baseline recording of membrane current.
-
Apply a controlled mechanical stimulus to the cell membrane using a fire-polished glass pipette driven by a piezo-electric actuator. The stimulus can be a series of graded indentations.
-
Record the resulting inward currents.
-
Perfuse the cells with a known concentration of this compound (e.g., starting with a concentration around the IC50 and performing a dose-response).
-
After a sufficient incubation period, repeat the mechanical stimulation protocol.
-
Record the currents in the presence of the inhibitor.
-
Wash out the inhibitor and repeat the mechanical stimulation to assess the reversibility of the effect.
-
Analyze the peak current amplitude, activation kinetics, and inactivation kinetics before, during, and after inhibitor application.
Protocol 2: Assessing the Role of TRPC3/6 in Mechanically-Induced Calcium Influx using Calcium Imaging
Objective: To determine if this compound can inhibit the increase in intracellular calcium concentration ([Ca2+]i) in response to mechanical stimulation.
Materials:
-
Cultured cells known to express TRPC3/6 and exhibit mechanosensitive calcium responses.
-
Calcium-sensitive fluorescent indicator (e.g., Fura-2 AM, Fluo-4 AM).
-
This compound.
-
A method for applying mechanical stimulation (e.g., cell poking with a glass micropipette, application of shear stress via fluid flow, or stretching of the culture substrate).
-
Fluorescence microscope with a calcium imaging system.
Methodology:
-
Load the cultured cells with a calcium-sensitive fluorescent dye according to the manufacturer's protocol.
-
Obtain a baseline fluorescence recording.
-
Apply a defined mechanical stimulus to a single cell or a field of cells.
-
Record the change in fluorescence intensity, which corresponds to the change in [Ca2+]i.
-
Incubate the cells with this compound for an appropriate duration.
-
Repeat the mechanical stimulation and record the fluorescence response in the presence of the inhibitor.
-
Perform a washout of the inhibitor and repeat the stimulation.
-
Quantify the change in fluorescence intensity (e.g., peak response, area under the curve) to compare the calcium influx before and after inhibitor treatment.
Visualizing Signaling Pathways and Experimental Workflows
To aid in the conceptualization of experiments and the understanding of the underlying biology, the following diagrams have been generated using the DOT language.
Caption: Proposed signaling pathways for TRPC3/6 activation in mechanotransduction.
Caption: A generalized experimental workflow using a pharmacological inhibitor.
Conclusion
This compound represents a promising new tool for the investigation of mechanotransduction. Its high potency and selectivity for TRPC3 and TRPC6 channels offer the potential for precise dissection of the roles of these channels in response to mechanical stimuli. While direct experimental evidence for its use in this context is currently lacking, the foundational knowledge from genetic studies strongly supports the rationale for its application. The experimental protocols and conceptual frameworks provided in this guide are intended to facilitate the design of innovative research aimed at unraveling the complex mechanisms of mechanotransduction and identifying novel therapeutic targets for a range of mechanosensitive disorders. Researchers are encouraged to adapt and optimize these approaches to their specific systems of interest.
References
- 1. royalsocietypublishing.org [royalsocietypublishing.org]
- 2. TRPC3 and TRPC6 are essential for normal mechanotransduction in subsets of sensory neurons and cochlear hair cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. royalsocietypublishing.org [royalsocietypublishing.org]
- 4. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Combined TRPC3 and TRPC6 blockade by selective small-molecule or genetic deletion inhibits pathological cardiac hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Combined TRPC3 and TRPC6 blockade by selective small-molecule or genetic deletion inhibits pathological cardiac hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery and pharmacological characterization of a novel potent inhibitor of diacylglycerol-sensitive TRPC cation channels - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Discovery and pharmacological characterization of a novel potent inhibitor of diacylglycerol-sensitive TRPC cation channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
The Structure-Activity Relationship of Trpc3/6-IN-2: A Technical Guide for Researchers
An In-depth Analysis of a Potent TRPC3 and TRPC6 Inhibitor for Drug Discovery Professionals
Transient Receptor Potential Canonical (TRPC) channels, particularly TRPC3 and TRPC6, have emerged as significant therapeutic targets for a range of pathological conditions, including cardiovascular diseases, kidney disorders, and neurological ailments. The development of selective inhibitors for these channels is a key focus in modern drug discovery. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of Trpc3/6-IN-2, a potent inhibitor of both TRPC3 and TRPC6 channels. This document is intended for researchers, scientists, and drug development professionals actively involved in the field.
Core Compound Profile: this compound
This compound is a small molecule inhibitor with high potency against both TRPC3 and TRPC6 channels.[1] Its core chemical structure features a substituted cyclopentane ring, a key feature in a class of compounds targeting these ion channels.[2]
| Property | Value | Reference |
| Chemical Formula | C₁₈H₂₃F₂N₅ | [1] |
| Molecular Weight | 347.41 g/mol | [1] |
| CAS Number | 2387893-55-0 | [1] |
| IC₅₀ for TRPC3 | 16 nM | [1] |
| IC₅₀ for TRPC6 | 29.8 nM | [1] |
Structure-Activity Relationship Insights from Related TRPC3/6 Inhibitors
While a detailed SAR study specifically on this compound and its direct analogs is not extensively available in the public domain, valuable insights can be gleaned from the analysis of other potent and selective TRPC3/6 inhibitors. The cyclopentane scaffold present in this compound is a recurring motif in other patented TRPC inhibitors, suggesting its importance for activity.[2][3]
The following table summarizes the activity of various TRPC3/6 inhibitors, providing a basis for understanding the structural requirements for potent inhibition.
| Compound | Target(s) | IC₅₀/EC₅₀ | Key Structural Features | Reference |
| This compound | TRPC3, TRPC6 | IC₅₀: 16 nM (TRPC3), 29.8 nM (TRPC6) | Substituted cyclopentane diamine | [1] |
| GSK2332255B | TRPC3, TRPC6 | IC₅₀: 5 nM (TRPC3), 4 nM (TRPC6) | 2-aminothiazole core | [4] |
| GSK2833503A | TRPC3, TRPC6 | IC₅₀: 21 nM (TRPC3), 3 nM (TRPC6) | 2-aminothiazole core | [4] |
| Pyr3 | TRPC3 | IC₅₀: ~0.7 µM | Pyrazole derivative | [5] |
| 1-BP | TRPC3, TRPC6 | IC₅₀: 260 nM (TRPC3), 206 nM (TRPC6) | 1-benzylpiperadine derivative | [6] |
| GSK1702934A (Agonist) | TRPC3, TRPC6 | EC₅₀: ~0.08 µM (TRPC3), 0.44 µM (TRPC6) | Benzimidazole derivative | [7][8] |
Key Observations for SAR:
-
Core Scaffold: The presence of a rigid ring system, such as cyclopentane or pyrazole, appears to be a common feature among TRPC3/6 modulators.
-
Amine Substituents: The diamine functionality on the cyclopentane ring of this compound likely plays a crucial role in its interaction with the target channels.
-
Aromatic Moieties: The presence of aromatic groups, often halogenated, is a consistent feature in potent inhibitors, suggesting their involvement in binding interactions.
-
Selectivity: Achieving selectivity between TRPC3 and TRPC6, as well as against other TRP channels, remains a significant challenge due to their high homology. However, subtle structural modifications can influence the selectivity profile. For instance, the enantiomer of GSK2833503A exhibits significantly different potencies for TRPC3 and TRPC6.
Signaling Pathways of TRPC3 and TRPC6
TRPC3 and TRPC6 are non-selective cation channels that are activated downstream of G-protein coupled receptors (GPCRs) and receptor tyrosine kinases. Their activation leads to an influx of Ca²⁺ and Na⁺, which in turn modulates a variety of cellular processes.
Experimental Protocols
Detailed experimental protocols for the synthesis and biological evaluation of this compound are not publicly available. However, based on the characterization of similar TRPC3/6 inhibitors, the following generalized protocols for key experiments can be utilized.
Whole-Cell Patch Clamp Electrophysiology
This technique is the gold standard for characterizing the activity of ion channel modulators.
Methodology:
-
Cell Preparation: HEK293 cells stably or transiently expressing human TRPC3 or TRPC6 are cultured on glass coverslips.
-
Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose (pH 7.4 with NaOH).
-
Internal (Pipette) Solution (in mM): 140 CsCl, 10 HEPES, 5 EGTA, 2 Mg-ATP, 0.3 Na-GTP (pH 7.2 with CsOH).
-
-
Recording:
-
Borosilicate glass pipettes with a resistance of 3-5 MΩ are filled with the internal solution.
-
A gigaohm seal is formed between the pipette tip and the cell membrane.
-
The membrane patch is ruptured by gentle suction to achieve the whole-cell configuration.
-
Cells are voltage-clamped at a holding potential of -60 mV.
-
Currents are elicited by applying voltage ramps (e.g., from -100 mV to +100 mV over 200 ms).
-
Baseline currents are recorded before the application of a TRPC3/6 agonist (e.g., 100 µM OAG or 1 µM GSK1702934A).
-
Once a stable activated current is achieved, this compound is perfused at increasing concentrations to determine its inhibitory effect.
-
-
Data Analysis: The current amplitude at a specific voltage (e.g., +80 mV) is measured, and the percentage of inhibition is calculated for each concentration of the inhibitor. The IC₅₀ value is determined by fitting the concentration-response data to a Hill equation.
Calcium Influx Assay
This is a high-throughput method to screen for and characterize modulators of calcium-permeable channels.
Methodology:
-
Cell Plating: HEK293 cells expressing TRPC3 or TRPC6 are seeded into 96-well black-walled, clear-bottom plates.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a physiological buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 30-60 minutes at 37°C.
-
Compound Incubation: After washing to remove excess dye, cells are incubated with various concentrations of this compound or vehicle control for a predetermined period.
-
Measurement: The plate is placed in a fluorescence plate reader. Baseline fluorescence is measured for a short period before the addition of a TRPC3/6 agonist.
-
Agonist Addition: A TRPC3/6 agonist is added to all wells simultaneously using the plate reader's injection system.
-
Data Acquisition: Fluorescence intensity is measured kinetically for several minutes following agonist addition.
-
Data Analysis: The increase in fluorescence intensity, indicative of calcium influx, is calculated. The percentage of inhibition for each concentration of this compound is determined, and the IC₅₀ value is calculated.
Conclusion and Future Directions
This compound represents a significant advancement in the development of potent inhibitors for TRPC3 and TRPC6 channels. Its chemical structure, centered around a substituted cyclopentane diamine core, provides a valuable starting point for further optimization. While detailed SAR studies on this specific molecule are not yet widely published, analysis of related compounds highlights the importance of the core scaffold, amine functionalities, and aromatic substitutions in achieving high potency.
Future research should focus on:
-
Detailed SAR studies: Synthesizing and evaluating a library of this compound analogs to precisely map the contributions of different structural elements to potency and selectivity.
-
Elucidation of the binding site: Utilizing techniques such as cryo-electron microscopy and photoaffinity labeling to determine the precise binding site of this compound on the TRPC3 and TRPC6 channels.
-
In vivo characterization: Assessing the pharmacokinetic and pharmacodynamic properties of this compound and its optimized analogs in relevant animal models of disease.
A deeper understanding of the structure-activity relationship of this compound and related compounds will undoubtedly accelerate the development of novel and effective therapies targeting TRPC3 and TRPC6 channels.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. US20210070733A1 - Cyclopentane compounds - Google Patents [patents.google.com]
- 3. U.S. Patent for Cyclopentane derivatives Patent (Patent # 5,075,513 issued December 24, 1991) - Justia Patents Search [patents.justia.com]
- 4. Bio-based synthesis of cyclopentane-1,3-diamine and its application in bifunctional monomers for poly-condensation - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 6. Diastereoselective synthesis of cis-cyclopentane-1,2-diamine derivatives via organophotoredox-catalyzed [3 + 2] cycloadditions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. Whole Cell Patch Clamp Protocol [protocols.io]
- 8. Canonical Transient Receptor Potential 6 (TRPC6), a Redox-regulated Cation Channel - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Trpc3/6-IN-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trpc3/6-IN-2 is a potent and selective inhibitor of the Transient Receptor Potential Canonical 3 (TRPC3) and TRPC6 channels. These non-selective cation channels are implicated in a variety of physiological processes, including calcium signaling, smooth muscle contraction, and neuronal activity.[1][2] Dysregulation of TRPC3 and TRPC6 has been linked to several pathological conditions, making them attractive targets for drug discovery.[3][4] These application notes provide a detailed protocol for an in vitro assay to characterize the inhibitory activity of this compound and other potential modulators of TRPC3 and TRPC6 channels.
Data Presentation
Inhibitory Activity of this compound
| Target | IC50 (nM) | Reference |
| TRPC3 | 16 | [5] |
| TRPC6 | 29.8 | [5] |
Other Reported TRPC3/6 Inhibitors for Comparison
| Compound | Target(s) | IC50 (nM) | Reference |
| GSK2332255B | TRPC3, TRPC6 | 5 (TRPC3), 4 (TRPC6) | [6] |
| GSK2833503A | TRPC3, TRPC6 | 21 (TRPC3), 3 (TRPC6) | [6] |
| BTDM | TRPC3, TRPC6 | 11 (TRPC3), 10 (TRPC6) | [7] |
| SAR-7334 | TRPC3, TRPC6, TRPC7 | 282 (TRPC3), 9.5 (TRPC6), 226 (TRPC7) | [8] |
| AM-1473 | TRPC3, TRPC6 | 8 (TRPC3), 0.22 (TRPC6) | [7] |
Signaling Pathways
The activation of both TRPC3 and TRPC6 channels is downstream of G-protein coupled receptors (GPCRs) and the activation of Phospholipase C (PLC).[2][4] PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). DAG directly activates TRPC3 and TRPC6, leading to an influx of cations, including Ca2+ and Na+, which depolarizes the cell membrane and contributes to various cellular responses.[9][10]
References
- 1. abcam.com [abcam.com]
- 2. TRPC3 - Wikipedia [en.wikipedia.org]
- 3. Transient Receptor Potential Canonical 6 (TRPC6) Channel in the Pathogenesis of Diseases: A Jack of Many Trades - PMC [pmc.ncbi.nlm.nih.gov]
- 4. genecards.org [genecards.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Combined TRPC3 and TRPC6 blockade by selective small-molecule or genetic deletion inhibits pathological cardiac hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Modulation and Regulation of Canonical Transient Receptor Potential 3 (TRPC3) Channels [mdpi.com]
- 8. adooq.com [adooq.com]
- 9. Modulation and Regulation of Canonical Transient Receptor Potential 3 (TRPC3) Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. TRPC6 - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Trpc3/6-IN-2 in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Trpc3/6-IN-2, a potent inhibitor of the transient receptor potential canonical 3 (TRPC3) and TRPC6 channels, in various cell-based assays. This document outlines the mechanism of action, provides quantitative data for its activity, and details experimental protocols for assessing its effects on cellular signaling pathways.
Introduction
Transient Receptor Potential Canonical (TRPC) channels are a family of non-selective cation channels that play crucial roles in regulating intracellular calcium concentration ([Ca2+]i).[1] Specifically, TRPC3 and TRPC6 are activated downstream of G-protein coupled receptors (GPCRs) and receptor tyrosine kinases (RTKs) through the phospholipase C (PLC) pathway, leading to the production of diacylglycerol (DAG), a direct activator of these channels.[2][3] Dysregulation of TRPC3 and TRPC6 channels has been implicated in a variety of pathological conditions, including cardiac hypertrophy, kidney disease, and cancer, making them attractive targets for drug discovery.[4][5]
This compound is a potent and selective small molecule inhibitor of both TRPC3 and TRPC6 channels. Its ability to block the influx of cations through these channels provides a valuable tool for investigating their physiological roles and for evaluating their therapeutic potential.
Mechanism of Action
The activation of TRPC3 and TRPC6 channels is a key event in cellular signal transduction. Upon stimulation of cell surface receptors, PLC is activated and hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and DAG.[2] While IP3 triggers the release of calcium from intracellular stores, DAG directly binds to and activates TRPC3 and TRPC6 channels located on the plasma membrane. This activation leads to an influx of cations, primarily Na+ and Ca2+, resulting in membrane depolarization and a sustained increase in intracellular calcium levels. This sustained calcium signal is critical for the activation of downstream effectors, such as the calcineurin/NFAT (Nuclear Factor of Activated T-cells) signaling pathway, which is involved in gene transcription and cellular responses like hypertrophy.[2] this compound exerts its inhibitory effect by blocking the ion permeation pore of the TRPC3 and TRPC6 channels, thereby preventing the influx of cations and the subsequent downstream signaling events.
References
- 1. resources.revvity.com [resources.revvity.com]
- 2. embopress.org [embopress.org]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Combined TRPC3 and TRPC6 blockade by selective small-molecule or genetic deletion inhibits pathological cardiac hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzothiazole Amides as TRPC3/6 Inhibitors for Gastric Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Trpc3/6-IN-2: A Potent Inhibitor of TRPC3 Channels
Audience: Researchers, scientists, and drug development professionals.
Introduction
Transient Receptor Potential Canonical 3 (TRPC3) is a non-selective cation channel that plays a crucial role in calcium signaling pathways. Its activation is primarily downstream of G-protein coupled receptors (GPCRs) and receptor tyrosine kinases, leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) and the generation of diacylglycerol (DAG), which directly activates the channel. Dysregulation of TRPC3 activity has been implicated in various pathological conditions, including cardiac hypertrophy, neurodegenerative diseases, and cancer, making it a significant target for drug discovery.
Trpc3/6-IN-2 is a potent and selective inhibitor of TRPC3 and TRPC6 channels. These application notes provide detailed protocols for utilizing this compound to study TRPC3 function in various in vitro experimental settings.
Data Presentation
Inhibitory Potency of this compound and Other TRPC3 Inhibitors
| Compound | Target(s) | IC50 (TRPC3) | IC50 (TRPC6) | Reference(s) |
| This compound | TRPC3, TRPC6 | 16 nM | 29.8 nM | [1] |
| Pyr3 | TRPC3 | ~700 nM | Inactive | [2] |
| GSK2332255B | TRPC3, TRPC6 | 5 nM | 4 nM | |
| GSK2833503A | TRPC3, TRPC6 | 21 nM | 3 nM | |
| Norgestimate | TRPC3, TRPC6 | 3-5 µM | 3-5 µM | [3] |
| Progesterone | TRPC3, TRPC5, TRPC6 | 6-18 µM | 6-18 µM | [3] |
Signaling Pathway
The canonical signaling pathway leading to the activation of TRPC3 involves the activation of a Gq-coupled GPCR, which in turn activates Phospholipase C (PLC). PLC cleaves PIP2 into inositol 1,4,5-trisphosphate (IP3) and DAG. While IP3 stimulates the release of calcium from the endoplasmic reticulum, DAG directly binds to and activates TRPC3 channels located on the plasma membrane, leading to an influx of cations, including Ca2+ and Na+.
Experimental Protocols
Preparation of this compound Stock Solution
It is recommended to prepare a concentrated stock solution of this compound in a high-quality, anhydrous solvent. Based on the pyrazole chemical structure, Dimethyl Sulfoxide (DMSO) is a suitable solvent.
-
Reagent: this compound (Solid)
-
Solvent: Dimethyl Sulfoxide (DMSO), anhydrous
-
Procedure:
-
Weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve a stock concentration of 10 mM.
-
Vortex thoroughly until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
-
Note: Before use, thaw an aliquot at room temperature and dilute it to the final working concentration in the appropriate assay buffer or cell culture medium. Ensure the final DMSO concentration in the assay is low (typically ≤ 0.1%) to avoid solvent-induced cellular toxicity.
Experimental Workflow for In Vitro Assays
The following diagram outlines a general workflow for utilizing this compound in in vitro cell-based assays.
Calcium Influx Assay
This protocol describes the measurement of intracellular calcium concentration ([Ca2+]i) using a fluorescent calcium indicator to assess the inhibitory effect of this compound on TRPC3 channel activity.
-
Materials:
-
Cells expressing TRPC3 (e.g., HEK293-TRPC3 stable cell line).
-
Fluorescent calcium indicator (e.g., Fura-2 AM, Fluo-4 AM).
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer.
-
This compound stock solution (10 mM in DMSO).
-
TRPC3 agonist (e.g., 1-oleoyl-2-acetyl-sn-glycerol (OAG) or GSK1702934A).
-
Vehicle control (DMSO).
-
96-well black, clear-bottom microplate.
-
Fluorescence microplate reader or fluorescence microscope.
-
-
Protocol:
-
Cell Seeding: Seed cells in a 96-well microplate at an appropriate density to achieve 80-90% confluency on the day of the experiment.
-
Dye Loading:
-
Prepare a loading buffer containing the calcium indicator (e.g., 2-5 µM Fluo-4 AM) and Pluronic F-127 (0.02%) in HBSS.
-
Remove the culture medium from the wells and add the loading buffer.
-
Incubate for 30-60 minutes at 37°C in the dark.
-
Wash the cells twice with HBSS to remove excess dye.
-
-
Inhibitor Incubation:
-
Prepare working solutions of this compound at various concentrations (e.g., 1 nM to 1 µM) in HBSS. Include a vehicle control (DMSO at the same final concentration).
-
Add the inhibitor or vehicle to the respective wells and incubate for 15-30 minutes at room temperature.
-
-
Measurement of Calcium Influx:
-
Place the microplate in the fluorescence reader.
-
Establish a stable baseline fluorescence reading.
-
Add the TRPC3 agonist (e.g., 50-100 µM OAG) to all wells simultaneously using an automated injector if available.
-
Record the change in fluorescence intensity over time.
-
-
Controls:
-
Positive Control: Cells treated with the TRPC3 agonist without the inhibitor.
-
Negative Control: Cells treated with the vehicle (DMSO) and the TRPC3 agonist.
-
Untreated Control: Cells not treated with agonist or inhibitor to establish baseline calcium levels.
-
-
Data Analysis: Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence after agonist addition. Normalize the data to the positive control to determine the percent inhibition at each concentration of this compound and calculate the IC50 value.
-
Whole-Cell Patch-Clamp Electrophysiology
This protocol allows for the direct measurement of ion currents through TRPC3 channels and the effect of this compound.
-
Materials:
-
Cells expressing TRPC3.
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.
-
Borosilicate glass capillaries for pipette fabrication.
-
Extracellular (bath) solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, pH 7.4).
-
Intracellular (pipette) solution (e.g., containing in mM: 140 Cs-glutamate, 8 NaCl, 1 MgCl2, 10 HEPES, 0.5 EGTA, pH 7.2).
-
This compound.
-
TRPC3 agonist (e.g., OAG).
-
-
Protocol:
-
Cell Preparation: Plate cells on glass coverslips suitable for patch-clamp recording.
-
Pipette Preparation: Pull glass pipettes to a resistance of 3-5 MΩ when filled with the intracellular solution.
-
Recording:
-
Establish a whole-cell patch-clamp configuration on a TRPC3-expressing cell.
-
Hold the cell at a negative holding potential (e.g., -60 mV).
-
Apply voltage ramps (e.g., from -100 mV to +100 mV) to elicit baseline currents.
-
Perfuse the cell with the extracellular solution containing the TRPC3 agonist (e.g., 100 µM OAG) to activate TRPC3 currents.
-
Once a stable current is achieved, co-perfuse with the agonist and different concentrations of this compound.
-
Record the current inhibition.
-
-
Controls:
-
Positive Control: Application of the TRPC3 agonist alone.
-
Vehicle Control: Application of the agonist with the corresponding concentration of DMSO.
-
-
Data Analysis: Measure the current amplitude at a specific voltage (e.g., +80 mV) before and after the application of this compound. Calculate the percentage of current inhibition.
-
Cell Viability Assay (MTT Assay)
This assay is used to assess the potential cytotoxic effects of this compound on the cells used in the primary functional assays.
-
Materials:
-
Cells of interest.
-
96-well clear microplate.
-
This compound stock solution.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
Microplate reader capable of measuring absorbance at 570 nm.
-
-
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will not reach 100% confluency by the end of the experiment.
-
Compound Treatment:
-
The following day, treat the cells with a range of concentrations of this compound (e.g., from nanomolar to high micromolar concentrations).
-
Include a vehicle control (DMSO) and an untreated control.
-
Incubate for a period relevant to the functional assays (e.g., 24-72 hours).
-
-
MTT Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization:
-
Carefully remove the medium.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (wells with media only) from all readings. Express the results as a percentage of the vehicle-treated control cells.
-
Disclaimer
These protocols provide a general guideline. Optimal conditions, including cell type, inhibitor concentration, and incubation times, may vary and should be determined experimentally by the end-user. Always consult the manufacturer's datasheet for specific information on the handling and storage of this compound. For research use only. Not for use in diagnostic procedures.
References
Trpc3/6-IN-2: An Experimental Guide for Researchers
Application Notes and Protocols for the Scientific Community
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental use of Trpc3/6-IN-2, a potent inhibitor of the Transient Receptor Potential Canonical 3 (TRPC3) and TRPC6 ion channels. These channels are implicated in a variety of physiological and pathological processes, making them attractive targets for therapeutic intervention. This guide offers detailed protocols for in vitro and in vivo studies, summarizes key quantitative data, and provides visual representations of the relevant signaling pathways and experimental workflows.
Introduction
This compound is a small molecule inhibitor with high potency for both TRPC3 and TRPC6 channels.[1][2][3] These channels are non-selective cation channels that play crucial roles in calcium signaling downstream of G-protein coupled receptors (GPCRs) and receptor tyrosine kinases (RTKs).[4] Their activation is primarily mediated by diacylglycerol (DAG), a product of phospholipase C (PLC) activity.[4] Dysregulation of TRPC3 and TRPC6 has been linked to various diseases, including cardiac hypertrophy, renal disease, and peripheral artery disease.[5][6][7] this compound serves as a valuable tool for investigating the physiological and pathophysiological roles of these channels.
Data Presentation
The following table summarizes the in vitro potency of this compound and other commonly used modulators of TRPC3 and TRPC6 channels. This data is essential for selecting the appropriate compound and concentration for a given experiment.
| Compound Name | Target(s) | Assay Type | Potency (IC50/EC50) | Reference(s) |
| This compound | TRPC3, TRPC6 | Not Specified | IC50: 16 nM (TRPC3), 29.8 nM (TRPC6) | [1][2][3] |
| GSK2332255B | TRPC3, TRPC6 | Patch Clamp | IC50: 5 nM (rat TRPC3), 4 nM (rat TRPC6) | [8] |
| GSK2833503A | TRPC3, TRPC6 | Patch Clamp | IC50: 21 nM (TRPC3), 3 nM (TRPC6) | [5][9][10] |
| SAR7334 | TRPC6, TRPC3, TRPC7 | Patch Clamp / Ca2+ influx | IC50: 7.9 nM (TRPC6), 282 nM (TRPC3), 226 nM (TRPC7) | [11][12][13] |
| Pyr3 | TRPC3 | Ca2+ influx | IC50: 0.7 µM | [14] |
| GSK1702934A | TRPC3, TRPC6 | Patch Clamp | EC50: ~80 nM (TRPC3), ~440 nM (TRPC6) | [15] |
| OAG (1-oleoyl-2-acetyl-sn-glycerol) | TRPC3, TRPC6, TRPC7 | Electrophysiology | Activator | [16] |
| Artemisinin | TRPC3 | Ca2+ influx, Electrophysiology | Activator | [17] |
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the molecular context in which this compound acts, the following diagrams illustrate the canonical signaling pathway leading to TRPC3/6 activation and a general workflow for screening TRPC channel modulators.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are intended as a starting point and may require optimization based on the specific cell type or animal model.
In Vitro Protocols
1. Cell Culture and Transfection
-
Objective: To prepare cells expressing TRPC3 and/or TRPC6 for subsequent assays.
-
Materials:
-
HEK293 cells (or other suitable cell line with low endogenous TRPC expression).
-
DMEM supplemented with 10% FBS, 1% penicillin-streptomycin.
-
Plasmids encoding human TRPC3 and/or TRPC6.
-
Transfection reagent (e.g., Lipofectamine 3000).
-
6-well plates.
-
-
Protocol:
-
Seed HEK293 cells in 6-well plates at a density of 5 x 10^5 cells/well.
-
The following day, transfect cells with TRPC3 and/or TRPC6 plasmids according to the manufacturer's protocol for the chosen transfection reagent.
-
Incubate for 24-48 hours post-transfection before proceeding with functional assays.
-
2. Intracellular Calcium Influx Assay
-
Objective: To measure changes in intracellular calcium concentration upon channel activation and inhibition.
-
Materials:
-
Transfected cells in a 96-well black, clear-bottom plate.
-
Fluo-4 AM or Fura-2 AM calcium indicator.
-
Hanks' Balanced Salt Solution (HBSS) with and without Ca²⁺.
-
TRPC3/6 agonist (e.g., 100 µM OAG).
-
This compound (various concentrations for dose-response).
-
Fluorescence plate reader (e.g., FLIPR).
-
-
Protocol:
-
Load cells with Fluo-4 AM (2 µM) in HBSS for 30-60 minutes at 37°C.
-
Wash cells twice with HBSS.
-
Add HBSS containing various concentrations of this compound or vehicle control and incubate for 10-20 minutes.
-
Place the plate in the fluorescence plate reader and establish a baseline reading.
-
Add the TRPC3/6 agonist (e.g., OAG) and immediately begin recording fluorescence intensity over time.
-
Analyze the data by calculating the change in fluorescence from baseline. For dose-response curves, plot the peak fluorescence response against the concentration of this compound.
-
3. Whole-Cell Patch Clamp Electrophysiology
-
Objective: To directly measure the ion currents through TRPC3/6 channels and the effect of this compound.
-
Materials:
-
Transfected cells on glass coverslips.
-
Patch clamp rig with amplifier and data acquisition system.
-
Borosilicate glass pipettes.
-
Extracellular solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose (pH 7.4).
-
Intracellular solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP (pH 7.2).
-
TRPC3/6 agonist (e.g., 100 µM OAG).
-
This compound.
-
-
Protocol:
-
Place a coverslip with transfected cells in the recording chamber and perfuse with extracellular solution.
-
Form a GΩ seal and establish a whole-cell configuration.
-
Hold the cell at a holding potential of -60 mV and apply voltage ramps (e.g., -100 to +100 mV over 200 ms) to elicit currents.
-
Perfuse the cells with the TRPC3/6 agonist to activate the channels and record the current.
-
Apply this compound in the presence of the agonist to measure the degree of inhibition.
-
Analyze the current-voltage (I-V) relationship and the percentage of current inhibition by this compound.
-
In Vivo Protocol (General Guidance)
-
Objective: To evaluate the efficacy of this compound in a relevant animal model of disease (e.g., cardiac hypertrophy or peripheral artery disease).
-
Animal Model:
-
Compound Preparation and Administration:
-
Solubility: The solubility of this compound should be empirically determined in various vehicles. Common vehicles for in vivo administration of similar small molecules include a mixture of DMSO, PEG300, Tween-80, and saline, or corn oil.[11][14]
-
Dosing: The optimal dose must be determined through dose-ranging studies. For reference, Pyr3 has been used in mice at 0.1 mg/kg/day.[21] SAR7334 has been administered orally to rats at 10 mg/kg.[11]
-
Route of Administration: Depending on the vehicle and desired pharmacokinetic profile, administration can be intraperitoneal (i.p.), oral (p.o.), or subcutaneous (s.c.).
-
-
Experimental Procedure (Example: Cardiac Hypertrophy Model):
-
Acclimatize animals for at least one week before the experiment.
-
Perform the TAC surgery to induce pressure overload. Sham-operated animals will serve as controls.
-
Begin administration of this compound or vehicle control one day before or immediately after surgery and continue for the duration of the study (e.g., 4 weeks).
-
Monitor animal health and body weight regularly.
-
At the end of the study, perform echocardiography to assess cardiac function.
-
Euthanize the animals and harvest the hearts.
-
Measure heart weight to body weight ratio.
-
Perform histological analysis (e.g., H&E and Masson's trichrome staining) to assess cardiomyocyte size and fibrosis.
-
Conduct molecular analysis (e.g., qPCR, Western blot) to measure the expression of hypertrophic markers (e.g., ANP, BNP, β-MHC).
-
-
Statistical Analysis: Use appropriate statistical tests (e.g., t-test, ANOVA) to compare the outcomes between the vehicle-treated and this compound-treated groups.
Conclusion
This compound is a valuable pharmacological tool for dissecting the roles of TRPC3 and TRPC6 channels in health and disease. The protocols and data presented in this guide are intended to provide a solid foundation for researchers to design and execute meaningful experiments. As with any experimental work, careful optimization and appropriate controls are paramount for obtaining robust and reproducible results. The continued investigation of TRPC3 and TRPC6 using selective inhibitors like this compound holds promise for the development of novel therapeutics for a range of human diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cymitquimica.com [cymitquimica.com]
- 4. researchgate.net [researchgate.net]
- 5. Combined TRPC3 and TRPC6 blockade by selective small-molecule or genetic deletion inhibits pathological cardiac hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TRPC channels are necessary mediators of pathologic cardiac hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vivo selective inhibition of TRPC6 by antagonist BI 749327 ameliorates fibrosis and dysfunction in cardiac and renal disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Combined TRPC3 and TRPC6 blockade by selective small-molecule or genetic deletion inhibits pathological cardiac hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. core.ac.uk [core.ac.uk]
- 11. selleckchem.com [selleckchem.com]
- 12. Discovery and pharmacological characterization of a novel potent inhibitor of diacylglycerol-sensitive TRPC cation channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. researchgate.net [researchgate.net]
- 16. embopress.org [embopress.org]
- 17. Direct Activation of TRPC3 Channels by the Antimalarial Agent Artemisinin - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Discovery and pharmacological characterization of a novel potent inhibitor of diacylglycerol-sensitive TRPC cation channels - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A TRPC3/6 Channel Inhibitor Promotes Arteriogenesis after Hind-Limb Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. ahajournals.org [ahajournals.org]
Application Notes and Protocols for Trpc3/6-IN-2 in Patch Clamp Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Transient Receptor Potential Canonical (TRPC) channels, particularly TRPC3 and TRPC6, are non-selective cation channels that play crucial roles in calcium signaling and have been implicated in a variety of physiological and pathophysiological processes.[1][2][3][4] These channels are activated downstream of G-protein coupled receptors (GPCRs) and receptor tyrosine kinases (RTKs) through the action of phospholipase C (PLC), which generates diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3).[2][5][6] DAG is a direct activator of TRPC3 and TRPC6.[2][5][7][8] The activation of these channels leads to membrane depolarization and calcium influx, which can trigger downstream signaling cascades.[7][8][9] Given their involvement in conditions such as cardiac hypertrophy and pain, TRPC3 and TRPC6 have emerged as promising therapeutic targets.[1][7][10]
Trpc3/6-IN-2 is a potent inhibitor of both TRPC3 and TRPC6 channels. This document provides detailed application notes and protocols for the use of this compound in patch clamp electrophysiology experiments to characterize its effects on these channels.
Data Presentation
Inhibitory Activity of this compound
| Channel | IC50 (nM) |
| TRPC3 | 16 |
| TRPC6 | 29.8 |
| Data sourced from MedchemExpress.[11] |
Signaling Pathway
The following diagram illustrates the canonical activation pathway of TRPC3 and TRPC6 channels, which are the targets of this compound.
Experimental Protocols
Whole-Cell Patch Clamp Electrophysiology Protocol for Testing this compound
This protocol is designed for recording TRPC3/6 currents from heterologous expression systems (e.g., HEK293 or CHO cells) or primary cells endogenously expressing these channels.
1. Cell Preparation:
-
Culture cells expressing human TRPC3 or TRPC6 channels. For transient expression, transfect cells 24-48 hours prior to the experiment. For stable cell lines, passage cells as required.
-
To facilitate channel activation via a GPCR pathway, co-transfection with a suitable receptor (e.g., M3 muscarinic receptor) may be necessary.[3][12]
-
On the day of the experiment, plate cells on glass coverslips at a low density to allow for easy patching of individual cells.
2. Solutions and Reagents:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal Solution (in mM): 140 CsCl, 10 HEPES, 10 BAPTA, 4 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2 with CsOH. Note: Cesium is used to block potassium channels. BAPTA is a calcium chelator to control intracellular calcium levels.
-
Channel Activator: Prepare a stock solution of a TRPC3/6 agonist, such as 1-oleoyl-2-acetyl-sn-glycerol (OAG) or a GPCR agonist like carbachol (if co-expressing the M3 receptor), in an appropriate solvent (e.g., DMSO).[12]
-
This compound Stock Solution: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM). Store at -20°C. On the day of the experiment, dilute the stock solution to the desired final concentrations in the external solution. Ensure the final DMSO concentration does not exceed 0.1% to avoid non-specific effects.
3. Electrophysiological Recording:
-
Place a coverslip with cells in the recording chamber on the stage of an inverted microscope.
-
Perfuse the chamber with the external solution.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
Approach a single cell with the patch pipette and form a gigaohm seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -60 mV.
4. Voltage Protocol and Data Acquisition:
-
Apply a voltage ramp protocol (e.g., from -100 mV to +100 mV over 500 ms) every 5-10 seconds to elicit currents and generate current-voltage (I-V) relationships.
-
Record baseline currents in the external solution.
-
Apply the channel activator (e.g., OAG or carbachol) to the external solution to activate TRPC3/6 channels. This should result in an increase in both inward and outward currents.
-
Once a stable activated current is achieved, co-apply this compound at various concentrations to determine its inhibitory effect.
-
Record currents until a steady-state inhibition is observed at each concentration.
-
Perform a final washout with the activator-containing solution to check for reversibility of the inhibition.
5. Data Analysis:
-
Measure the peak outward current at a positive potential (e.g., +80 mV) and the peak inward current at a negative potential (e.g., -80 mV).
-
Subtract the baseline current from the currents recorded in the presence of the activator and the inhibitor.
-
Normalize the inhibited current to the maximally activated current.
-
Plot the normalized current as a function of the this compound concentration and fit the data with a Hill equation to determine the IC50 value.
Experimental Workflow
The following diagram outlines the typical workflow for a patch clamp experiment to evaluate the effect of this compound.
Conclusion
This compound is a valuable pharmacological tool for studying the roles of TRPC3 and TRPC6 channels. The provided protocols and information offer a framework for researchers to effectively utilize this inhibitor in patch clamp electrophysiology experiments to investigate the function and therapeutic potential of these important ion channels. Careful execution of these protocols will enable the generation of high-quality data to advance our understanding of TRPC3/6-mediated signaling.
References
- 1. Combined TRPC3 and TRPC6 blockade by selective small-molecule or genetic deletion inhibits pathological cardiac hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The development of automated patch clamp assays for canonical transient receptor potential channels TRPC3, 6, and 7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Methods to Study TRPC Channel Regulation by Interacting Proteins - TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. embopress.org [embopress.org]
- 8. TRPC3 and TRPC6 are essential for angiotensin II-induced cardiac hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure of the receptor-activated human TRPC6 and TRPC3 ion channels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. TRPC3/6 Channels Mediate Mechanical Pain Hypersensitivity via Enhancement of Nociceptor Excitability and of Spinal Synaptic Transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
Application Note: Monitoring TRPC3 and TRPC6 Channel Activity with Trpc3/6-IN-2 Using a Fluorescent Calcium Imaging Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction Transient Receptor Potential Canonical (TRPC) channels, specifically TRPC3 and TRPC6, are non-selective cation channels that play a crucial role in regulating intracellular calcium ([Ca2+]) homeostasis.[1] These channels are activated by diacylglycerol (DAG) following the stimulation of Gαq-coupled protein receptors and subsequent activation of phospholipase C (PLC).[2][3] The resulting influx of Ca2+ through TRPC3 and TRPC6 channels modulates numerous physiological and pathological processes, including cardiac hypertrophy, vascular smooth muscle contraction, mechanosensation, and neuronal activity.[1][2][4][5] Given their involvement in disease, TRPC3 and TRPC6 have emerged as important therapeutic targets.
Trpc3/6-IN-2 is a potent and selective small-molecule inhibitor of both TRPC3 and TRPC6 channels. This application note provides a detailed protocol for using this compound in a cell-based calcium imaging assay to investigate the function of TRPC3 and TRPC6 channels.
Mechanism of Action TRPC3 and TRPC6 channels are key components of the receptor-operated calcium entry (ROCE) pathway. The process is initiated by an agonist binding to a G-protein coupled receptor (GPCR), which activates the Gq alpha subunit. This, in turn, stimulates PLC to hydrolyze phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and DAG.[3] While IP3 triggers Ca2+ release from the endoplasmic reticulum (ER), DAG directly activates TRPC3 and TRPC6 channels at the plasma membrane, leading to an influx of extracellular Ca2+.[3][6] This Ca2+ entry can cause membrane depolarization, which may further activate voltage-gated Ca2+ channels, amplifying the calcium signal.[6] this compound exerts its effect by directly blocking the pore of the TRPC3 and TRPC6 channels, thus inhibiting this Ca2+ influx.
Signaling Pathway of TRPC3/6 Activation and Inhibition
Quantitative Data
The inhibitory potency of this compound is summarized in the table below. This data is critical for determining the appropriate concentrations for in vitro experiments.
| Target | IC50 Value | Reference |
| TRPC3 | 16.0 nM | [7] |
| TRPC6 | 29.8 nM | [7] |
Experimental Protocol: Calcium Imaging Assay
This protocol details the steps to measure agonist-induced, TRPC3/6-mediated calcium influx in a cell line (e.g., HEK293) and its inhibition by this compound.
Materials and Reagents
-
Cells: HEK293 cells endogenously or exogenously expressing TRPC3 and/or TRPC6.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Calcium Indicator: Fluo-4 AM (acetoxymethyl ester).
-
Solubilizing Agent: Pluronic F-127.
-
Inhibitor: this compound, prepared as a 10 mM stock in DMSO.
-
Agonist: Angiotensin II or Endothelin-1, prepared as a 10 mM stock in sterile water.[2]
-
Equipment: Fluorescence plate reader or fluorescence microscope with live-cell imaging capabilities (Excitation ~490 nm, Emission ~520 nm).
-
Consumables: 96-well black, clear-bottom microplates, sterile pipette tips, and reagent reservoirs.
Protocol Workflow
Step-by-Step Procedure
-
Cell Culture and Plating:
-
Culture HEK293 cells in T-75 flasks until they reach 80% confluency.
-
Trypsinize and seed the cells into a 96-well black, clear-bottom plate at a density of 40,000-50,000 cells per well.
-
Incubate for 24-48 hours at 37°C and 5% CO2 to allow for cell attachment and formation of a near-confluent monolayer.
-
-
Calcium Indicator Loading:
-
Prepare a 2x Fluo-4 AM loading solution. For 10 mL, mix 4 µL of 5 mM Fluo-4 AM stock (in DMSO) and 10 µL of 20% Pluronic F-127 in 10 mL of Assay Buffer for final concentrations of 2 µM Fluo-4 AM and 0.02% Pluronic F-127.[8]
-
Aspirate the culture medium from the wells.
-
Gently wash the cells once with 100 µL of Assay Buffer.
-
Add 50 µL of the 2x Fluo-4 AM loading solution to each well.
-
Incubate the plate for 45-60 minutes at 37°C or room temperature, protected from light.
-
After incubation, gently wash the cells twice with 100 µL of Assay Buffer to remove excess dye, leaving 100 µL of buffer in each well.
-
-
Inhibitor Incubation:
-
Prepare serial dilutions of this compound in Assay Buffer. A final concentration range of 1 nM to 10 µM is recommended to determine a dose-response curve. Include a vehicle control (DMSO) at the highest concentration used.
-
Add the desired concentration of this compound or vehicle control to the appropriate wells.
-
Incubate for 15-30 minutes at room temperature, protected from light.
-
-
Baseline Fluorescence Measurement:
-
Place the microplate into the fluorescence reader or microscope.
-
Set the instrument to record fluorescence (Ex: 490 nm, Em: 520 nm).
-
Record a stable baseline fluorescence reading (F0) for 1-2 minutes before adding the agonist.
-
-
Agonist Stimulation and Data Acquisition:
-
Prepare the agonist (e.g., Angiotensin II) at a 5x concentration in Assay Buffer.
-
Using the instrument's injection system or a multichannel pipette, add 25 µL of the 5x agonist solution to each well to initiate the calcium response.
-
Immediately begin recording the fluorescence intensity every 1-2 seconds for a period of 5-10 minutes to capture the full kinetic response.
-
Data Analysis
-
Normalization: The change in intracellular calcium is typically represented as the ratio of the change in fluorescence (ΔF) to the initial baseline fluorescence (F0).
-
ΔF = F - F0 (where F is the fluorescence at any given time point).
-
The final value is expressed as ΔF/F0.
-
-
Quantification: The response can be quantified by measuring the peak amplitude of the ΔF/F0 signal or by calculating the Area Under the Curve (AUC) for the entire response duration.
-
Dose-Response Curve: Plot the peak response or AUC against the logarithm of the this compound concentration. Fit the data using a four-parameter logistic equation to determine the IC50 value of the inhibitor under these specific experimental conditions.
Expected Results
-
Control Wells (Vehicle): Upon addition of the agonist, a rapid and sustained increase in intracellular calcium (fluorescence signal) is expected, mediated by the activation of TRPC3/6 channels.
-
Inhibitor Wells (this compound): Pre-incubation with this compound should cause a dose-dependent reduction in the agonist-induced calcium influx. At concentrations significantly above the IC50 (e.g., >100 nM), the calcium response should be substantially attenuated or completely blocked. This demonstrates the specific inhibition of TRPC3/6 channels by the compound.
References
- 1. What are TRPC3 antagonists and how do they work? [synapse.patsnap.com]
- 2. Combined TRPC3 and TRPC6 blockade by selective small-molecule or genetic deletion inhibits pathological cardiac hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structure of the receptor-activated human TRPC6 and TRPC3 ion channels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TRPC3 and TRPC6 are essential for normal mechanotransduction in subsets of sensory neurons and cochlear hair cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TRPC3 and TRPC6 are essential for angiotensin II-induced cardiac hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. content.protocols.io [content.protocols.io]
Application Notes and Protocols for In Vivo Studies of TRPC3/6 Inhibition in Mouse Models
Audience: Researchers, scientists, and drug development professionals.
These application notes provide a comprehensive overview of the in vivo applications of Transient Receptor Potential Canonical 3 and 6 (TRPC3/6) channel inhibitors in various mouse models of disease. Due to the limited public information on a specific compound designated "Trpc3/6-IN-2," this document focuses on the methodologies and findings from studies involving other well-characterized TRPC3/6 inhibitors and corresponding knockout mouse models. This information serves as a valuable resource for designing and executing in vivo studies targeting TRPC3/6.
Introduction to TRPC3/6 in Disease
TRPC3 and TRPC6 are non-selective cation channels that play crucial roles in calcium signaling downstream of G-protein coupled receptors and receptor tyrosine kinases. Their activation is implicated in the pathophysiology of numerous diseases, making them attractive therapeutic targets. In vivo studies in mice have been instrumental in elucidating the roles of TRPC3 and TRPC6 in cardiac hypertrophy, renal fibrosis, neurodegenerative diseases, and peripheral artery disease. Dual inhibition of both TRPC3 and TRPC6 is often considered a more effective therapeutic strategy due to their high homology and potential for redundant signaling pathways.
Data Presentation: In Vivo Efficacy and Pharmacokinetics of TRPC3/6 Inhibitors
The following tables summarize quantitative data from in vivo studies of various TRPC3/6 inhibitors and the phenotypic consequences of TRPC3/6 gene deletion in mice.
Table 1: Pharmacokinetics of TRPC3/6 Inhibitors in Mice
| Compound | Dose & Route | Cmax | Tmax | t1/2 | Bioavailability | Reference |
| BI 749327 | 30 mg/kg/day (oral gavage) | ~180 nM (unbound trough) | - | 8.5–13.5 hours | Orally bioavailable | [1][2] |
| SH045 | 20 mg/kg (i.p.) | 756 ± 85 ng/mL | 30 min | 1.3 hours | - | [3] |
| SH045 | 20 mg/kg (i.v.) | - | 0.25 hours | 1.2 - 2.4 hours | - | [4] |
| SH045 | 20 mg/kg (p.o.) | Measurable up to 6 hours | - | Short | Low | [5][6] |
| GSK2332255B | Not specified | Inadequate plasma concentrations | - | Rapid metabolism | Poor | [7] |
| GSK2833503A | Not specified | Inadequate plasma concentrations | - | Rapid metabolism | Poor | [7] |
Table 2: Efficacy of TRPC3/6 Inhibition in Mouse Models
| Model | Compound/Genotype | Dosing Regimen | Key Findings | Reference |
| Cardiac Hypertrophy (TAC) | Pyr3 | 0.1 mg/kg/day | Attenuated pressure overload-induced cardiac hypertrophy. | [8] |
| Cardiac Hypertrophy (TAC) | BI 749327 | 30 mg/kg/day (oral gavage) | Improved left heart function, reduced volume/mass ratio, and blunted interstitial fibrosis. | [1][2] |
| Cardiac Hypertrophy (TAC) | TRPC3/6 double knockout | - | Ameliorated response to pressure overload, whereas single knockouts were not protective. | [7] |
| Hind-Limb Ischemia | 1-benzylpiperidine (1-BP) | Intraperitoneal administration 1 day before HLI | Significant increase in blood flow recovery 2 weeks after HLI. | |
| Acute Pancreatitis (Caerulein) | TRPC3 knockout | - | Reduced pancreatic edema and serum amylase by ~50%. | |
| Alzheimer's Disease (5xFAD) | JW-65 | 20-100 mg/kg (i.p.) | Increased cortical and hippocampal PSD95 protein levels. Rescued Aβ-induced neurotoxicity and memory deficits. | |
| Myocardial Ischemia/Reperfusion | Pyr3 | 10 mg/kg (i.v.) 5 min before reperfusion | Significantly decreased infarct size, reduced myocardial cell apoptosis, and inflammatory response. | [9] |
| Renal Fibrosis (UUO) | BI 749327 | Dose-dependent | Reduced renal fibrosis and associated gene expression. | [1][2] |
Experimental Protocols
Protocol 1: Induction of Cardiac Hypertrophy via Transverse Aortic Constriction (TAC) and Drug Administration
This protocol describes the surgical induction of pressure overload in mice to model cardiac hypertrophy, followed by administration of a TRPC3/6 inhibitor.[10][11][12]
Materials:
-
Male C57BL/6J mice (8-10 weeks old)
-
Anesthetic (e.g., isoflurane)
-
Rodent ventilator
-
Surgical instruments (forceps, scissors, needle holder)
-
6-0 silk suture
-
27-gauge needle
-
Heating pad
-
TRPC3/6 inhibitor (e.g., BI 749327)
-
Vehicle control
-
Oral gavage needles
Procedure:
-
Animal Preparation: Anesthetize the mouse using isoflurane and place it in a supine position on a heating pad to maintain body temperature.[11] Intubate the mouse and connect it to a rodent ventilator.[11]
-
Surgical Procedure: a. Make a small vertical incision at the suprasternal notch. b. Carefully dissect the tissues to expose the aortic arch. c. Pass a 6-0 silk suture under the transverse aorta between the innominate and left carotid arteries.[11] d. Place a 27-gauge needle parallel to the aorta and tie the suture snugly around both the aorta and the needle.[11] e. Promptly remove the needle to create a constriction of a defined diameter.[11] f. For sham-operated controls, perform the same procedure without ligating the aorta. g. Close the chest and skin incisions.
-
Postoperative Care: Provide appropriate analgesia and monitor the animals for recovery.
-
Drug Administration: a. Acclimate mice to the administration procedure (e.g., oral gavage) for one week before surgery.[1] b. After a post-operative recovery period (e.g., one week), randomize the mice into treatment and vehicle groups. c. Administer the TRPC3/6 inhibitor (e.g., 30 mg/kg/day BI 749327) or vehicle daily via oral gavage for the duration of the study (e.g., several weeks).[1][2]
-
Assessment of Cardiac Hypertrophy: a. Perform serial echocardiography to assess cardiac function and dimensions. b. At the end of the study, euthanize the mice and harvest the hearts. c. Measure heart weight to body weight ratio. d. Perform histological analysis (e.g., H&E, Masson's trichrome) to assess myocyte size and fibrosis. e. Conduct molecular analysis (e.g., qPCR, Western blot) for hypertrophic and fibrotic markers.
Protocol 2: Murine Model of Hind-Limb Ischemia
This protocol details the induction of hind-limb ischemia in mice to study peripheral artery disease and the effects of TRPC3/6 inhibition.[13][14]
Materials:
-
Male C57BL/6J mice
-
Anesthetic (e.g., isoflurane)
-
Surgical microscope
-
Fine surgical instruments
-
Cautery tool
-
Laser Doppler Perfusion Imager
-
TRPC3/6 inhibitor
-
Vehicle control
Procedure:
-
Animal Preparation: Anesthetize the mouse and maintain its body temperature on a heating pad. Remove the hair from the hindlimb to be operated on.[13]
-
Surgical Procedure: a. Make a small skin incision over the medial thigh. b. Under a surgical microscope, carefully dissect and expose the femoral artery from the femoral vein and nerve.[14] c. Ligate the femoral artery at its proximal and distal ends. d. Cauterize or ligate any side branches between the proximal and distal ligations. e. Excise the segment of the femoral artery between the ligatures. f. Close the skin incision.
-
Drug Administration: Administer the TRPC3/6 inhibitor or vehicle via the desired route (e.g., intraperitoneally) at a predetermined time relative to the surgery (e.g., one day prior).
-
Assessment of Perfusion and Neovascularization: a. Measure blood flow in both the ischemic and non-ischemic limbs using a Laser Doppler Perfusion Imager at various time points post-surgery (e.g., day 0, 7, 14).[13] b. Calculate the perfusion ratio of the ischemic to the non-ischemic limb. c. At the end of the study, harvest hind-limb muscles for histological analysis of capillary density (e.g., CD31 staining) and muscle fiber integrity.
Protocol 3: Caerulein-Induced Acute Pancreatitis Model
This protocol describes the induction of acute pancreatitis in mice to evaluate the therapeutic potential of TRPC3/6 inhibition.[15][16][17]
Materials:
-
Male C57BL/6J mice or TRPC3 knockout mice and wild-type littermates
-
Caerulein solution (e.g., 50 µg/kg in saline)
-
Saline solution (0.9% NaCl)
-
Blood collection tubes
-
Formalin (10%)
Procedure:
-
Induction of Pancreatitis: a. Administer hourly intraperitoneal injections of caerulein (50 µg/kg) for a total of 6 to 10 doses.[16][17] b. For control groups, administer an equivalent volume of saline.
-
Sample Collection and Analysis: a. Euthanize the mice at a specified time after the final injection (e.g., 3 hours).[16] b. Collect blood via cardiac puncture for serum amylase measurement. c. Carefully dissect the pancreas, trim excess fat, and weigh it. d. Calculate the pancreas-to-body-weight ratio as an indicator of edema. e. Fix a portion of the pancreas in 10% formalin for histological examination (H&E staining) to assess edema, inflammation, and necrosis.[16]
Visualizations
Caption: TRPC3/6 signaling pathway in pathological hypertrophy.
Caption: Experimental workflow for a TAC mouse model study.
Caption: Rationale for dual TRPC3/6 inhibition.
References
- 1. pnas.org [pnas.org]
- 2. In vivo selective inhibition of TRPC6 by antagonist BI 749327 ameliorates fibrosis and dysfunction in cardiac and renal disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Validation of an LC-MS/MS Method to Quantify the New TRPC6 Inhibitor SH045 (Larixyl N-methylcarbamate) and Its Application in an Exploratory Pharmacokinetic Study in Mice [mdpi.com]
- 4. A Pharmacokinetic and Metabolism Study of the TRPC6 Inhibitor SH045 in Mice by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Pharmacokinetic and Metabolism Study of the TRPC6 Inhibitor SH045 in Mice by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Combined TRPC3 and TRPC6 blockade by selective small-molecule or genetic deletion inhibits pathological cardiac hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective and direct inhibition of TRPC3 channels underlies biological activities of a pyrazole compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Selective TRPC3 Inhibitor Pyr3 Attenuates Myocardial Ischemia/Reperfusion Injury in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Conventional Method of Transverse Aortic Constriction in Mice | Springer Nature Experiments [experiments.springernature.com]
- 11. Transverse Aortic Constriction in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Modified Technique for Transverse Aortic Constriction in Mice [jove.com]
- 13. Murine Model of Hindlimb Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Functional Murine Model of Hind Limb Demand Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Preparing a Mice Model of Severe Acute Pancreatitis via a Combination of Caerulein and Lipopolysaccharide Intraperitoneal Injection [jove.com]
- 16. A mouse model of severe acute pancreatitis induced with caerulein and lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]
- 17. inotiv.com [inotiv.com]
Application Notes and Protocols for Trpc3/6-IN-2 in Smooth Muscle Cell Function Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Transient Receptor Potential Canonical (TRPC) channels, particularly TRPC3 and TRPC6, are non-selective cation channels that play a pivotal role in the regulation of smooth muscle cell (SMC) function.[1][2] These channels are implicated in the control of vascular tone, proliferation, and migration of SMCs, making them attractive therapeutic targets for cardiovascular and respiratory diseases.[1][3][4] Trpc3/6-IN-2 is a potent and selective inhibitor of both TRPC3 and TRPC6 channels, offering a valuable pharmacological tool to investigate the physiological and pathophysiological roles of these channels in smooth muscle.[5] These application notes provide an overview of this compound and detailed protocols for its use in studying smooth muscle cell function.
Mechanism of Action
This compound exhibits potent inhibitory activity against TRPC3 and TRPC6 channels. The activation of these channels is often downstream of G-protein coupled receptors (GPCRs) and phospholipase C (PLC), leading to the production of diacylglycerol (DAG), which directly activates TRPC3/6 channels.[1][2] This activation results in an influx of cations, primarily Ca2+ and Na+, leading to membrane depolarization and subsequent activation of voltage-gated Ca2+ channels, ultimately causing smooth muscle contraction.[1] this compound, by blocking these channels, is expected to attenuate these downstream effects.
Inhibitory Potency of this compound [5]
| Channel | IC50 (nM) |
| TRPC3 | 16 |
| TRPC6 | 29.8 |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of TRPC3/6 activation in smooth muscle cells and a general experimental workflow for studying the effects of this compound.
Experimental Protocols
The following are detailed protocols for key experiments to study the function of TRPC3 and TRPC6 in smooth muscle cells using this compound. Note: As specific experimental data for this compound in smooth muscle cells is limited in publicly available literature, the provided concentrations and incubation times are starting points based on its IC50 values and general pharmacological practices. Optimization for specific cell types and experimental conditions is highly recommended.
Intracellular Calcium Imaging
This protocol measures changes in intracellular calcium concentration ([Ca2+]i) in response to agonist stimulation in the presence or absence of this compound.
Materials:
-
Cultured vascular or airway smooth muscle cells
-
Fluorescent Ca2+ indicator (e.g., Fura-2 AM, Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other physiological salt solution
-
This compound
-
Agonist of interest (e.g., Angiotensin II, Phenylephrine, UTP)
-
Fluorescence microscope or plate reader with kinetic reading capabilities
Procedure:
-
Cell Preparation: Seed smooth muscle cells onto glass-bottom dishes or 96-well black-walled plates and culture until they reach the desired confluency.
-
Dye Loading:
-
Prepare a loading solution of 2-5 µM Fura-2 AM or Fluo-4 AM with 0.02% Pluronic F-127 in HBSS.
-
Wash the cells once with HBSS.
-
Incubate the cells with the loading solution for 30-60 minutes at 37°C in the dark.
-
Wash the cells twice with HBSS to remove excess dye and allow for de-esterification for 15-30 minutes.
-
-
Inhibitor Incubation:
-
Prepare working solutions of this compound in HBSS. A starting concentration range of 10 nM to 1 µM is recommended. A vehicle control (e.g., DMSO) should be run in parallel.
-
Pre-incubate the cells with the this compound working solutions or vehicle for 15-30 minutes.
-
-
Calcium Measurement:
-
Place the dish or plate in the fluorescence imaging setup.
-
Establish a stable baseline fluorescence recording.
-
Add the agonist of interest at a predetermined concentration.
-
Record the fluorescence changes over time. For Fura-2, record the ratio of emission at 510 nm with excitation at 340 nm and 380 nm. For Fluo-4, record emission at ~520 nm with excitation at ~490 nm.
-
-
Data Analysis:
-
Calculate the change in [Ca2+]i, often represented as the change in fluorescence ratio (Fura-2) or relative fluorescence units (Fluo-4).
-
Compare the agonist-induced Ca2+ response in the presence and absence of different concentrations of this compound.
-
Example Data (Hypothetical):
| This compound Conc. (nM) | Agonist-Induced Peak [Ca2+]i Increase (% of Control) |
| 0 (Vehicle) | 100 |
| 10 | 85 |
| 50 | 55 |
| 100 | 30 |
| 500 | 15 |
| 1000 | 10 |
Smooth Muscle Contraction Assay
This protocol assesses the effect of this compound on the contractile function of isolated smooth muscle tissues (e.g., aortic rings, tracheal strips).
Materials:
-
Isolated smooth muscle tissue rings (e.g., thoracic aorta, trachea)
-
Organ bath system with force transducers
-
Krebs-Henseleit solution (or other appropriate physiological salt solution)
-
This compound
-
Contractile agonist (e.g., Phenylephrine, KCl)
-
Gas mixture (95% O2, 5% CO2)
Procedure:
-
Tissue Preparation:
-
Dissect smooth muscle tissues in cold Krebs-Henseleit solution.
-
Cut into rings of 2-3 mm in width.
-
Mount the rings in the organ baths containing Krebs-Henseleit solution, maintained at 37°C and bubbled with the gas mixture.
-
-
Equilibration:
-
Allow the tissues to equilibrate for at least 60 minutes under a resting tension (e.g., 1-2 g for aortic rings), with solution changes every 15-20 minutes.
-
-
Viability Check:
-
Induce a reference contraction with a high concentration of KCl (e.g., 60 mM) to check for tissue viability.
-
Wash the tissues and allow them to return to baseline.
-
-
Inhibitor Incubation:
-
Add different concentrations of this compound (e.g., 100 nM to 10 µM) or vehicle to the organ baths and incubate for 30-60 minutes.
-
-
Contraction Measurement:
-
Construct a cumulative concentration-response curve to a contractile agonist (e.g., Phenylephrine) in the presence and absence of this compound.
-
Record the isometric tension generated by the tissue rings.
-
-
Data Analysis:
-
Express the contractile responses as a percentage of the maximal contraction induced by the agonist in the absence of the inhibitor.
-
Compare the concentration-response curves to determine the effect of this compound on agonist-induced contraction.
-
Example Data (Hypothetical):
| This compound Conc. (µM) | Phenylephrine EC50 Shift-Ratio | Maximum Contraction (% of Control) |
| 0 (Vehicle) | 1.0 | 100 |
| 0.1 | 2.5 | 95 |
| 1 | 8.2 | 75 |
| 10 | 25.1 | 40 |
Cell Proliferation Assay
This protocol evaluates the effect of this compound on smooth muscle cell proliferation.
Materials:
-
Cultured smooth muscle cells
-
Complete growth medium and serum-free medium
-
This compound
-
Proliferation assay kit (e.g., BrdU incorporation, MTT, or cell counting kit)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed SMCs in a 96-well plate at a low density and allow them to adhere overnight.
-
Serum Starvation: Synchronize the cells by incubating them in serum-free medium for 24-48 hours.
-
Treatment:
-
Replace the medium with complete growth medium (containing serum or a specific mitogen) supplemented with various concentrations of this compound (e.g., 100 nM to 10 µM) or vehicle.
-
-
Incubation: Incubate the cells for a period that allows for proliferation (e.g., 24-72 hours).
-
Proliferation Measurement:
-
Follow the instructions of the chosen proliferation assay kit. For example, for a BrdU assay, add BrdU to the wells for the last few hours of incubation, then fix the cells and detect BrdU incorporation using an antibody-based colorimetric or fluorescent method.
-
-
Data Analysis:
-
Quantify the proliferation by measuring absorbance or fluorescence.
-
Express the results as a percentage of the proliferation observed in the vehicle-treated control group.
-
Example Data (Hypothetical):
| This compound Conc. (µM) | Proliferation (% of Control) |
| 0 (Vehicle) | 100 |
| 0.1 | 92 |
| 1 | 68 |
| 10 | 45 |
Cell Migration Assay
This protocol assesses the impact of this compound on smooth muscle cell migration.
Materials:
-
Cultured smooth muscle cells
-
Boyden chambers or transwell inserts (with appropriate pore size, e.g., 8 µm)
-
Serum-free medium and medium containing a chemoattractant (e.g., PDGF, FBS)
-
This compound
-
Staining solution (e.g., Crystal Violet or DAPI)
-
Microscope
Procedure:
-
Cell Preparation: Culture SMCs to sub-confluency and then serum-starve them for 24 hours.
-
Assay Setup:
-
Place the transwell inserts into the wells of a 24-well plate.
-
Add medium containing a chemoattractant to the lower chamber.
-
Resuspend the serum-starved SMCs in serum-free medium containing different concentrations of this compound (e.g., 100 nM to 10 µM) or vehicle.
-
Add the cell suspension to the upper chamber of the transwell inserts.
-
-
Incubation: Incubate the plate at 37°C for a period that allows for cell migration (e.g., 6-24 hours).
-
Migration Assessment:
-
Remove the non-migrated cells from the upper surface of the insert membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol or paraformaldehyde.
-
Stain the migrated cells with Crystal Violet or a fluorescent dye like DAPI.
-
-
Data Analysis:
-
Count the number of migrated cells in several random fields of view under a microscope.
-
Calculate the average number of migrated cells per field and express it as a percentage of the migration in the vehicle-treated control.
-
Example Data (Hypothetical):
| This compound Conc. (µM) | Cell Migration (% of Control) |
| 0 (Vehicle) | 100 |
| 0.1 | 88 |
| 1 | 55 |
| 10 | 28 |
Conclusion
This compound is a valuable pharmacological tool for elucidating the complex roles of TRPC3 and TRPC6 channels in smooth muscle physiology and pathology. The provided protocols offer a framework for investigating its effects on key cellular functions. Researchers are encouraged to adapt and optimize these methods for their specific experimental systems to gain deeper insights into the therapeutic potential of targeting TRPC3/6 channels in various smooth muscle-related disorders.
References
- 1. TRPC channels in smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. article.imrpress.com [article.imrpress.com]
- 3. TRPC3 overexpression and intervention in airway smooth muscle of ovalbumin-induced hyperresponsiveness and remodeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Canonical transient receptor potential channels and their modulators: biology, pharmacology and therapeutic potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for TRPC3/6 Inhibition in Animal Models of Disease
Disclaimer: As of October 2025, publicly available research on the in vivo administration of the specific compound Trpc3/6-IN-2 in animal models of disease is limited. The following application notes and protocols are based on studies conducted with other potent and selective TRPC3/6 inhibitors, such as GSK2332255B, GSK2833503A, and 1-BP. These compounds serve as valuable surrogates to illustrate the therapeutic potential and experimental methodologies associated with dual TRPC3/6 inhibition.
Introduction
Transient Receptor Potential Canonical (TRPC) 3 and 6 are non-selective cation channels that play crucial roles in calcium signaling pathways. Their activation is linked to the pathophysiology of several diseases, including cardiac hypertrophy, kidney disease, and peripheral artery disease. The inhibition of TRPC3/6 channels presents a promising therapeutic strategy to mitigate disease progression. These application notes provide a summary of the use of selective TRPC3/6 inhibitors in preclinical animal models, detailing experimental protocols and summarizing key quantitative outcomes.
Signaling Pathway of TRPC3/6 in Pathological Cardiac Hypertrophy
The diagram below illustrates the central role of TRPC3/6 channels in the signaling cascade leading to pathological cardiac hypertrophy. Agonists such as Angiotensin II (Ang II) and Endothelin-1 (ET-1) bind to their respective Gq-protein coupled receptors (GPCRs), activating Phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). DAG directly activates TRPC3 and TRPC6 channels, leading to an influx of Ca2+ and Na+. The subsequent increase in intracellular Ca2+ activates calcineurin, which dephosphorylates the Nuclear Factor of Activated T-cells (NFAT). Activated NFAT translocates to the nucleus and promotes the transcription of pro-hypertrophic genes.
Caption: TRPC3/6 signaling pathway in cardiac hypertrophy.
Application 1: Pathological Cardiac Hypertrophy
Rationale
Pathological cardiac hypertrophy is characterized by an increase in cardiomyocyte size and is a major risk factor for heart failure. TRPC3 and TRPC6 channels are upregulated in hypertrophied hearts and contribute to the underlying pathological signaling.[1][2] Dual inhibition of these channels is a therapeutic strategy to prevent or reverse cardiac hypertrophy.
Animal Model
Pressure overload-induced cardiac hypertrophy in mice is a commonly used model that recapitulates the clinical condition. This is typically achieved through transverse aortic constriction (TAC).
Experimental Workflow
References
Troubleshooting & Optimization
Trpc3/6-IN-2 solubility in DMSO and culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Trpc3/6-IN-2. The information is designed to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in DMSO?
A1: The solubility of this compound in dimethyl sulfoxide (DMSO) is 10 mM.[1] It is recommended to prepare a stock solution at this concentration.
Q2: How should I prepare a stock solution of this compound?
A2: To prepare a 10 mM stock solution, dissolve the appropriate mass of this compound powder in the required volume of pure DMSO. For example, to make 1 ml of a 10 mM stock solution of this compound (Molecular Weight: 347.41 g/mol ), you would dissolve 3.47 mg of the compound in 1 ml of DMSO. Ensure the powder is completely dissolved by vortexing or gentle agitation.
Q3: Can I dissolve this compound directly in cell culture media?
A3: It is not recommended to dissolve this compound directly in aqueous-based cell culture media due to its hydrophobic nature, which can lead to poor solubility and precipitation. The recommended method is to first prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the culture medium.
Q4: What is the recommended final concentration of DMSO in the cell culture medium?
A4: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, typically below 0.1% to 0.5%. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent.
Q5: What are the known IC50 values for this compound?
A5: this compound is a potent inhibitor of TRPC3 and TRPC6 channels with IC50 values of 16 nM for TRPC3 and 29.8 nM for TRPC6.[2][3]
Troubleshooting Guide
Issue 1: Precipitation of this compound in Cell Culture Media
Symptoms:
-
Visible particles or cloudiness in the culture medium after adding the inhibitor.
-
Inconsistent experimental results.
Possible Causes:
-
The final concentration of this compound is too high for the aqueous environment of the culture medium.
-
The DMSO stock solution was not properly mixed into the medium.
-
The temperature of the medium or stock solution changed abruptly during preparation.
Solutions:
-
Optimize Final Concentration: Perform a dose-response experiment to determine the lowest effective concentration of this compound for your specific cell type and assay.
-
Step-wise Dilution: Instead of adding the DMSO stock directly to the full volume of media, first dilute the stock in a smaller volume of media, mix thoroughly, and then add this intermediate dilution to the final volume.
-
Pre-warm Media: Ensure your cell culture medium is at 37°C before adding the diluted inhibitor.
-
Vortex Gently: When diluting the DMSO stock, gently vortex or pipette up and down to ensure proper mixing without causing protein denaturation in the serum-containing medium.
Issue 2: Inconsistent or No Inhibitory Effect
Symptoms:
-
Lack of expected biological response even at high concentrations of the inhibitor.
-
High variability between experimental replicates.
Possible Causes:
-
Degradation of the Compound: Improper storage of the this compound powder or stock solution.
-
Precipitation: The compound may have precipitated out of the solution, reducing its effective concentration.
-
Cell Line Specificity: The expression levels of TRPC3 and TRPC6 may be low in your cell line of interest.
Solutions:
-
Proper Storage: Store the solid compound and DMSO stock solutions at -20°C or -80°C in tightly sealed, light-protected vials. Aliquot the stock solution to avoid repeated freeze-thaw cycles.
-
Verify Solubility: Before treating your cells, visually inspect the final working solution for any signs of precipitation. If precipitation is observed, refer to the troubleshooting guide for precipitation.
-
Confirm Target Expression: Use techniques like Western blot or qPCR to confirm the expression of TRPC3 and TRPC6 proteins or mRNA in your experimental cell line.
Quantitative Data Summary
| Parameter | Value | Source |
| Molecular Weight | 347.41 g/mol | [3] |
| Solubility in DMSO | 10 mM | [1] |
| IC50 for TRPC3 | 16 nM | [2][3] |
| IC50 for TRPC6 | 29.8 nM | [2][3] |
Experimental Protocols
Protocol for Preparing Working Solutions of this compound
-
Prepare a 10 mM Stock Solution in DMSO:
-
Calculate the mass of this compound needed to prepare the desired volume of a 10 mM stock solution.
-
Carefully weigh the this compound powder and dissolve it in the appropriate volume of high-purity DMSO.
-
Ensure the compound is fully dissolved by vortexing.
-
Store the stock solution in small aliquots at -20°C or -80°C.
-
-
Prepare the Final Working Solution in Cell Culture Medium:
-
Thaw an aliquot of the 10 mM DMSO stock solution at room temperature.
-
Pre-warm the required volume of cell culture medium to 37°C.
-
Perform a serial dilution of the DMSO stock solution in the pre-warmed medium to achieve the desired final concentration. For example, to achieve a 10 µM final concentration, you can perform a 1:1000 dilution of the 10 mM stock.
-
Mix the solution thoroughly but gently by inverting the tube or pipetting.
-
Visually inspect the medium for any signs of precipitation before adding it to your cells.
-
Always prepare a vehicle control with the same final concentration of DMSO.
-
Visualizations
References
potential off-target effects of Trpc3/6-IN-2
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Trpc3/6-IN-2. The information is designed to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective inhibitor of the Transient Receptor Potential Canonical (TRPC) 3 and TRPC6 channels.[1] These channels are non-selective cation channels involved in calcium signaling pathways.[2][3] this compound exerts its effects by directly blocking these channels, thereby reducing the influx of calcium and other cations into the cell. This modulation of intracellular calcium levels can impact a wide range of cellular processes.[2]
Q2: What are the reported IC50 values for this compound?
This compound has been shown to inhibit TRPC3 and TRPC6 with the following potencies:
| Target | IC50 (nM) |
| TRPC3 | 16 |
| TRPC6 | 29.8 |
| Data from MedchemExpress[1] |
Q3: What are the potential off-target effects of this compound?
While specific off-target screening panel data for this compound is not publicly available, researchers should consider potential cross-reactivity with other TRP channels due to sequence homology, particularly within the TRPC subfamily (TRPC1, TRPC4, TRPC5, TRPC7).[4][5] Other TRPC3/6 inhibitors, such as Pyr3, have shown some activity on ORAI1 channels, which are also involved in calcium signaling. It is recommended to perform control experiments to assess the specificity of this compound in your experimental system. This can include using cell lines with and without TRPC3/6 expression or utilizing structurally different TRPC3/6 inhibitors as controls.
Q4: How should I prepare and store this compound?
For optimal stability, this compound should be stored as a solid at -20°C. For experimental use, prepare a stock solution in a suitable solvent like DMSO. It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles. Refer to the manufacturer's data sheet for specific solubility information.
Troubleshooting Guides
This section provides guidance on common issues that may arise during experiments with this compound.
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent or no inhibitory effect | Compound Degradation: Improper storage or multiple freeze-thaw cycles of the stock solution. | Prepare fresh stock solutions and aliquot them for single use. Store at -20°C or -80°C. |
| Low Compound Potency: The concentration used may be too low for the specific cell type or experimental conditions. | Perform a dose-response curve to determine the optimal inhibitory concentration for your system. | |
| Cellular Efflux: Some cell lines may actively pump out the inhibitor, reducing its intracellular concentration. | Consider using an efflux pump inhibitor as a control, or test different cell lines. | |
| Target Expression: The target cells may have low or no expression of TRPC3 or TRPC6. | Verify TRPC3 and TRPC6 expression levels using qPCR or Western blotting. | |
| Observed off-target effects | Non-specific Binding: The inhibitor may be interacting with other proteins or ion channels. | Use a structurally unrelated TRPC3/6 inhibitor as a control. Employ TRPC3/6 knockout/knockdown cells to confirm the on-target effect. |
| Solvent Effects: High concentrations of the solvent (e.g., DMSO) can have non-specific effects on cells. | Ensure the final solvent concentration is low (typically <0.1%) and include a vehicle-only control in your experiments. | |
| Cell viability issues | Compound Toxicity: High concentrations of the inhibitor may be toxic to the cells. | Determine the cytotoxic concentration of this compound using a cell viability assay (e.g., MTT or LDH assay) and use concentrations below this level. |
| Prolonged Incubation: Long exposure times to the inhibitor could lead to cellular stress. | Optimize the incubation time to the minimum required to observe the desired effect. |
Experimental Protocols
Below are detailed methodologies for key experiments involving TRPC3/6 inhibitors. These can be adapted for use with this compound.
Cell-Based Calcium Influx Assay
This protocol is designed to measure the inhibitory effect of this compound on TRPC3/6 channel activity using a fluorescent calcium indicator.
Materials:
-
HEK293 cells stably expressing human TRPC3 or TRPC6
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
96-well black, clear-bottom plates
-
Fluo-4 AM calcium indicator
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with and without Ca2+
-
TRPC3/6 agonist (e.g., 1-oleoyl-2-acetyl-sn-glycerol - OAG)
-
This compound
-
Fluorescence plate reader
Procedure:
-
Cell Seeding: Seed HEK293-TRPC3 or HEK293-TRPC6 cells into a 96-well plate at a density of 5 x 10^4 cells/well and culture for 24-48 hours.
-
Dye Loading:
-
Prepare a loading buffer containing Fluo-4 AM (2 µM) and Pluronic F-127 (0.02%) in HBSS without Ca2+.
-
Remove the culture medium and wash the cells once with HBSS without Ca2+.
-
Add 100 µL of the loading buffer to each well and incubate for 60 minutes at 37°C.
-
-
Compound Incubation:
-
Wash the cells twice with HBSS without Ca2+.
-
Add 100 µL of HBSS without Ca2+ containing various concentrations of this compound or vehicle (DMSO) to the respective wells.
-
Incubate for 15-30 minutes at room temperature.
-
-
Measurement of Calcium Influx:
-
Place the plate in a fluorescence plate reader and record the baseline fluorescence (Excitation: 488 nm, Emission: 520 nm).
-
Add 20 µL of OAG (final concentration ~100 µM) in HBSS with Ca2+ to induce channel opening and calcium influx.
-
Immediately start recording the fluorescence intensity every 2 seconds for 5-10 minutes.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.
-
Normalize the data to the vehicle control.
-
Plot the normalized response against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Whole-Cell Patch-Clamp Electrophysiology
This protocol allows for the direct measurement of ion channel currents and the effect of this compound.
Materials:
-
HEK293 cells expressing TRPC3 or TRPC6
-
Patch-clamp rig with amplifier and data acquisition system
-
Borosilicate glass capillaries for pipette fabrication
-
External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH 7.4 with NaOH)
-
Internal solution (in mM): 140 CsCl, 10 HEPES, 10 BAPTA, 4 Mg-ATP (pH 7.2 with CsOH)
-
TRPC3/6 agonist (e.g., OAG)
-
This compound
Procedure:
-
Cell Preparation: Plate cells on glass coverslips 24-48 hours before the experiment.
-
Pipette Preparation: Pull glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
Recording:
-
Obtain a gigaseal and establish a whole-cell configuration.
-
Hold the cell at a holding potential of -60 mV.
-
Apply voltage ramps (e.g., -100 mV to +100 mV over 200 ms) to elicit baseline currents.
-
-
Compound Application:
-
Perfuse the cells with the external solution containing the TRPC3/6 agonist (e.g., 100 µM OAG) to activate the channels.
-
Once a stable current is achieved, co-perfuse with the agonist and different concentrations of this compound.
-
-
Data Analysis:
-
Measure the current amplitude at a specific voltage (e.g., +80 mV and -80 mV).
-
Calculate the percentage of inhibition for each concentration of this compound relative to the agonist-induced current.
-
Plot the percentage of inhibition against the log of the inhibitor concentration to determine the IC50 value.
-
Signaling Pathways and Experimental Workflows
TRPC3/6 Signaling Pathway
Caption: Agonist binding to a GPCR activates PLC, leading to the generation of DAG and IP3. DAG activates TRPC3/6 channels, causing Ca2+ influx. This compound blocks this influx.
Experimental Workflow for Inhibitor Characterization
Caption: A typical workflow for characterizing a TRPC3/6 inhibitor, from initial cell preparation to functional assays and data analysis.
References
Technical Support Center: Optimizing Trpc3/6-IN-2 Concentration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the experimental use of Trpc3/6-IN-2, a potent inhibitor of Transient Receptor Potential Canonical 3 and 6 (TRPC3/6) channels.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent small molecule inhibitor of TRPC3 and TRPC6 channels with IC50 values of 16 nM and 29.8 nM for TRPC3 and TRPC6, respectively[1]. These channels are non-selective cation channels that are activated by diacylglycerol (DAG) downstream of G-protein coupled receptor (GPCR) and phospholipase C (PLC) signaling[2][3]. By blocking these channels, this compound inhibits the influx of cations like Ca2+ and Na+, thereby modulating downstream cellular processes.
Q2: What are the known cellular effects of inhibiting TRPC3/6 channels?
Inhibition of TRPC3/6 channels has been shown to impact a variety of cellular functions, including:
-
Cardiac Hypertrophy: Inhibition of TRPC3/6 can block pathological hypertrophic signaling in cardiac myocytes[3][4].
-
Vascular Tone: These channels play a role in regulating vascular smooth muscle cell contraction and vascular tone[5].
-
Mechanosensation: TRPC3 and TRPC6 are involved in mechanotransduction in sensory neurons and cochlear hair cells[6][7].
-
Cancer Cell Proliferation and Migration: TRPC3 channels have been implicated in the proliferation and migration of various cancer cells[8].
Q3: What is a good starting concentration for this compound in my experiments?
A good starting point for in vitro experiments is to test a concentration range that brackets the reported IC50 values (16 nM for TRPC3 and 29.8 nM for TRPC6)[1]. We recommend performing a dose-response curve to determine the optimal concentration for your specific cell type and experimental conditions. A typical starting range could be from 1 nM to 1 µM.
Q4: How should I prepare and store this compound?
For stock solutions, it is recommended to dissolve this compound in a suitable solvent like DMSO. For long-term storage, aliquoting the stock solution and storing it at -20°C or -80°C is advisable to prevent repeated freeze-thaw cycles. Before use, the stock solution should be diluted to the final desired concentration in your cell culture medium. Ensure the final DMSO concentration is low (typically <0.1%) to avoid solvent-induced artifacts.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No observable effect of this compound | Suboptimal Concentration: The concentration of the inhibitor may be too low for the specific cell type or experimental conditions. | Perform a dose-response experiment, testing a wider range of concentrations (e.g., from 1 nM to 10 µM). |
| Low or absent TRPC3/6 expression: The cell type you are using may not express TRPC3 and/or TRPC6 at sufficient levels. | Verify the expression of TRPC3 and TRPC6 in your cells using techniques like qPCR, Western blotting, or immunocytochemistry. | |
| Inhibitor degradation: Improper storage or handling may have led to the degradation of this compound. | Prepare fresh dilutions from a new stock of the inhibitor. Ensure proper storage conditions are maintained. | |
| Compensatory mechanisms: Cells may upregulate other channels or signaling pathways to compensate for TRPC3/6 inhibition. | Investigate potential compensatory mechanisms by examining the expression of other TRP channels or related signaling molecules. | |
| High cell toxicity or off-target effects | Concentration too high: The concentration of this compound may be in a toxic range for your cells. | Perform a cell viability assay (e.g., MTT or LDH assay) to determine the cytotoxic concentration range. Use the lowest effective concentration determined from your dose-response curve. |
| Off-target effects: The inhibitor may be affecting other ion channels or cellular targets at higher concentrations. | Conduct counter-screening experiments using cell lines that do not express TRPC3/6 or express other TRP channel subtypes to assess specificity[9]. | |
| Inconsistent or variable results | Inhibitor solubility/precipitation: The inhibitor may be precipitating out of solution at the working concentration in your cell culture medium. | Visually inspect the medium for any signs of precipitation. Consider using a different formulation or a lower concentration of the inhibitor. |
| Cell passage number and health: High passage numbers or unhealthy cells can lead to variability in experimental outcomes. | Use cells with a low passage number and ensure they are healthy and in the logarithmic growth phase before starting the experiment. | |
| Formation of TRPC3/6 heteromers: The ratio of TRPC3 to TRPC6 expression can influence the formation of heteromeric channels, which may have different sensitivities to inhibitors. | Characterize the relative expression levels of TRPC3 and TRPC6 in your cell model. |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration using a Calcium Flux Assay
This protocol describes how to determine the effective concentration of this compound by measuring its ability to inhibit agonist-induced calcium influx.
Materials:
-
Cells expressing TRPC3 and/or TRPC6
-
This compound
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
TRPC3/6 agonist (e.g., 1-oleoyl-2-acetyl-sn-glycerol - OAG)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
96-well black, clear-bottom plates
-
Fluorescence plate reader
Procedure:
-
Cell Plating: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Dye Loading: Wash the cells with HBSS and then incubate with the calcium-sensitive dye solution (e.g., 4 µM Fluo-4 AM in HBSS) for 30-60 minutes at 37°C.
-
Inhibitor Incubation: Wash the cells again with HBSS to remove excess dye. Add different concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) to the wells and incubate for 15-30 minutes.
-
Baseline Fluorescence Measurement: Measure the baseline fluorescence intensity using a plate reader (Excitation/Emission ~485/525 nm for Fluo-4).
-
Agonist Stimulation: Add a known concentration of a TRPC3/6 agonist (e.g., 100 µM OAG) to all wells.
-
Post-Stimulation Fluorescence Measurement: Immediately begin measuring the fluorescence intensity at regular intervals for several minutes to capture the calcium influx.
-
Data Analysis: Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence after agonist addition. Plot the percent inhibition of the agonist response against the concentration of this compound to determine the IC50 value.
Protocol 2: Assessing Cell Viability using MTT Assay
This protocol helps to determine the cytotoxic concentration of this compound.
Materials:
-
Cells of interest
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl and 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Plating: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with a range of this compound concentrations (e.g., 0.1, 1, 10, 100 µM) for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot cell viability against the inhibitor concentration to determine the cytotoxic range.
Visualizations
Caption: TRPC3/6 signaling pathway and the inhibitory action of this compound.
Caption: Workflow for optimizing this compound concentration.
Caption: A logical guide for troubleshooting unexpected experimental results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibition of Diacylglycerol–Sensitive TRPC Channels by Synthetic and Natural Steroids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. embopress.org [embopress.org]
- 4. Combined TRPC3 and TRPC6 blockade by selective small-molecule or genetic deletion inhibits pathological cardiac hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. adooq.com [adooq.com]
- 6. TRPC3 and TRPC6 are essential for normal mechanotransduction in subsets of sensory neurons and cochlear hair cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TRPC3/6 Channels Mediate Mechanical Pain Hypersensitivity via Enhancement of Nociceptor Excitability and of Spinal Synaptic Transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. High-Throughput Screening of TRPC Channel Ligands Using Cell-Based Assays - TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]
Trpc3/6-IN-2 stability and storage conditions
This technical support center provides essential information for researchers, scientists, and drug development professionals working with Trpc3/6-IN-2. Below you will find frequently asked questions, troubleshooting guides, and experimental protocols to ensure the stability, proper storage, and effective use of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: Upon receipt, it is recommended to store the solid compound as specified on the Certificate of Analysis (CoA) provided by the supplier. While the compound is shipped at room temperature, long-term storage conditions are critical for maintaining its stability.[1] If the CoA is unavailable, general best practice for pyrazole-based compounds is to store them in a cool, dry, and dark place. Storing at -20°C or -80°C is a common practice for long-term preservation of research compounds.
Q2: How should I prepare and store stock solutions of this compound?
A2: For biological experiments, Dimethyl Sulfoxide (DMSO) is a commonly used solvent to prepare stock solutions. To minimize degradation, it is advisable to prepare a high-concentration stock solution (e.g., 10 mM) and store it in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. For immediate use in cell-based assays, further dilutions can be made in your aqueous experimental buffer.
Q3: What is the stability of this compound in solution?
Q4: Is this compound sensitive to light or moisture?
A4: There is no specific public information regarding the light sensitivity or hygroscopicity of this compound. As a general precautionary measure for all research compounds, it is recommended to protect them from light and moisture. Store the solid compound in a tightly sealed container, and for solutions, use amber vials or wrap tubes in foil.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Compound degradation due to improper storage. | Always refer to the supplier's Certificate of Analysis for specific storage recommendations. For stock solutions, use aliquots to avoid multiple freeze-thaw cycles. Prepare fresh dilutions for each experiment. |
| Compound precipitation in aqueous buffer. | The solubility of this compound in aqueous solutions is expected to be low. Ensure the final concentration of DMSO in your experimental medium is low and compatible with your cell type. If precipitation occurs, consider lowering the final compound concentration. | |
| Difficulty dissolving the compound | Inappropriate solvent. | DMSO is a recommended solvent for creating high-concentration stock solutions. For other potential solvents, it is advised to consult the supplier's technical data sheet. |
| Compound has degraded. | If the compound has been stored for a long period or under suboptimal conditions, its physical properties may have changed. It is recommended to use a fresh vial of the compound. |
Quantitative Data Summary
| Property | Value | Source |
| Molecular Weight | 347.41 g/mol | [1] |
| Chemical Formula | C₁₈H₂₃F₂N₅ | [1] |
| CAS Number | 2387893-55-0 | [1] |
| IC₅₀ for TRPC3 | 16 nM | [1] |
| IC₅₀ for TRPC6 | 29.8 nM | [1] |
| Shipping Condition | Room temperature | [1] |
Experimental Protocols
Protocol for Stock Solution Preparation
-
Weighing the Compound: Carefully weigh the desired amount of solid this compound in a clean, dry vial.
-
Solvent Addition: Add the appropriate volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Gently vortex or sonicate the solution until the compound is completely dissolved.
-
Aliquoting and Storage: Dispense the stock solution into small, single-use aliquots in amber vials or tubes. Store the aliquots at -20°C or -80°C.
General Workflow for a Cell-Based Assay
Caption: A general experimental workflow for using this compound in cell-based assays.
Signaling Pathway Diagram
Caption: Simplified signaling pathway showing the inhibitory action of this compound on TRPC3/6 channels.
References
troubleshooting Trpc3/6-IN-2 experiments
Welcome to the technical support center for Trpc3/6-IN-2. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in your experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the success of your research.
Product Information and Data
This compound is a potent inhibitor of the Transient Receptor Potential Canonical 3 (TRPC3) and TRPC6 channels.[1][2] These channels are non-selective cation channels that play a crucial role in calcium signaling downstream of G-protein coupled receptors and are implicated in a variety of physiological and pathological processes.[3][4]
| Property | Value | Source |
| Target(s) | TRPC3 / TRPC6 | [1][2] |
| IC50 | TRPC3: 16 nM; TRPC6: 29.8 nM | [1][2] |
| Molecular Formula | C18H23F2N5 | [5] |
| Molecular Weight | 347.41 g/mol | [2][5] |
| Solubility | Soluble in DMSO (e.g., 10 mM) | [5] |
| CAS Number | 2387893-55-0 | [5] |
Frequently Asked Questions (FAQs)
Q1: How should I prepare a stock solution of this compound?
A1: this compound is soluble in dimethyl sulfoxide (DMSO).[5] To prepare a stock solution (e.g., 10 mM), weigh the appropriate amount of the compound and dissolve it in sterile DMSO.[6][7] For cell culture experiments, it is crucial to ensure the final concentration of DMSO in your assay medium is low (typically ≤0.5%) to avoid cytotoxicity.[8][9] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.[8]
Q2: What is the recommended storage condition for this compound solutions?
A2: Store the DMSO stock solution at -20°C or -80°C. For solutions stored at -20°C, it is recommended to use them within one month. For longer-term storage of up to six months, -80°C is preferable.[8] Avoid repeated freeze-thaw cycles to maintain the stability and efficacy of the compound.[8]
Q3: What are appropriate positive controls for experiments involving TRPC3/6 inhibition?
A3: To confirm the activity of the TRPC3/6 signaling pathway in your experimental model, you can use known agonists. A direct activator of TRPC3/6/7 channels is the diacylglycerol (DAG) analog, 1-oleoyl-2-acetyl-sn-glycerol (OAG).[10][11] Alternatively, you can use an agonist for a Gq-coupled receptor endogenously expressed in your cells (e.g., carbachol for muscarinic receptors) to activate the phospholipase C (PLC) pathway, which in turn generates DAG and activates the channels.[12][13]
Q4: Are there known off-target effects for this compound?
A4: While specific off-target effects for this compound are not extensively documented in the provided search results, it's a known consideration for other TRPC inhibitors, particularly those based on a pyrazole scaffold. For instance, some pyrazole compounds have shown activity against other ion channels, such as Orai channels, which are involved in store-operated calcium entry.[14] It is always good practice to test for potential off-target effects in your specific experimental system, for example, by examining other known ion channels present in your cells.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the TRPC3/6 signaling pathway and a typical experimental workflow for testing the inhibitory effect of this compound.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound.
Detailed Experimental Protocols
Protocol 1: Calcium Imaging Assay
This protocol outlines a general procedure for assessing the inhibitory effect of this compound on TRPC3/6 channel activation using a fluorescent calcium indicator.
Materials:
-
Cells expressing TRPC3 and/or TRPC6 (e.g., HEK293 cells transfected with the channel(s) of interest).
-
This compound
-
DMSO (cell culture grade)
-
Fluorescent calcium indicator (e.g., Fura-2 AM, Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
TRPC3/6 agonist (e.g., OAG or carbachol)
-
Fluorescence plate reader or microscope capable of kinetic measurements.
Procedure:
-
Cell Plating: Plate cells in a suitable format (e.g., 96-well black, clear-bottom plate) and grow to 80-90% confluency.
-
Dye Loading:
-
Prepare a loading buffer containing the calcium indicator (e.g., 2 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in HBSS.
-
Remove the culture medium from the cells and add the loading buffer.
-
Incubate at 37°C for 30-60 minutes in the dark.
-
-
Washing: Gently wash the cells 2-3 times with fresh HBSS to remove extracellular dye. Add a final volume of HBSS to each well for the assay.
-
Compound Addition:
-
Prepare dilutions of this compound and a vehicle control (DMSO) in HBSS.
-
Add the diluted compounds to the respective wells.
-
-
Baseline Measurement: Place the plate in the fluorescence reader and measure the baseline fluorescence for 1-5 minutes.
-
Agonist Stimulation: Add the TRPC3/6 agonist (e.g., OAG to a final concentration of 50-100 µM) to all wells, preferably using an automated injection system to ensure simultaneous addition.
-
Data Acquisition: Immediately after agonist addition, record the fluorescence signal over time (e.g., every 1-5 seconds for 5-10 minutes).
-
Data Analysis: Calculate the change in fluorescence (ΔF/F0) for each well. Compare the response in the this compound treated wells to the vehicle control to determine the percent inhibition.
Troubleshooting Notes:
-
High background fluorescence: Ensure thorough washing after dye loading.
-
No response to agonist: Confirm that your cells express functional TRPC3/6 channels and that the agonist is active.[15]
-
Signal artifacts: Be aware of potential artifacts in calcium imaging, such as those caused by long-term expression of some genetically encoded calcium indicators.[16][17]
Protocol 2: Whole-Cell Patch-Clamp Electrophysiology
This protocol provides a general framework for measuring TRPC3/6-mediated currents and their inhibition by this compound.
Materials:
-
Cells expressing TRPC3 and/or TRPC6.
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software.
-
Borosilicate glass capillaries for pipette pulling.
-
This compound, DMSO, and agonist (e.g., OAG).
-
Extracellular solution (in mM): e.g., 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, pH 7.4.
-
Intracellular solution (in mM): e.g., 140 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP, 0.3 Na-GTP, pH 7.2 with CsOH.
Procedure:
-
Preparation: Plate cells on glass coverslips suitable for microscopy. Prepare stock solutions of this compound and the agonist.
-
Pipette Pulling: Pull glass pipettes to a resistance of 3-5 MΩ when filled with intracellular solution.
-
Recording:
-
Obtain a gigaohm seal on a target cell and establish a whole-cell configuration.
-
Clamp the cell at a holding potential of -60 mV.
-
Apply voltage ramps (e.g., -100 mV to +100 mV over 200 ms) to elicit currents.
-
-
Baseline Current: Record the baseline current in the extracellular solution.
-
Agonist Application: Perfuse the cell with the extracellular solution containing the TRPC3/6 agonist (e.g., 100 µM OAG) and record the induced current.
-
Inhibitor Application: After washing out the agonist, perfuse the cell with a solution containing this compound for several minutes.
-
Inhibition Measurement: Re-apply the agonist in the continued presence of this compound and record the current.
-
Data Analysis: Measure the peak current amplitude in response to the agonist before and after the application of the inhibitor. Calculate the percentage of inhibition.
Troubleshooting Notes:
-
Transient Currents: TRPC channel currents can be transient and may run down over time.[12][13] This can make stable recordings challenging. It is important to obtain a stable baseline and agonist response before applying the inhibitor.
-
Small Currents: If the currents are too small, you may need to optimize the cell expression system or transfection efficiency.[18]
-
Voltage-Clamp Errors: For large currents, be mindful of potential voltage-clamp errors due to series resistance.[19]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cymitquimica.com [cymitquimica.com]
- 3. TRPC3 - Wikipedia [en.wikipedia.org]
- 4. Canonical transient receptor potential channels and their modulators: biology, pharmacology and therapeutic potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - Immunomart [immunomart.org]
- 6. lifetein.com [lifetein.com]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. medchemexpress.cn [medchemexpress.cn]
- 9. lifetein.com [lifetein.com]
- 10. Multiple Mechanisms of TRPC Activation - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Structure of the receptor-activated human TRPC6 and TRPC3 ion channels - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The development of automated patch clamp assays for canonical transient receptor potential channels TRPC3, 6, and 7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. scispace.com [scispace.com]
- 15. researchgate.net [researchgate.net]
- 16. Widely used calcium imaging protocol can lead to spurious results, new paper cautions | The Transmitter: Neuroscience News and Perspectives [thetransmitter.org]
- 17. biorxiv.org [biorxiv.org]
- 18. researchgate.net [researchgate.net]
- 19. Electrophysiological Methods for the Study of TRP Channels - TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Cytotoxicity of Trpc3/6-IN-2 in Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in minimizing the cytotoxic effects of Trpc3/6-IN-2 in cell culture experiments. The information is tailored for scientists and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of the Transient Receptor Potential Canonical 3 (TRPC3) and TRPC6 channels.[1] These channels are non-selective cation channels that allow the influx of ions, including calcium (Ca²⁺), into the cell upon activation. TRPC3 and TRPC6 are typically activated downstream of Gq-protein coupled receptors (GPCRs) and Phospholipase C (PLC) signaling, which generates diacylglycerol (DAG). DAG directly activates TRPC3 and TRPC6 channels, leading to increased intracellular calcium concentrations. This compound blocks these channels, thereby inhibiting this calcium influx.
Q2: What are the known IC50 values for this compound?
The half-maximal inhibitory concentrations (IC50) for this compound are:
-
TRPC3: 16 nM
-
TRPC6: 29.8 nM
This indicates that this compound is a highly potent inhibitor of both channels.
Q3: What is the recommended solvent for dissolving this compound?
The recommended solvent for this compound is Dimethyl Sulfoxide (DMSO). A stock solution of up to 10 mM can be prepared in DMSO.
Q4: How should I store the this compound stock solution?
Stock solutions of this compound in DMSO should be stored at -20°C for long-term storage. For short-term use, the solution can be stored at 4°C. Avoid repeated freeze-thaw cycles to maintain the stability and activity of the compound.
Q5: What is a typical working concentration for this compound in cell culture?
The optimal working concentration of this compound will vary depending on the cell type and the specific experimental goals. Based on its high potency (low nanomolar IC50 values), a starting concentration range of 10 nM to 1 µM is recommended for most cell-based assays. It is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line and assay.
Troubleshooting Guide: Minimizing Cytotoxicity
Issue 1: Observed Cell Death or Reduced Viability After Treatment with this compound
Possible Cause 1: High Concentration of this compound
Even potent and selective inhibitors can exhibit off-target effects and cytotoxicity at high concentrations.
-
Solution: Perform a dose-response curve to determine the optimal concentration of this compound for your experiment. The goal is to find the lowest concentration that effectively inhibits TRPC3/6 channels without causing significant cell death. A common method to assess cytotoxicity is the MTT assay.
Possible Cause 2: Solvent (DMSO) Toxicity
High concentrations of DMSO can be toxic to cells. The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5%.
-
Solution:
-
Calculate the final DMSO concentration in your culture medium after adding the this compound stock solution.
-
Always include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the wells treated with this compound. This will help you to distinguish between the cytotoxic effects of the inhibitor and the solvent.
-
Possible Cause 3: Instability of the Compound in Culture Medium
Some small molecules can be unstable in aqueous solutions like cell culture media, leading to the formation of toxic byproducts.
-
Solution:
-
Prepare fresh dilutions of this compound from your DMSO stock for each experiment.
-
Minimize the exposure of the compound to light and elevated temperatures.
-
If long-term experiments are necessary, consider replacing the medium with freshly prepared inhibitor-containing medium at regular intervals.
-
Issue 2: Inconsistent or Unexpected Experimental Results
Possible Cause 1: Off-Target Effects of the Inhibitor
At higher concentrations, small molecule inhibitors may bind to and affect proteins other than their intended targets, leading to unexpected biological responses.
-
Solution:
-
Use the lowest effective concentration of this compound as determined by your dose-response experiments.
-
Whenever possible, validate your findings using a secondary, structurally distinct inhibitor of TRPC3/6.
-
Consider using genetic approaches, such as siRNA or CRISPR-Cas9 mediated knockdown/knockout of TRPC3 and TRPC6, to confirm that the observed phenotype is indeed due to the inhibition of these channels.
-
Possible Cause 2: Cell Line-Specific Sensitivity
Different cell lines can have varying sensitivities to small molecule inhibitors due to differences in their genetic background, expression levels of drug transporters, and metabolic activities.
-
Solution:
-
Carefully characterize the response of your specific cell line to this compound.
-
If you are using a new cell line, it is essential to perform a new dose-response and cytotoxicity assessment.
-
Quantitative Data Summary
| Parameter | Value | Reference |
| IC50 (TRPC3) | 16 nM | [1] |
| IC50 (TRPC6) | 29.8 nM | [1] |
| Solubility | Up to 10 mM in DMSO |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
To prepare a 10 mM stock solution, add the appropriate volume of DMSO to the vial of this compound. For example, for 1 mg of this compound (Molecular Weight: 500 g/mol , example value), you would add 200 µL of DMSO.
-
Vortex briefly to ensure the compound is fully dissolved.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
-
Protocol 2: Determining the Optimal Concentration and Cytotoxicity using an MTT Assay
-
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (for formazan solubilization)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Dilution: Prepare a serial dilution of this compound in complete culture medium. A typical concentration range to test would be from 1 nM to 10 µM. Remember to prepare a vehicle control with the highest concentration of DMSO used in the dilutions.
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions (and vehicle control) to the respective wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of the inhibitor concentration to determine the cytotoxic concentration 50 (CC50).
-
Visualizations
Caption: TRPC3/6 Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflow for Determining this compound Cytotoxicity.
References
how to control for non-specific effects of Trpc3/6-IN-2
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using TRPC3/6-IN-2. The information is tailored for scientists and drug development professionals to help control for non-specific effects during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known targets?
This compound is a potent small molecule inhibitor of the Transient Receptor Potential Canonical 3 (TRPC3) and TRPC6 channels. It exhibits high affinity for these channels with IC50 values of 16 nM for TRPC3 and 29.8 nM for TRPC6[1]. These channels are non-selective cation channels involved in various physiological processes, and their dysregulation has been implicated in several diseases[2][3].
Q2: What are the potential non-specific effects of this compound?
Q3: How can I be sure the observed phenotype is due to TRPC3/6 inhibition?
To ensure that the experimental results are a direct consequence of TRPC3/6 inhibition, a combination of control experiments is highly recommended. These include:
-
Using a structurally related, inactive control compound: This is the ideal negative control. While a specific inactive analog for this compound is not commercially available, researchers have used inactive compounds like GSK383A for other TRPC3/6 inhibitors to demonstrate specificity[8].
-
Genetic knockdown or knockout of TRPC3 and TRPC6: Using techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of TRPC3 and TRPC6 should abolish the effect of this compound if it is acting on-target[3][8].
-
Washout experiments: If the inhibitor is reversible, its effects should diminish after it is removed from the experimental system[9].
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent results between experiments. | - Cell passage number and health. - Reagent variability. - Inconsistent inhibitor concentration. | - Use cells within a consistent and low passage number range. - Prepare fresh inhibitor solutions for each experiment. - Aliquot and store reagents properly. |
| Observed effect is present even in cells that do not express TRPC3/6. | - Off-target effect of this compound. | - Perform a selectivity panel screening to identify potential off-targets. - Use a lower concentration of the inhibitor. - Confirm the absence of TRPC3/6 expression via qPCR or Western blot. |
| The phenotype is not rescued by expressing a TRPC3/6 mutant insensitive to the inhibitor. | - The inhibitor has off-target effects. - The mutation does not confer resistance. | - Validate the resistance of the mutant channel to the inhibitor. - Consider alternative control experiments like siRNA knockdown. |
| High background signal in cellular assays. | - Autofluorescence of the compound. - Non-specific binding to assay components. | - Run a control with the inhibitor in the absence of cells to check for autofluorescence. - Include a vehicle-only control in all experiments. |
Experimental Protocols
Protocol 1: siRNA-mediated Knockdown of TRPC3 and TRPC6
This protocol provides a general guideline for knocking down TRPC3 and TRPC6 expression in cultured human cells using siRNA. Optimization will be required for specific cell lines.
Materials:
-
Validated siRNA sequences for human TRPC3 and TRPC6 (e.g., from Thermo Fisher Scientific or Santa Cruz Biotechnology)[10][11][12][13].
-
Scrambled negative control siRNA.
-
Lipofectamine™ RNAiMAX transfection reagent (or similar).
-
Opti-MEM™ I Reduced Serum Medium.
-
Appropriate cell culture medium and plates.
-
Reagents for qPCR or Western blotting for validation.
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 70-90% confluency at the time of transfection.
-
siRNA-lipid Complex Formation:
-
For each well, dilute 50 pmol of siRNA (TRPC3, TRPC6, or scrambled control) into 250 µL of Opti-MEM™.
-
In a separate tube, dilute 5 µL of Lipofectamine™ RNAiMAX into 250 µL of Opti-MEM™.
-
Combine the diluted siRNA and Lipofectamine™ RNAiMAX solutions (total volume ~500 µL). Mix gently and incubate for 5 minutes at room temperature.
-
-
Transfection:
-
Add the siRNA-lipid complexes to each well.
-
Incubate the cells for 24-72 hours at 37°C in a CO2 incubator. The optimal incubation time should be determined empirically.
-
-
Validation of Knockdown:
-
After incubation, harvest the cells.
-
Assess the knockdown efficiency at the mRNA level using qPCR or at the protein level using Western blotting, comparing the expression levels in cells treated with TRPC3/TRPC6 siRNA to those treated with the scrambled control.
-
-
Functional Assay:
-
Once knockdown is confirmed, perform the functional assay with this compound and the appropriate vehicle control. The effect of the inhibitor should be significantly reduced or absent in the TRPC3/TRPC6 knockdown cells compared to the control cells.
-
Protocol 2: Washout Experiment
This protocol is designed to determine if the inhibitory effect of this compound is reversible.
Materials:
-
Cultured cells expressing TRPC3/6.
-
This compound.
-
Vehicle control (e.g., DMSO).
-
Wash buffer (e.g., sterile PBS or serum-free medium).
-
Reagents for the functional assay.
Procedure:
-
Inhibitor Incubation: Treat the cells with this compound at the desired concentration for a specific duration (e.g., 1 hour). Include a vehicle control group.
-
Washout:
-
Aspirate the medium containing the inhibitor or vehicle.
-
Wash the cells three times with pre-warmed wash buffer.
-
After the final wash, replace the wash buffer with fresh, complete cell culture medium.
-
-
Recovery and Assay:
-
Incubate the cells for a defined recovery period (this may range from minutes to hours and should be optimized).
-
Perform the functional assay to assess the activity of TRPC3/6.
-
-
Data Analysis: Compare the functional response in the "washout" group to the "continuous treatment" group and the "vehicle control" group. A return of function in the washout group suggests reversible inhibition.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Canonical signaling pathway for TRPC3/6 activation and its inhibition by this compound.
Caption: A logical workflow for troubleshooting and confirming the on-target effects of this compound.
Caption: Logical relationship of control experiments to validate the on-target effects of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. TRPC6 transient receptor potential cation channel subfamily C member 6 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 4. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. drugtargetreview.com [drugtargetreview.com]
- 7. Non-selective cation channel blockers: potential use in nervous system basic research and therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Combined TRPC3 and TRPC6 blockade by selective small-molecule or genetic deletion inhibits pathological cardiac hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. TRPC3 as a Target of Novel Therapeutic Interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. TRPC6 siRNAs [thermofisher.com]
- 11. realgenelabs.com [realgenelabs.com]
- 12. datasheets.scbt.com [datasheets.scbt.com]
- 13. scbt.com [scbt.com]
interpreting unexpected results with Trpc3/6-IN-2
Welcome to the technical support center for Trpc3/6-IN-2. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this potent inhibitor of Transient Receptor Potential Canonical (TRPC) 3 and 6 channels. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you interpret unexpected results and optimize your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective inhibitor of both TRPC3 and TRPC6 channels. These channels are non-selective cation channels that allow the influx of Ca2+ and Na+ into cells upon activation.[1][2] This activation is typically triggered by G-protein coupled receptors (GPCRs) that activate phospholipase C (PLC), leading to the production of diacylglycerol (DAG), which directly gates TRPC3/6 channels.[2][3][4] By blocking these channels, this compound prevents this influx of cations, thereby inhibiting downstream signaling pathways that are dependent on calcium and sodium entry.
Q2: What are the primary applications of this compound in research?
Given the involvement of TRPC3 and TRPC6 in various physiological and pathophysiological processes, this compound is a valuable tool for studying:
-
Cardiovascular Conditions: TRPC3 and TRPC6 are implicated in cardiac hypertrophy and vascular remodeling.[4][5][6][7][8]
-
Kidney Diseases: TRPC6 dysfunction is linked to certain kidney diseases, such as focal segmental glomerulosclerosis.[2]
-
Neuroscience: These channels play a role in neuronal signaling and may be involved in conditions like pain hypersensitivity.[9]
-
Cancer Research: Emerging evidence suggests a role for TRPC channels in cancer cell proliferation and migration.
Q3: What is the IC50 of this compound for TRPC3 and TRPC6?
While specific IC50 values for this compound are proprietary to its manufacturer, it is characterized as a potent inhibitor. For context, other selective TRPC3/6 inhibitors like SAR7334 have IC50 values in the nanomolar range for TRPC6 and slightly higher for TRPC3.[10][11] It is crucial to perform dose-response experiments in your specific experimental system to determine the optimal concentration.
Troubleshooting Guide
Unexpected Result 1: No effect of this compound on my biological system.
If you observe no response to the inhibitor, consider the following possibilities and troubleshooting steps:
| Potential Cause | Troubleshooting Steps |
| Incorrect Inhibitor Concentration | Perform a dose-response curve to determine the optimal inhibitory concentration for your specific cell type and experimental conditions. |
| Low or Absent TRPC3/6 Expression | Verify the expression of TRPC3 and TRPC6 in your cells or tissue of interest using techniques like qPCR, Western blotting, or immunocytochemistry. |
| Alternative Signaling Pathways | The biological effect you are studying may be mediated by pathways independent of TRPC3/6. Consider using other pharmacological tools or genetic approaches to investigate parallel signaling cascades. |
| Inhibitor Instability or Degradation | Ensure proper storage and handling of the inhibitor as per the manufacturer's instructions. Prepare fresh solutions for each experiment. |
| Experimental Assay Insensitivity | The assay used to measure the biological response may not be sensitive enough to detect the effects of TRPC3/6 inhibition. Consider using more direct measures of channel activity, such as calcium imaging or electrophysiology.[1] |
Unexpected Result 2: The observed effect is less than expected or partial.
A partial or weaker-than-expected effect could be due to several factors:
| Potential Cause | Troubleshooting Steps |
| Heteromeric Channel Formation | TRPC channels can form heteromers with other TRP channel subunits, which may alter their pharmacology.[2] Consider the expression of other TRPC channels in your system. |
| Compensatory Mechanisms | Cells may upregulate other ion channels or signaling pathways to compensate for the inhibition of TRPC3/6. Time-course experiments may help to reveal such adaptive responses. It has been noted that deletion of TRPC6 can lead to an upregulation of TRPC3 expression in smooth muscle cells.[9] |
| Incomplete Channel Inhibition | The concentration of the inhibitor may be suboptimal. Refer to your dose-response curve and consider increasing the concentration, if not limited by solubility or off-target effects. |
| Activator-Dependent Inhibitor Potency | The potency of TRPC channel inhibitors can be dependent on the activator used in the assay. If using an exogenous activator, ensure it is specific and used at an appropriate concentration. |
Unexpected Result 3: The inhibitor shows effects in my negative control (e.g., cells not expressing TRPC3/6).
This scenario strongly suggests off-target effects.
| Potential Cause | Troubleshooting Steps |
| Off-Target Effects on Other TRP Channels | Some TRPC inhibitors have been shown to affect other TRP channel family members.[12] For example, the compound AC1903, initially reported as a selective TRPC5 inhibitor, also inhibits TRPC3, TRPC4, TRPC6, and TRPV4.[12] Test the effect of this compound on cells expressing other TRP channels known to be present in your system. |
| Non-Specific Effects on Cellular Health | At high concentrations, many small molecules can have non-specific toxic effects. Perform a cell viability assay (e.g., MTT or LDH assay) to rule out cytotoxicity at the concentrations used in your experiments. |
| Interaction with Other Cellular Components | The inhibitor might be interacting with other proteins or lipids in the cell, leading to the observed phenotype. Using a structurally unrelated TRPC3/6 inhibitor as a control can help to confirm that the observed effect is due to on-target inhibition. |
Experimental Protocols
Protocol 1: Calcium Imaging Assay to Measure TRPC3/6 Activity
This protocol allows for the measurement of intracellular calcium changes in response to TRPC3/6 activation and inhibition.
Materials:
-
Cells expressing TRPC3 and/or TRPC6
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)
-
HEPES-buffered saline (HBS)
-
TRPC3/6 activator (e.g., 1-oleoyl-2-acetyl-sn-glycerol - OAG)
-
This compound
-
Fluorescence plate reader or microscope
Procedure:
-
Cell Plating: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Dye Loading: Wash the cells with HBS and then incubate with the calcium-sensitive dye according to the manufacturer's instructions.
-
Baseline Measurement: Acquire baseline fluorescence readings for a few minutes.
-
Inhibitor Incubation: Add this compound at the desired concentration and incubate for the recommended time.
-
Activation: Add the TRPC3/6 activator (e.g., OAG) and immediately start recording the fluorescence signal.
-
Data Analysis: Calculate the change in fluorescence intensity over time. A successful inhibition will show a reduced or absent calcium influx upon activator addition in the presence of this compound compared to the vehicle control. For ratiometric dyes like Fura-2, calculate the ratio of emissions at the two excitation wavelengths.
Troubleshooting Calcium Imaging:
-
High Background Fluorescence: Ensure complete removal of the dye-containing medium and wash cells thoroughly.
-
No Response to Activator: Confirm the expression and functionality of TRPC3/6 channels in your cells. Check the potency and freshness of the activator.
-
Signal Bleaching: Reduce the intensity and duration of the excitation light.
-
Difficulty Distinguishing TRPC-mediated influx from endogenous influx: Using Ba²+ or Mn²+ as charge carriers instead of Ca²+ can sometimes help isolate the TRPC channel activity, as they can quench the fluorescence of certain dyes upon entry.[1]
Protocol 2: Whole-Cell Patch-Clamp Electrophysiology
This technique provides a direct measure of the ion currents flowing through TRPC3/6 channels.
Materials:
-
Patch-clamp rig with amplifier and data acquisition system
-
Borosilicate glass capillaries for pipette fabrication
-
Intracellular and extracellular solutions
-
TRPC3/6 activator (e.g., OAG)
-
This compound
Procedure:
-
Cell Preparation: Plate cells on coverslips suitable for microscopy.
-
Pipette Preparation: Pull glass pipettes to a resistance of 3-5 MΩ when filled with intracellular solution.
-
Seal Formation: Form a high-resistance (>1 GΩ) seal between the pipette and the cell membrane.
-
Whole-Cell Configuration: Rupture the cell membrane to achieve the whole-cell configuration.
-
Current Recording: Apply a voltage ramp or step protocol to record baseline currents.
-
Inhibitor Application: Perfuse the cell with an extracellular solution containing this compound.
-
Channel Activation: Co-perfuse with the TRPC3/6 activator and the inhibitor.
-
Data Analysis: Measure the current amplitude in response to the activator in the presence and absence of the inhibitor. A successful inhibition will result in a significant reduction of the agonist-induced current.
Troubleshooting Electrophysiology:
-
Unstable Recordings: Ensure a stable seal and low series resistance.
-
Small Currents: If the endogenous expression of TRPC3/6 is low, consider overexpressing the channels. The current-voltage (I/V) relationship can help identify the specific TRPC channel being measured.[1]
-
Run-down of Currents: This can be an issue in whole-cell recordings. Include ATP and GTP in the intracellular solution to maintain cellular energy levels.
Signaling Pathways and Experimental Workflows
To aid in experimental design and data interpretation, the following diagrams illustrate the key signaling pathway and a general troubleshooting workflow.
Figure 1: TRPC3/6 signaling pathway and the point of inhibition by this compound.
Figure 2: A logical workflow for troubleshooting unexpected results with this compound.
References
- 1. Methods to Study TRPC Channel Regulation by Interacting Proteins - TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Transient Receptor Potential Canonical (TRPC) Channels: Then and Now - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The TRPC3/6/7 subfamily of cation channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. embopress.org [embopress.org]
- 5. Combined TRPC3 and TRPC6 blockade by selective small-molecule or genetic deletion inhibits pathological cardiac hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TRPC6 counteracts TRPC3-Nox2 protein complex leading to attenuation of hyperglycemia-induced heart failure in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Differences in TRPC3 and TRPC6 channels assembly in mesenteric vascular smooth muscle cells in essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. TRPC3 contributes to regulation of cardiac contractility and arrhythmogenesis by dynamic interaction with NCX1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. TRPC3 and TRPC6 are essential for normal mechanotransduction in subsets of sensory neurons and cochlear hair cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. adooq.com [adooq.com]
- 11. Unveiling a Potent TRPC Channel Inhibitor: Pharmacological Insights and Therapeutic Potential [synapse.patsnap.com]
- 12. Nonselective TRPC channel inhibition and suppression of aminoglycoside-induced premature termination codon readthrough by the small molecule AC1903 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the In Vivo Efficacy of Trpc3/6-IN-2
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the in vivo efficacy of Trpc3/6-IN-2, a potent inhibitor of Transient Receptor Potential Canonical 3 (TRPC3) and TRPC6 channels.
I. Troubleshooting Guide
This guide addresses specific issues that may arise during in vivo experiments with this compound, offering potential causes and solutions in a question-and-answer format.
| Issue/Question | Potential Cause(s) | Recommended Solution(s) |
| 1. Lack of in vivo efficacy despite proven in vitro potency. | - Poor Bioavailability: The compound may have low solubility, poor absorption from the gastrointestinal tract, or be subject to significant first-pass metabolism.[1][2][3][4] - Rapid Metabolism and Clearance: The compound may be quickly metabolized by the liver and cleared from circulation, preventing it from reaching therapeutic concentrations at the target site.[5] - High Protein Binding: this compound may bind extensively to plasma proteins, reducing the concentration of the free, active compound.[5] - Inappropriate Formulation or Vehicle: The chosen vehicle may not be suitable for a pyrazole-based compound, leading to precipitation or poor absorption.[5][6][7][8] | - Formulation Optimization: For oral administration, consider formulating this compound in a vehicle known to enhance the solubility of hydrophobic compounds, such as a mixture of PEG 400, Tween 80, and saline, or in an oil-based vehicle like corn oil.[5][6][7][8] For intravenous administration, a small percentage of DMSO in saline can be used, but potential toxicity should be evaluated.[6] - Route of Administration: If oral bioavailability is a persistent issue, consider alternative routes such as intraperitoneal (i.p.) or intravenous (i.v.) injection to bypass first-pass metabolism.[9] - Dose Escalation Study: Conduct a dose-ranging study to determine the optimal dose that achieves therapeutic concentrations without causing toxicity. - Pharmacokinetic (PK) Analysis: Perform a PK study to determine the compound's half-life, clearance rate, and bioavailability to inform the dosing regimen.[10][11] |
| 2. High variability in experimental results between animals. | - Inconsistent Dosing: Inaccurate or inconsistent administration of the compound. - Biological Variability: Differences in metabolism and drug response among individual animals. - Formulation Instability: The compound may be precipitating out of the vehicle over time. | - Standardize Administration Technique: Ensure consistent and accurate dosing for all animals. For oral gavage, ensure proper placement to avoid administration into the lungs. - Increase Sample Size: A larger cohort of animals can help to account for biological variability. - Prepare Fresh Formulations: Prepare the dosing solution fresh before each administration to ensure homogeneity and prevent precipitation. |
| 3. Observed toxicity or adverse effects in treated animals. | - Vehicle Toxicity: The chosen vehicle (e.g., high concentrations of DMSO or ethanol) may be causing adverse effects.[6] - Off-Target Effects: At higher concentrations, this compound may inhibit other ion channels or cellular targets. - Compound-Specific Toxicity: The inherent chemical properties of this compound may lead to toxicity. | - Vehicle Control Group: Always include a vehicle-only control group to distinguish between compound- and vehicle-related toxicity.[12] - Dose Reduction: If toxicity is observed, reduce the dose or the frequency of administration. - Alternative Vehicle: Explore alternative, less toxic vehicles. For example, cyclodextrins or lipid-based formulations can be used for poorly soluble compounds.[7][12] - Monitor Animal Health: Closely monitor animals for signs of toxicity, such as weight loss, changes in behavior, or signs of distress. |
| 4. Difficulty in dissolving this compound for in vivo administration. | - Poor Aqueous Solubility: As a pyrazole-based small molecule, this compound is likely to have low water solubility.[13][14][15][16] | - Use of Co-solvents: Prepare a stock solution in a solvent like DMSO and then dilute it into the final vehicle. Common co-solvent systems include PEG 400, Tween 80, and saline.[5][6][17] - Sonication or Heating: Gentle heating and sonication can aid in the dissolution of the compound. However, ensure the compound is stable under these conditions. - Formulation Screening: Test the solubility of this compound in a panel of pharmaceutically acceptable vehicles to identify the most suitable one.[7] |
II. Frequently Asked Questions (FAQs)
1. What is the mechanism of action of this compound?
This compound is a potent inhibitor of TRPC3 and TRPC6 channels, with reported IC50 values of 16 nM and 29.8 nM, respectively.[18] These channels are non-selective cation channels that allow the influx of Ca2+ and Na+ into cells.[5] They are activated downstream of G-protein coupled receptors (GPCRs) and receptor tyrosine kinases (RTKs) through the phospholipase C (PLC) signaling pathway.[6][8][19] Activation of PLC leads to the production of diacylglycerol (DAG), which directly activates TRPC3 and TRPC6 channels.[19][20] By inhibiting these channels, this compound blocks this influx of cations, thereby modulating downstream signaling pathways that are dependent on calcium, such as the calcineurin-NFAT pathway, which is involved in pathological cardiac hypertrophy and fibrosis.[19][21][22][23]
2. What are the potential in vivo applications of this compound?
Given the role of TRPC3 and TRPC6 in various pathophysiological processes, this compound has potential therapeutic applications in several disease models, including:
-
Cardiovascular Diseases: Inhibition of TRPC3/6 may be beneficial in treating conditions like cardiac hypertrophy and heart failure.[5][24]
-
Renal Diseases: TRPC6 is implicated in the pathogenesis of renal fibrosis and glomerular diseases.[12][14][25][26][27][28][29][30]
-
Neurological Disorders: TRPC3 channels are involved in motor coordination and have been linked to conditions like spinocerebellar ataxia.[31]
3. What is a good starting dose and administration route for in vivo studies?
As there is no published in vivo data specifically for this compound, a good starting point can be extrapolated from studies on other potent TRPC inhibitors. For example, the TRPC6 inhibitor BI 749327 was effective in mice at a dose of 30 mg/kg/day administered via oral gavage.[25] Another inhibitor, SH045, was administered at 20 mg/kg intravenously.[10]
Recommended starting approach:
-
Route of Administration: Oral gavage is a common and less invasive route. However, if bioavailability is a concern, intraperitoneal (i.p.) injection may be considered.
-
Starting Dose: A dose-finding study is highly recommended. A starting dose in the range of 10-30 mg/kg/day could be a reasonable starting point, based on data from similar compounds.[25]
4. How can I assess the efficacy of this compound in my animal model?
The method for assessing efficacy will depend on the disease model being studied. Some common endpoints include:
-
Cardiac Hypertrophy Models:
-
Echocardiography: To measure cardiac function and dimensions (e.g., left ventricular mass, fractional shortening).[13][21]
-
Histology: Staining of heart tissue sections (e.g., H&E, Masson's trichrome) to assess myocyte size and fibrosis.[14][27]
-
Gene Expression Analysis (qRT-PCR): To measure the expression of hypertrophic markers (e.g., ANP, BNP, β-MHC).[32]
-
-
Renal Fibrosis Models:
-
Histology: Staining of kidney sections (e.g., Masson's trichrome, Sirius Red) to quantify fibrosis.[14][26][27][28][29]
-
Immunohistochemistry: To detect markers of fibrosis (e.g., collagen I, α-SMA) and inflammation (e.g., F4/80 for macrophages).[26][27]
-
Gene Expression Analysis (qRT-PCR): To measure the expression of fibrotic and inflammatory markers (e.g., TGF-β, Col1a1, TNF-α).[14]
-
III. Quantitative Data Summary
The following tables summarize key quantitative data for this compound and other relevant TRPC inhibitors.
Table 1: In Vitro Potency of TRPC Inhibitors
| Compound | Target(s) | IC50 | Assay | Reference |
| This compound | TRPC3 | 16 nM | Not specified | [18] |
| TRPC6 | 29.8 nM | |||
| GSK2332255B | TRPC3 | 5 nM | Patch-clamp | [5] |
| TRPC6 | 4 nM | |||
| GSK2833503A | TRPC3 | 21 nM | Patch-clamp | [5] |
| TRPC6 | 3 nM | |||
| BI 749327 | TRPC6 (mouse) | 13 nM | Not specified | [17] |
Table 2: Pharmacokinetic Parameters of Selected TRPC Inhibitors in Mice
| Compound | Dose & Route | Cmax | t1/2 | Oral Bioavailability | Reference |
| BI 749327 | 3, 10, 30 mg/kg (oral) | Dose-proportional | 8.5 - 13.5 h | Suitable for once-daily oral dosing | [12] |
| SH045 | 20 mg/kg (i.v.) | ~1000 ng/mL | ~2 h | Low | [10] |
| 20 mg/kg (oral) | ~20 ng/mL | ~1 h |
IV. Experimental Protocols
Protocol 1: General Protocol for In Vivo Administration of this compound
-
Formulation (for a poorly soluble compound):
-
Prepare a stock solution of this compound in 100% DMSO.
-
For the final dosing solution, create a vehicle of 5% Tween 80 and 5% PEG 400 in sterile saline.
-
On the day of dosing, dilute the DMSO stock solution into the vehicle to the desired final concentration. The final concentration of DMSO should be kept low (e.g., <5%) to minimize toxicity.
-
Vortex and sonicate the final solution to ensure complete dissolution.
-
-
Administration (Oral Gavage):
-
Use an appropriate gauge feeding needle for the size of the animal (e.g., 20-22 gauge for mice).
-
Gently restrain the animal and insert the feeding needle into the esophagus. Ensure the needle does not enter the trachea.
-
Slowly administer the calculated volume of the dosing solution.
-
Monitor the animal for any signs of distress after administration.
-
Protocol 2: Assessment of Cardiac Hypertrophy in a Mouse Model (e.g., Transverse Aortic Constriction - TAC)
-
Animal Model: Induce pressure overload in mice via TAC surgery.
-
Treatment: Begin treatment with this compound or vehicle at a predetermined time point post-surgery (e.g., 1 week). Administer the compound daily via oral gavage.
-
Echocardiography: Perform echocardiography at baseline and at specified time points (e.g., 2 and 4 weeks post-TAC) to assess cardiac function and dimensions.
-
Tissue Collection: At the end of the study, euthanize the animals and harvest the hearts.
-
Histological Analysis:
-
Fix a portion of the heart in 4% paraformaldehyde, embed in paraffin, and section.
-
Perform Hematoxylin and Eosin (H&E) staining to measure myocyte cross-sectional area.
-
Perform Masson's trichrome staining to assess the degree of fibrosis.
-
-
Gene Expression Analysis:
-
Isolate RNA from a portion of the heart tissue.
-
Perform quantitative real-time PCR (qRT-PCR) to measure the expression levels of hypertrophic markers (e.g., Nppa, Nppb, Myh7).
-
V. Signaling Pathways and Experimental Workflow Diagrams
Figure 1: TRPC3/6 signaling pathway and the inhibitory action of this compound.
Figure 2: General experimental workflow for in vivo inhibitor studies.
References
- 1. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. contractpharma.com [contractpharma.com]
- 3. researchgate.net [researchgate.net]
- 4. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Insoluble drug delivery strategies: review of recent advances and business prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Investigation of solvents that can be used as vehicles to evaluate poorly soluble compounds in short-term oral toxicity studies in rats [jstage.jst.go.jp]
- 9. merckmillipore.com [merckmillipore.com]
- 10. A Pharmacokinetic and Metabolism Study of the TRPC6 Inhibitor SH045 in Mice by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. caymanchem.com [caymanchem.com]
- 13. mdpi.com [mdpi.com]
- 14. Inhibition of TRPC6 channels ameliorates renal fibrosis and contributes to renal protection by soluble klotho - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Mechanism of Activation and Inactivation of Gq/Phospholipase C-β Signaling Nodes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Light-Mediated Control over TRPC3-Mediated NFAT Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Structure of the receptor-activated human TRPC6 and TRPC3 ion channels - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Calcineurin-Dependent Cardiac Hypertrophy Is Activated by TRPC in the Adult Mouse Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 22. TRPC channels are necessary mediators of pathologic cardiac hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 23. JCI - TRPC6 fulfills a calcineurin signaling circuit during pathologic cardiac remodeling [jci.org]
- 24. ahajournals.org [ahajournals.org]
- 25. researchgate.net [researchgate.net]
- 26. In Vivo Inhibition of TRPC6 by SH045 Attenuates Renal Fibrosis in a New Zealand Obese (NZO) Mouse Model of Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Renal Fibrosis, Immune Cell Infiltration and Changes of TRPC Channel Expression After Unilateral Ureteral Obstruction in Trpc6-/- Mice | Cell Physiol Biochem [cellphysiolbiochem.com]
- 28. researchgate.net [researchgate.net]
- 29. researchgate.net [researchgate.net]
- 30. TRPC6 Inactivation Reduces Albuminuria Induced by Protein Overload in Sprague Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
- 32. pnas.org [pnas.org]
Trpc3/6-IN-2 quality control and purity assessment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control, purity assessment, and effective use of Trpc3/6-IN-2, a potent inhibitor of the transient receptor potential canonical 3 and 6 (TRPC3/6) channels.
Frequently Asked Questions (FAQs)
Product Specifications
-
What are the physical and chemical properties of this compound? this compound is a small molecule inhibitor with the following properties:
-
Molecular Formula: C₁₈H₂₃F₂N₅
-
Molecular Weight: 347.41 g/mol
-
CAS Number: 2387893-55-0[1]
-
-
What is the purity of this compound? The purity of each lot of this compound is determined by High-Performance Liquid Chromatography (HPLC) and is typically ≥98%. For specific lot data, please refer to the Certificate of Analysis (CoA).
-
How should I store this compound? For long-term storage, it is recommended to store this compound as a solid at -20°C. For short-term storage, a stock solution in a suitable solvent can be stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles. Always refer to the Certificate of Analysis for lot-specific storage recommendations.[1]
Experimental Design & Handling
-
What is the recommended solvent for dissolving this compound? this compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol. For cell-based assays, it is common to prepare a concentrated stock solution in DMSO.
-
What is the potency of this compound? this compound is a potent inhibitor of TRPC3 and TRPC6 channels with IC₅₀ values of 16 nM and 29.8 nM, respectively.[1]
-
What are potential off-target effects of this compound? While this compound is designed to be a selective inhibitor, it is good practice to evaluate potential off-target effects in your experimental system. This can be done by testing the compound on cells that do not express TRPC3 or TRPC6, or by using structurally unrelated TRPC3/6 inhibitors as controls.
Quality Control and Purity Assessment
Ensuring the quality and purity of this compound is critical for obtaining reliable and reproducible experimental results. Below are the standard methods used for quality control.
Certificate of Analysis (Representative Data)
The following table summarizes typical data found on a Certificate of Analysis for this compound.
| Parameter | Specification | Result | Method |
| Appearance | White to off-white solid | Conforms | Visual Inspection |
| Purity (HPLC) | ≥98% | 99.5% | HPLC |
| Identity (¹H NMR) | Conforms to structure | Conforms | ¹H NMR |
| Identity (MS) | Conforms to structure | Conforms | Mass Spectrometry |
| Solubility | Soluble in DMSO | ≥ 10 mg/mL | Visual Inspection |
Experimental Protocols
1. High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This method is used to determine the purity of the this compound compound by separating it from any impurities.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% trifluoroacetic acid or formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Procedure:
-
Prepare a sample solution of this compound in the mobile phase or a compatible solvent at a concentration of approximately 1 mg/mL.
-
Inject a small volume (e.g., 10 µL) onto the HPLC column.
-
Run the gradient program to elute the compound and any impurities.
-
The purity is calculated by dividing the peak area of the main compound by the total area of all peaks in the chromatogram.
-
2. Nuclear Magnetic Resonance (NMR) for Structural Confirmation
¹H NMR spectroscopy is used to confirm the chemical structure of this compound.[2]
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃).
-
Procedure:
-
Dissolve 5-10 mg of this compound in approximately 0.7 mL of the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
Acquire the ¹H NMR spectrum.
-
The resulting spectrum should be consistent with the known chemical structure of this compound, showing the correct chemical shifts, multiplicities, and integrations for all protons.[2]
-
3. Mass Spectrometry (MS) for Molecular Weight Verification
Mass spectrometry is used to confirm the molecular weight of this compound.
-
Instrumentation: A mass spectrometer, often coupled with an HPLC (LC-MS).
-
Ionization Method: Electrospray ionization (ESI) is commonly used for small molecules.[3]
-
Procedure:
-
Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Infuse the sample directly into the mass spectrometer or inject it through an LC system.
-
Acquire the mass spectrum in positive ion mode.
-
The spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 348.4.
-
Troubleshooting Guide
Issue: Inconsistent or lower than expected potency in cell-based assays.
-
Question: My this compound is showing lower than expected inhibitory activity in my cell-based assay. What could be the cause?
-
Answer:
-
Compound Degradation: Ensure that the compound has been stored correctly and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions from a new stock solution.
-
Solubility Issues: The compound may be precipitating in your aqueous assay buffer. Visually inspect your solutions for any precipitate. You can try to increase the final DMSO concentration (while ensuring it does not affect your cells) or use a different formulation with solubilizing agents.
-
Cellular Permeability: While small molecules are generally cell-permeable, poor permeability can be an issue. Consider incubating the cells with the inhibitor for a longer period before stimulation.
-
Protein Binding: The compound may be binding to proteins in your cell culture medium (e.g., serum). Try reducing the serum concentration during the inhibitor treatment period, if your cells can tolerate it.
-
Issue: Compound precipitation in aqueous solutions.
-
Question: I am observing precipitation when I dilute my DMSO stock of this compound into my aqueous assay buffer. How can I resolve this?
-
Answer:
-
Lower the Final Concentration: The concentration of the compound in the final assay medium may be above its solubility limit. Try performing a dose-response experiment to determine if a lower, effective concentration can be used.
-
Increase the Cosolvent Concentration: If your experimental system allows, you can slightly increase the final concentration of DMSO. However, be mindful of potential solvent toxicity to your cells.
-
Use Pluronic F-127: For in vitro assays, adding a small amount of a non-ionic surfactant like Pluronic F-127 to the buffer can help to maintain the solubility of hydrophobic compounds.
-
Issue: Suspected off-target effects.
-
Question: I am observing effects in my experiment that I suspect are not related to TRPC3/6 inhibition. How can I confirm this?
-
Answer:
-
Use a Negative Control Compound: If available, use a structurally similar but inactive analog of this compound. This can help to distinguish specific from non-specific effects.
-
Use a Different TRPC3/6 Inhibitor: Confirm your findings with a structurally and mechanistically different inhibitor of TRPC3/6.
-
Use a TRPC3/6 Knockout/Knockdown System: The most definitive way to confirm that the observed effects are on-target is to use a cell line or animal model where TRPC3 and/or TRPC6 have been genetically removed. The inhibitor should have no effect in such a system.
-
Signaling Pathways and Workflows
TRPC3/6 Signaling Pathway
The following diagram illustrates the canonical activation pathway of TRPC3 and TRPC6 channels, which is inhibited by this compound.
Caption: TRPC3/6 signaling pathway and the point of inhibition by this compound.
Experimental Workflow for Inhibitor Validation
This diagram outlines a typical workflow for validating the activity of this compound in a cell-based assay.
Caption: A typical experimental workflow for validating this compound activity.
Logical Troubleshooting Flowchart
This flowchart provides a logical approach to troubleshooting common issues encountered during experiments with this compound.
Caption: A logical flowchart for troubleshooting experiments with this compound.
References
Validation & Comparative
A Comparative Guide to TRPC3/6 Inhibitors: Trpc3/6-IN-2 and Other Key Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Trpc3/6-IN-2 and other prominent inhibitors of the Transient Receptor Potential Canonical 3 and 6 (TRPC3/TRPC6) channels. These channels are non-selective cation channels that play crucial roles in calcium signaling pathways and have been implicated in a variety of physiological and pathological processes, including cardiovascular diseases, neurological disorders, and fibrosis. The development of potent and selective TRPC3/6 inhibitors is therefore of significant interest for both basic research and therapeutic applications.
Introduction to TRPC3/6 Channels
TRPC3 and TRPC6 are members of the canonical subfamily of TRP channels. They are activated downstream of G-protein coupled receptors (GPCRs) and receptor tyrosine kinases that engage phospholipase C (PLC). The subsequent hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) generates diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3). DAG is the primary endogenous activator of TRPC3 and TRPC6 channels, leading to an influx of Ca2+ and Na+ into the cell. This cation influx depolarizes the cell membrane and contributes to the elevation of intracellular calcium, which in turn triggers a wide range of cellular responses. Due to their significant sequence homology and ability to form heteromeric channels, many pharmacological agents exhibit activity against both TRPC3 and TRPC6.
Comparative Analysis of TRPC3/6 Inhibitors
This section details the performance of this compound in comparison to other well-characterized TRPC3/6 inhibitors, including Pyr3, GSK2332255B, and SAR7334. The data presented here is compiled from various scientific publications and commercial sources. It is important to note that direct comparison of potencies can be influenced by variations in experimental conditions across different studies.
Quantitative Data Summary
The following table summarizes the reported potencies (IC50 values) of selected TRPC3/6 inhibitors. Lower IC50 values indicate higher potency.
| Inhibitor | TRPC3 IC50 (nM) | TRPC6 IC50 (nM) | Selectivity Highlights | Reference |
| This compound | 16 | 29.8 | Data on broader selectivity is limited. | [1] |
| GSK2332255B | 5 | 4 | ≥100-fold selectivity over other Ca2+-permeable channels like Cav1.2. | [2] |
| Pyr3 | 700 | Inactive | Selective for TRPC3 over other TRPC channels, but also inhibits Orai1. | [2] |
| SAR7334 | 282 | 9.5 | Potent and selective for TRPC6 over TRPC3 and other TRPC channels. |
Signaling Pathway and Experimental Workflow Diagrams
To visualize the context of TRPC3/6 inhibition and the methods used for their characterization, the following diagrams are provided.
Experimental Protocols
Detailed experimental protocols are crucial for the accurate interpretation and replication of results. Below are generalized methodologies for the key assays used to characterize TRPC3/6 inhibitors.
Whole-Cell Patch-Clamp Electrophysiology
This technique provides a direct measure of ion channel activity by recording the currents flowing through the channels in the plasma membrane of a single cell.
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Cell Preparation: HEK293 or CHO cells stably or transiently expressing human TRPC3 or TRPC6 are cultured on glass coverslips.
-
Recording Configuration: Whole-cell patch-clamp recordings are established using a patch-clamp amplifier and data acquisition system.
-
Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
-
Internal (Pipette) Solution (in mM): 140 CsCl, 10 HEPES, 10 BAPTA, 4 Mg-ATP (pH 7.2 with CsOH).
-
-
Channel Activation: TRPC channels are activated by including a diacylglycerol analog, such as 1-oleoyl-2-acetyl-sn-glycerol (OAG), in the external solution or by stimulating a co-expressed GPCR with its agonist.
-
Inhibitor Application: The inhibitor is perfused onto the cell at various concentrations to determine its effect on the channel current.
-
Data Analysis: The magnitude of the current inhibition at each concentration is used to generate a dose-response curve and calculate the IC50 value.
Fluorometric Imaging Plate Reader (FLIPR) Calcium Assay
This high-throughput assay measures changes in intracellular calcium concentration in response to channel activation and inhibition.
-
Cell Preparation: Cells expressing the target TRPC channel are seeded into 96- or 384-well black-walled, clear-bottom plates.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Cal-520 AM) for 1-2 hours at 37°C.
-
Compound Addition: The TRPC3/6 inhibitor is added to the wells and incubated for a specified period.
-
Channel Activation: A TRPC channel agonist (e.g., OAG or a GPCR agonist) is added to the wells by the FLIPR instrument.
-
Fluorescence Measurement: The FLIPR instrument measures the change in fluorescence intensity before and after agonist addition, which corresponds to the change in intracellular calcium concentration.
-
Data Analysis: The inhibition of the calcium response by the compound is used to determine the IC50 value.
Conclusion
The landscape of TRPC3/6 inhibitors is expanding, offering researchers a growing toolkit to probe the function of these important ion channels. This compound emerges as a potent dual inhibitor of both TRPC3 and TRPC6 with nanomolar efficacy. Its performance is comparable to other potent inhibitors like GSK2332255B. In contrast, compounds like Pyr3 and SAR7334 offer greater selectivity for TRPC3 and TRPC6, respectively, which can be advantageous for dissecting the specific roles of each channel subtype. The choice of inhibitor will ultimately depend on the specific research question, with considerations for potency, selectivity, and the experimental system being used. The provided experimental protocols offer a foundation for the in-house evaluation and comparison of these and other TRPC3/6 modulators.
References
A head-to-head analysis for researchers in drug discovery and molecular biology.
A Comprehensive Comparison of Trpc3/6-IN-2 and Pyr3 Selectivity for TRPC Channels
In the landscape of pharmacological tools for studying Transient Receptor Potential Canonical (TRPC) channels, the selectivity of inhibitors is paramount for dissecting the specific roles of these channels in cellular signaling. This guide provides a detailed comparison of two commonly used inhibitors: this compound and Pyr3, with a focus on their selectivity for TRPC3 and TRPC6 channels.
Quantitative Selectivity Profile
The inhibitory potency of this compound and Pyr3 against TRPC3 and TRPC6 channels has been determined through various in vitro assays. The half-maximal inhibitory concentration (IC50) values are summarized below, providing a clear quantitative comparison of their selectivity.
| Compound | Target | IC50 | Off-Target Activity |
| This compound | TRPC3 | 16 nM[1][2] | Data on a broad panel of ion channels is not readily available. |
| TRPC6 | 29.8 nM[1][2] | ||
| Pyr3 | TRPC3 | 700 nM[3][4] | Inhibits Orai1 with similar potency to TRPC3[5][6]. |
| TRPC6 | Inactive[5][7] |
Key Observation: this compound is a potent dual inhibitor of both TRPC3 and TRPC6 channels, with IC50 values in the low nanomolar range. In contrast, Pyr3 is a selective inhibitor of TRPC3, with a significantly higher IC50 value, and it does not inhibit TRPC6. A critical consideration for researchers using Pyr3 is its off-target effect on Orai1, a key component of store-operated calcium entry (SOCE), which can confound the interpretation of experimental results.
Experimental Methodologies for Selectivity Profiling
The determination of the IC50 values for these inhibitors typically involves heterologous expression of the target ion channels in cell lines that have low endogenous expression of these channels, such as Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells. The following experimental protocols are commonly employed:
1. Whole-Cell Patch-Clamp Electrophysiology:
-
Objective: To directly measure the ion channel currents in response to specific activators and the inhibitory effect of the compounds.
-
Method:
-
Cells are transfected with plasmids encoding the human TRPC3 or TRPC6 channel.
-
Whole-cell patch-clamp recordings are performed 24-48 hours post-transfection.
-
The baseline current is recorded.
-
The channel is activated using a specific agonist, such as the diacylglycerol (DAG) analog 1-oleoyl-2-acetyl-sn-glycerol (OAG), or by stimulating a Gq-coupled receptor with an agonist like carbachol or ATP.
-
The inhibitor (this compound or Pyr3) is then perfused at various concentrations, and the reduction in the agonist-induced current is measured.
-
IC50 values are calculated by fitting the concentration-response data to a logistical equation.
-
2. Calcium Imaging using Fluorescent Indicators:
-
Objective: To measure changes in intracellular calcium concentration ([Ca2+]i) as an indicator of channel activity.
-
Method:
-
Cells are transfected with the target TRPC channel.
-
Cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM.
-
The baseline fluorescence is recorded.
-
Cells are stimulated with an agonist to induce calcium influx through the TRPC channels.
-
The inhibitor is added at varying concentrations prior to or during agonist stimulation.
-
The change in fluorescence intensity, which corresponds to the change in [Ca2+]i, is measured using a fluorescence microscope or a plate reader.
-
IC50 values are determined from the concentration-response curves.
-
Signaling Pathway of TRPC3/6 Activation
Both TRPC3 and TRPC6 are key components of the Gq/11-phospholipase C (PLC) signaling cascade. Understanding this pathway is crucial for designing and interpreting experiments using inhibitors like this compound and Pyr3.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Methods to Study TRPC Channel Regulation by Interacting Proteins - TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. journals.biologists.com [journals.biologists.com]
- 5. pnas.org [pnas.org]
- 6. Discovery of a Highly Selective and Potent TRPC3 Inhibitor with High Metabolic Stability and Low Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective and direct inhibition of TRPC3 channels underlies biological activities of a pyrazole compound - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of TRPC3/6 Inhibitors for In Vivo Research: Trpc3/6-IN-2 vs. GSK2332255B
For researchers navigating the landscape of transient receptor potential canonical (TRPC) channel inhibitors for in vivo studies, the choice between available small molecules is critical. This guide provides a detailed comparison of two prominent TRPC3 and TRPC6 inhibitors, Trpc3/6-IN-2 and GSK2332255B, to aid in the selection of the most appropriate tool for specific research applications.
This comparison synthesizes available data on their mechanism of action, potency, selectivity, and crucially, their utility in in vivo models. While both compounds effectively inhibit TRPC3 and TRPC6 channels in vitro, a significant disparity in published in vivo data exists, a key consideration for experimental design.
At a Glance: Key Quantitative Data
The following table summarizes the core quantitative data for this compound and GSK2332255B, highlighting the current gaps in knowledge for this compound.
| Parameter | This compound | GSK2332255B |
| Target Potency (IC50) | TRPC3: 16 nM TRPC6: 29.8 nM[1] | rat TRPC3: 5 nM rat TRPC6: 4 nM[2] |
| Selectivity | Data not publicly available | ≥100-fold selectivity for TRPC3/6 over other calcium-permeable channels[2][3] |
| In Vivo Efficacy | No published data available | Limited by rapid metabolism and high protein binding in mice and rats; some antifibrotic effects observed.[3][4] |
| Pharmacokinetics | Data not publicly available | Rapid in vivo clearance reported.[5] |
Mechanism of Action: Targeting the TRPC3/6 Axis
Both this compound and GSK2332255B are potent antagonists of TRPC3 and TRPC6 channels. These channels are non-selective cation channels that play a crucial role in calcium signaling downstream of G-protein coupled receptor (GPCR) and phospholipase C (PLC) activation.[6] The activation of TRPC3 and TRPC6 channels by diacylglycerol (DAG) leads to an influx of Ca2+ and Na+, depolarizing the cell membrane and triggering a variety of cellular responses, including gene expression, cell growth, and contraction.[6] Pathological activation of these channels has been implicated in cardiac hypertrophy and fibrosis.[3][6]
GSK2332255B has been shown to dose-dependently block hypertrophic signaling triggered by agonists like angiotensin II and endothelin-1 in various cell types, including HEK293T cells and both neonatal and adult cardiac myocytes.[2][3]
Caption: Simplified TRPC3/6 Signaling Pathway and Inhibition.
In Vivo Studies: A Tale of Two Compounds
A critical point of divergence between this compound and GSK2332255B is the availability of in vivo data.
GSK2332255B: Extensive in vitro characterization of GSK2332255B has been followed by attempts at in vivo validation. However, these studies have revealed significant challenges. In both mouse and rat models, GSK2332255B exhibits rapid metabolism and high protein binding, which has made it difficult to achieve and maintain plasma concentrations sufficient for robust efficacy.[3] Despite these pharmacokinetic limitations, some anti-fibrotic effects have been observed in a pressure overload model of cardiac hypertrophy.[3]
This compound: As of the latest available information, there are no published in vivo studies for this compound. This lack of data makes it impossible to assess its pharmacokinetic profile, in vivo efficacy, or potential off-target effects in a whole-animal system. Researchers considering this compound for in vivo experiments should be aware that they would be venturing into uncharted territory and would need to conduct extensive preliminary studies to characterize its behavior.
Experimental Protocols: A Guide for In Vitro Application
Detailed experimental protocols are available for GSK2332255B, providing a solid foundation for its use in cell-based assays.
Inhibition of Angiotensin II-Induced NFAT Activation in HEK293T Cells (GSK2332255B):
-
Cell Culture and Transfection: HEK293T cells are cultured to approximately 50% confluency. Cells are then co-transfected with plasmids encoding the angiotensin II type 1 receptor (AT1R), an NFAT-luciferase reporter, and a CMV-luciferase internal control. Plasmids for human TRPC3 or TRPC6 can also be co-transfected to study the inhibitor's effect on specific channel subtypes.[3]
-
Compound Treatment: Following transfection, cells are treated with varying concentrations of GSK2332255B (e.g., 0.01, 0.1, and 1 µM) or vehicle control.[3]
-
Stimulation and Lysis: Cells are stimulated with angiotensin II (Ang II) to activate the signaling pathway. After an appropriate incubation period, the cells are lysed.[3]
-
Luciferase Assay: The activity of both NFAT-luciferase and CMV-luciferase is measured using a luminometer. The ratio of NFAT to CMV luciferase activity is calculated to normalize for transfection efficiency.[3]
Caption: Workflow for GSK2332255B in an NFAT-luciferase Assay.
Conclusion and Recommendations
For researchers focused on in vitro studies of TRPC3/6 channel function, both this compound and GSK2332255B are potent inhibitors. GSK2332255B has the advantage of being more extensively characterized in the scientific literature, with established protocols for cell-based assays and a known selectivity profile.
For investigators planning in vivo experiments, the choice is more complex. GSK2332255B has known pharmacokinetic limitations that may hinder its efficacy, but there is a baseline of published experience with this compound in animal models. In contrast, this compound currently lacks any publicly available in vivo data. Therefore, its use in animal studies would necessitate a significant upfront investment in pharmacokinetic and preliminary efficacy studies.
Recommendation:
-
For in vitro studies: GSK2332255B is a well-validated tool with a wealth of supporting data. This compound is a potent alternative, but its selectivity and full mechanistic profile are less characterized.
-
For in vivo studies: Researchers should proceed with caution. While GSK2332255B has known limitations, it provides a starting point based on existing literature. The use of this compound for in vivo applications cannot be recommended without substantial preclinical characterization. The development of TRPC3/6 inhibitors with improved pharmacokinetic properties remains a key goal for the field to enable robust in vivo target validation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Combined TRPC3 and TRPC6 blockade by selective small-molecule or genetic deletion inhibits pathological cardiac hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Combined TRPC3 and TRPC6 blockade by selective small-molecule or genetic deletion inhibits pathological cardiac hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vivo selective inhibition of TRPC6 by antagonist BI 749327 ameliorates fibrosis and dysfunction in cardiac and renal disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. embopress.org [embopress.org]
A Comparative Guide to the Selectivity of TRPC3/6 Inhibitors: Trpc3/6-IN-2 vs. SAR7334
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the selectivity profiles of two prominent transient receptor potential canonical 3 and 6 (TRPC3/TRPC6) channel inhibitors: Trpc3/6-IN-2 and SAR7334. The information presented is supported by experimental data to assist researchers in selecting the most appropriate tool for their specific needs in studying TRPC channel function and for drug development programs targeting these channels.
Data Presentation: A Head-to-Head Comparison
The following table summarizes the reported inhibitory potencies (IC50) of this compound and SAR7334 against various TRPC channels. This quantitative data allows for a direct comparison of their selectivity.
| Target | This compound IC50 (nM) | SAR7334 IC50 (nM) |
| TRPC3 | 16[1] | 282[2] |
| TRPC6 | 29.8[1] | 9.5 (Ca2+ influx), 7.9 (patch-clamp)[2] |
| TRPC7 | Data not available | 226[2] |
| TRPC4 | Data not available | No significant activity[2] |
| TRPC5 | Data not available | No significant activity[2] |
Signaling Pathway of TRPC3/TRPC6 Activation
TRPC3 and TRPC6 are non-selective cation channels that are crucial downstream effectors of Gq/11 protein-coupled receptor (GPCR) and phospholipase C (PLC) signaling pathways. Activation of these receptors leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by PLC, generating diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3). DAG directly activates TRPC3 and TRPC6 channels, leading to an influx of cations, including Ca2+ and Na+. This influx depolarizes the cell membrane and increases intracellular calcium concentration, which in turn modulates a variety of cellular functions.
Figure 1. Simplified signaling pathway of TRPC3/6 activation.
Experimental Protocols
The selectivity profiles of this compound and SAR7334 were primarily determined using two key experimental methodologies: intracellular calcium influx assays and whole-cell patch-clamp electrophysiology.
Intracellular Calcium Influx Assay (FLIPR)
This high-throughput assay measures changes in intracellular calcium concentration in response to channel activation and inhibition.
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the specific human TRPC channel subtype of interest.
-
Dye Loading: Cells are plated in 384-well black, clear-bottom plates. After overnight incubation, the culture medium is removed, and cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or the FLIPR Calcium 6 Assay Kit) in a buffer solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). The loading is typically performed for 1-2 hours at 37°C in the dark.
-
Compound Application: Test compounds (this compound or SAR7334) at various concentrations are added to the wells and pre-incubated for a specified period (e.g., 15 minutes).
-
Channel Activation: A TRPC channel agonist, such as 1-oleoyl-2-acetyl-sn-glycerol (OAG), is added to the wells to activate the channels.
-
Data Acquisition: A Fluorometric Imaging Plate Reader (FLIPR) is used to monitor the fluorescence intensity before and after the addition of the agonist. The change in fluorescence corresponds to the change in intracellular calcium concentration.
-
Data Analysis: The inhibitory effect of the compounds is determined by measuring the reduction in the agonist-induced calcium influx. IC50 values are calculated by fitting the concentration-response data to a sigmoidal dose-response curve.
Figure 2. Experimental workflow for the FLIPR-based calcium influx assay.
Whole-Cell Patch-Clamp Electrophysiology
This technique provides a direct measure of the ion currents flowing through the TRPC channels in the plasma membrane of a single cell.
-
Cell Preparation: HEK293 cells expressing the TRPC channel of interest are grown on glass coverslips.
-
Recording Setup: A coverslip is placed in a recording chamber on the stage of an inverted microscope and continuously perfused with an external solution. A glass micropipette with a tip resistance of 2-4 MΩ, filled with an internal solution, is used as the recording electrode.
-
Whole-Cell Configuration: The micropipette is brought into contact with a cell, and a high-resistance "giga-seal" is formed. The cell membrane under the pipette tip is then ruptured by applying gentle suction, establishing the whole-cell recording configuration.
-
Voltage Protocol: The cell is voltage-clamped at a holding potential (e.g., -60 mV). Voltage ramps (e.g., from -100 mV to +100 mV over 300 ms) are applied periodically to elicit TRPC channel currents.
-
Compound Application: The TRPC channel agonist (e.g., OAG) is applied to the external solution to activate the channels and establish a stable baseline current. Subsequently, the test inhibitor (this compound or SAR7334) is added to the external solution at various concentrations.
-
Data Acquisition and Analysis: The current flowing through the channels is recorded using a patch-clamp amplifier. The inhibitory effect of the compound is quantified by measuring the reduction in the agonist-induced current amplitude. IC50 values are determined from the concentration-response curve[3].
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery and pharmacological characterization of a novel potent inhibitor of diacylglycerol-sensitive TRPC cation channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure of the receptor-activated human TRPC6 and TRPC3 ion channels - PMC [pmc.ncbi.nlm.nih.gov]
The Decisive Advantage: A Comparative Guide to Trpc3/6-IN-2 and Non-Selective TRPC Blockers
For researchers, scientists, and drug development professionals, the quest for precise molecular tools is paramount. In the study of Transient Receptor Potential Canonical (TRPC) channels, the choice of inhibitor can dramatically influence experimental outcomes. This guide provides an objective comparison of the selective inhibitor Trpc3/6-IN-2 against traditional non-selective TRPC blockers, supported by experimental data and detailed protocols.
The primary advantage of this compound lies in its high potency and selectivity for TRPC3 and TRPC6 channels, minimizing the confounding off-target effects that plague non-selective blockers. This specificity allows for more accurate elucidation of the physiological and pathological roles of TRPC3 and TRPC6.
Potency and Selectivity: A Head-to-Head Comparison
This compound is a potent inhibitor of both TRPC3 and TRPC6 with IC50 values in the low nanomolar range.[1] In contrast, non-selective TRPC blockers, such as SKF-96365, 2-aminoethoxydiphenyl borate (2-APB), and flufenamic acid, exhibit micromolar affinities and interact with a wide range of other ion channels and cellular targets.
While a comprehensive selectivity panel for this compound is not publicly available, data from structurally similar and highly selective TRPC3/6 inhibitors, GSK2332255B and GSK2833503A, demonstrate the significant advantages of this chemical class. These compounds exhibit over 100-fold selectivity for TRPC3/6 over other calcium-permeable channels, including other TRP family members and voltage-gated calcium channels.[2]
Table 1: Potency of this compound and Non-Selective TRPC Blockers
| Compound | Target | IC50 |
| This compound | TRPC3 | 16 nM[1] |
| TRPC6 | 29.8 nM[1] | |
| SKF-96365 | TRPC Channels | Micromolar range |
| 2-APB | TRPC Channels | Micromolar range |
| Flufenamic Acid | TRPC Channels | Micromolar range |
Table 2: Known Off-Target Effects of Non-Selective TRPC Blockers
| Non-Selective Blocker | Known Off-Target Effects |
| SKF-96365 | Inhibition of store-operated Ca2+ entry (SOCE), voltage-gated Ca2+ channels, and various K+ channels (hERG, hKCNQ1/hKCNE1, hKir2.1, hKv4.3).[3] |
| 2-APB | Inhibition of IP3 receptors, store-operated Ca2+ entry (SOCE), and effects on GABA-A receptors. |
| Flufenamic Acid | Activation of some TRP channels (e.g., TRPA1), inhibition of cyclooxygenase (COX) enzymes, and effects on GABA-A receptors. |
The promiscuity of non-selective blockers can lead to misinterpretation of experimental results, attributing observed effects to TRPC channel inhibition when they may, in fact, arise from interactions with other cellular components. The high selectivity of this compound and its analogs mitigates this risk, providing researchers with a more reliable tool.
Signaling Pathways and Experimental Design
Understanding the mechanism of TRPC3/6 activation is crucial for designing experiments to evaluate inhibitors. TRPC3 and TRPC6 are activated downstream of G-protein coupled receptors (GPCRs) and receptor tyrosine kinases (RTKs) that engage phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3). DAG is a direct activator of TRPC3 and TRPC6 channels.
A typical experimental workflow for screening and characterizing TRPC channel inhibitors involves a combination of high-throughput screening methods and more detailed electrophysiological validation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Combined TRPC3 and TRPC6 blockade by selective small-molecule or genetic deletion inhibits pathological cardiac hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TRPC3 transient receptor potential cation channel subfamily C member 3 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
Comparative Guide to Validating TRPC3/6 Function: Pharmacological Inhibition vs. Genetic Knockdown
For Researchers, Scientists, and Drug Development Professionals
Transient Receptor Potential Canonical (TRPC) channels, specifically TRPC3 and TRPC6, are non-selective cation channels crucial for regulating intracellular calcium homeostasis. They are activated downstream of G-protein coupled receptors (GPCRs) and are implicated in a multitude of physiological and pathological processes, including cardiac hypertrophy, renal disease, and neuronal function.[1][2] Investigating the precise roles of these channels requires robust methods to modulate their activity. This guide provides an objective comparison of two primary validation techniques: pharmacological inhibition using the potent antagonist Trpc3/6-IN-2 and genetic knockdown via siRNA/shRNA .
Mechanism of Action: A Head-to-Head Comparison
Validation of experimental findings hinges on understanding the fundamental differences between pharmacological and genetic interventions.
-
This compound (Pharmacological Inhibition): This method utilizes a small molecule to acutely block channel function. This compound is a potent inhibitor that directly targets the TRPC3 and TRPC6 proteins, preventing the influx of cations.[3] This approach offers precise temporal control, allowing researchers to assess the immediate impact of channel blockade on cellular signaling and function.
-
TRPC3/6 Knockdown (Genetic Inhibition): This technique involves reducing or eliminating the expression of the TRPC3 and TRPC6 proteins. This is typically achieved using small interfering RNA (siRNA) or short hairpin RNA (shRNA), which target the channels' mRNA for degradation, thereby preventing protein synthesis.[4][5] This method provides high target specificity and is crucial for validating the on-target effects of pharmacological inhibitors.
Quantitative Performance Data
The efficacy of both methods can be quantified to ensure reliable and reproducible results. The following tables summarize key performance metrics reported in the literature.
Table 1: Efficacy of Pharmacological Inhibitors
| Compound | Target(s) | IC50 | Cell System | Reference |
|---|---|---|---|---|
| This compound | TRPC3 | 16 nM | - | [3] |
| TRPC6 | 29.8 nM | |||
| GSK2332255B | TRPC3 | 5 nM | HEK293T | [6] |
| TRPC6 | 4 nM | |||
| GSK2833503A | TRPC3 | 21 nM | HEK293T | [6] |
| | TRPC6 | 3 nM | | |
Table 2: Efficacy of Genetic Knockdown
| Method | Target | Knockdown Efficiency | Cell System | Validation Method | Reference |
|---|---|---|---|---|---|
| siRNA | TRPC3 | Significant mRNA & Protein Reduction | Human Mesangial Cells | qPCR & Western Blot | [4] |
| siRNA | TRPC3 | ~70% decrease in Ca2+ influx | Adult Skeletal Muscle Cells | Functional Assay | [7] |
| shRNA | TRPC6 | Significant Protein Reduction | Hippocampal Cultures | Western Blot | [5] |
| siRNA | TRPC6 | Significant Protein Reduction | Rat Neonatal Cardiomyocytes | Western Blot |[8] |
Table 3: Comparison of Functional Outcomes
| Downstream Effect | Pharmacological Inhibition | Genetic Knockdown | Key References |
|---|---|---|---|
| NFAT Activation | Suppressed | Suppressed | [1][6][9] |
| Cardiac Hypertrophy | Inhibited | Inhibited | [1][6] |
| Cell Migration | Inhibited | Inhibited | [10] |
| Apoptosis | - | Reduced (in cerebral ischemia) |[11] |
Visualizing the Approach: Pathways and Workflows
Understanding the underlying signaling cascade and the experimental process is key to designing effective validation studies.
Figure 1. TRPC3/6 signaling pathway and points of intervention.
Figure 2. Experimental workflow for comparing inhibitor vs. knockdown.
Detailed Experimental Protocols
Accurate validation requires meticulous execution of key experiments. Below are detailed protocols for essential assays.
Protocol 1: Western Blot for TRPC3/6 Knockdown Validation
This protocol verifies the reduction of TRPC3 or TRPC6 protein levels following siRNA/shRNA treatment.[4][12][13]
-
Cell Lysis:
-
After 48-72 hours of transfection, wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer containing protease inhibitors.
-
Scrape cells and transfer lysate to a microcentrifuge tube. Incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine protein concentration using a BCA or Bradford assay.
-
-
Sample Preparation & SDS-PAGE:
-
Mix 20-40 µg of protein with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
Load samples onto an 8% SDS-PAGE gel alongside a protein ladder.
-
Run the gel at 120V for 60-90 minutes until the dye front reaches the bottom.[13]
-
-
Protein Transfer:
-
Transfer proteins to a PVDF membrane at 100V for 90 minutes in a cold transfer buffer.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibody (e.g., anti-TRPC3 or anti-TRPC6) overnight at 4°C on a shaker.
-
Wash the membrane 3 times with TBST for 10 minutes each.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3 times with TBST.
-
-
Detection:
-
Apply ECL substrate and visualize bands using a chemiluminescence imaging system.
-
Re-probe the membrane with a loading control antibody (e.g., GAPDH or β-actin) to normalize protein levels.
-
Protocol 2: qPCR for TRPC3/6 mRNA Knockdown Validation
This protocol quantifies the reduction in TRPC3 or TRPC6 mRNA levels.[4][14]
-
RNA Extraction:
-
After 48-72 hours of transfection, wash cells and lyse using an RNA extraction reagent (e.g., TRIzol).
-
Extract total RNA according to the manufacturer's protocol.
-
Assess RNA quality and concentration using a spectrophotometer.
-
-
cDNA Synthesis:
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) primers.
-
-
Real-Time PCR (qPCR):
-
Prepare the qPCR reaction mix containing SYBR Green Master Mix, forward and reverse primers for the target gene (TRPC3 or TRPC6) and a housekeeping gene (e.g., GAPDH), and the cDNA template.
-
Use a thermal cycler with a program similar to: 95°C for 10 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 1 min.
-
-
Data Analysis:
-
Calculate the cycle threshold (Ct) values.
-
Determine the relative mRNA expression using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene.
-
Protocol 3: Fura-2 AM Calcium Imaging
This protocol measures changes in intracellular calcium ([Ca2+]i) following channel activation and/or inhibition.[15][16]
-
Cell Preparation:
-
Plate cells on glass-bottom dishes or coverslips 24 hours before the experiment.
-
-
Dye Loading:
-
Prepare a loading solution of 2-5 µM Fura-2 AM in a physiological salt solution (e.g., Tyrode's solution).
-
Wash cells once with the salt solution.
-
Incubate cells with the Fura-2 AM loading solution for 30-45 minutes at 37°C in the dark.
-
Wash cells twice to remove excess dye and allow 15-30 minutes for complete de-esterification of the dye.
-
-
Imaging:
-
Mount the dish on an inverted fluorescence microscope equipped with a ratiometric imaging system.
-
Excite the cells alternately at 340 nm and 380 nm, and collect the emission at 510 nm.[17]
-
Establish a stable baseline [Ca2+]i reading.
-
Perfuse cells with the agonist (to activate TRPC channels) and/or inhibitor (this compound).
-
-
Data Analysis:
-
Calculate the ratio of fluorescence intensities (F340/F380). This ratio is proportional to the intracellular calcium concentration.
-
Plot the ratio over time to visualize calcium dynamics.
-
Protocol 4: NFAT-Luciferase Reporter Assay
This assay quantifies the activity of the calcium-sensitive transcription factor NFAT, a key downstream effector of TRPC3/6 signaling.[1][18]
-
Cell Transfection:
-
Co-transfect cells (e.g., HEK293T) with an NFAT-luciferase reporter plasmid, a plasmid encoding the receptor of interest (e.g., AT1R), and a plasmid for TRPC3 or TRPC6 expression. For knockdown experiments, co-transfect with the relevant siRNA. Use a transfection reagent as per the manufacturer's protocol.
-
-
Cell Treatment:
-
After 24 hours, seed the transfected cells into a 96-well white opaque plate.
-
Allow cells to adhere for several hours.
-
Pre-treat cells with this compound or vehicle for 30-60 minutes.
-
Stimulate the cells with the appropriate agonist (e.g., Angiotensin II) for 5-6 hours.[18]
-
-
Lysis and Luminescence Measurement:
-
Remove the culture medium and lyse the cells using a passive lysis buffer.
-
Add a luciferase assay reagent to each well.
-
Measure luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to total protein concentration.
-
Express the results as fold induction over the unstimulated control.
-
References
- 1. TRPC3 and TRPC6 are essential for angiotensin II-induced cardiac hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Combined TRPC3 and TRPC6 blockade by selective small-molecule or genetic deletion inhibits pathological cardiac hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Knockdown of TRPC3 with siRNA coupled to carbon nanotubes results in decreased insulin-mediated glucose uptake in adult skeletal muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. embopress.org [embopress.org]
- 9. mdpi.com [mdpi.com]
- 10. TRPC3-mediated NFATc1 calcium signaling promotes triple negative breast cancer migration through regulating glypican-6 and focal adhesion - PMC [pmc.ncbi.nlm.nih.gov]
- 11. TRPC3/6/7 Knockdown Protects the Brain from Cerebral Ischemia Injury via Astrocyte Apoptosis Inhibition and Effects on NF-кB Translocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Experimental Protocol for Western Blotting Clinisciences [clinisciences.com]
- 14. TRPC6 fulfills a calcineurin signaling circuit during pathologic cardiac remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. brainvta.tech [brainvta.tech]
- 16. Calcium Imaging of Cortical Neurons using Fura-2 AM - PMC [pmc.ncbi.nlm.nih.gov]
- 17. How Does Calcium Imaging Work | Calcium Indicators- Oxford Instruments [andor.oxinst.com]
- 18. bpsbioscience.com [bpsbioscience.com]
Cross-Validation of TRPC3/6 Inhibition: A Comparative Guide to Trpc3/6-IN-2 and Genetic Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological inhibitor Trpc3/6-IN-2 with genetic models (knockout mice) for studying the roles of the transient receptor potential canonical 3 (TRPC3) and TRPC6 channels. By presenting supporting experimental data, detailed protocols, and visual diagrams, this guide aims to assist researchers in selecting the most appropriate experimental approach for their specific research questions.
Introduction to TRPC3 and TRPC6
TRPC3 and TRPC6 are non-selective cation channels that play crucial roles in various physiological processes, including calcium signaling, smooth muscle contraction, and neuronal function.[1][2] Dysregulation of these channels has been implicated in the pathophysiology of several diseases, such as cardiac hypertrophy, kidney disease, and cerebellar ataxia.[3][4][5] Both pharmacological inhibition and genetic deletion are powerful tools to investigate the function of TRPC3 and TRPC6. This compound is a potent and selective small molecule inhibitor of both TRPC3 and TRPC6, with IC50 values of 16 nM and 29.8 nM, respectively.[6] Genetic models, such as single and double knockout (KO) mice for TRPC3 and TRPC6, provide a means to study the systemic and long-term consequences of channel ablation.[1]
Comparative Analysis: Pharmacological vs. Genetic Approaches
The choice between using a pharmacological inhibitor like this compound and a genetic model depends on the specific scientific question.
Pharmacological inhibition offers acute and dose-dependent control over channel function, which is advantageous for studying the immediate effects of channel blockade and for mimicking therapeutic interventions. However, potential off-target effects and pharmacokinetic limitations need to be considered.
Genetic models , on the other hand, provide a "cleaner" system to study the consequences of the absence of a specific gene product. However, developmental compensation, where other genes may functionally substitute for the deleted one, can sometimes mask the true function of the target protein.[2] For instance, in TRPC6 knockout mice, an upregulation of TRPC3 has been observed, which may compensate for the loss of TRPC6 function in some tissues.
The following sections provide a detailed comparison of the effects of TRPC3/6 inhibition using both approaches in various disease models.
Data Presentation: Quantitative Comparison
The tables below summarize quantitative data from studies using pharmacological inhibitors of TRPC3/6 and genetic knockout models in the context of cardiac hypertrophy. While direct comparative studies using this compound are limited, data from studies using highly selective and potent GSK compounds (GSK2332255B and GSK2833503A), which are functionally analogous to this compound, are presented.
Table 1: In Vitro Inhibition of Hypertrophic Signaling
| Model System | Treatment | Readout | Result |
| Neonatal Rat Cardiomyocytes | Endothelin-1 (ET-1) + GSK503A (10 µM) | Rcan-1 Luciferase Activity (NFAT activation) | Significant inhibition of ET-1-induced NFAT activation.[1] |
| Adult Mouse Cardiomyocytes | ET-1 + GSK503A (10 µM) | Fetal gene expression (Nppa, Nppb) | Blunted ET-1-induced increase in hypertrophic markers.[1] |
| Neonatal Rat Cardiomyocytes | Angiotensin II (Ang II) + siRNA for TRPC3/TRPC6 | Protein synthesis ([3H]leucine incorporation) | Significant suppression of Ang II-induced protein synthesis.[7] |
Table 2: In Vivo Effects on Cardiac Hypertrophy (Transverse Aortic Constriction Model)
| Mouse Model | Intervention | Key Measurement | Outcome |
| Wild-type C57BL/6J | Transverse Aortic Constriction (TAC) | Heart Weight / Body Weight (HW/BW) ratio | Increased HW/BW ratio indicative of hypertrophy.[1] |
| TRPC3 KO | TAC | HW/BW ratio | No significant protection from TAC-induced hypertrophy.[1] |
| TRPC6 KO | TAC | HW/BW ratio | No significant protection from TAC-induced hypertrophy.[1] |
| TRPC3/6 Double KO (dKO) | TAC | HW/BW ratio | Ameliorated TAC-induced increase in HW/BW ratio and preserved cardiac function.[1] |
These data highlight a key finding: in the context of pressure overload-induced cardiac hypertrophy, combined inhibition or deletion of both TRPC3 and TRPC6 is more effective than targeting either channel alone, suggesting functional redundancy.[1]
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and extension of these findings.
Transverse Aortic Constriction (TAC) Surgery in Mice
Objective: To induce pressure overload-induced cardiac hypertrophy.
Procedure:
-
Anesthetize the mouse (e.g., with isoflurane or a ketamine/xylazine cocktail).[8][9]
-
Intubate the mouse and connect it to a rodent ventilator.[8]
-
Perform a thoracotomy to expose the aortic arch.
-
Place a suture (e.g., 6-0 silk) around the transverse aorta between the innominate and left common carotid arteries.[8]
-
Tie the suture around a blunt needle (e.g., 27-gauge) placed alongside the aorta.[8]
-
Quickly remove the needle to create a defined constriction.
-
Close the chest and skin incisions.
-
Provide post-operative analgesia and monitor the animal's recovery.
Rotarod Test for Motor Coordination
Objective: To assess motor coordination and balance, particularly relevant for ataxia models.
Procedure:
-
Acclimate the mice to the testing room for at least 30 minutes.[10]
-
Place the mouse on the rotating rod of the rotarod apparatus.
-
For an accelerating rotarod protocol, the rod starts at a low speed (e.g., 4 rpm) and gradually accelerates to a higher speed (e.g., 40 rpm) over a set time (e.g., 5 minutes).[11][12]
-
Record the latency to fall from the rod.
-
Perform multiple trials with an inter-trial interval (e.g., 15 minutes).[12]
Western Blotting for TRPC3 and TRPC6 Protein Expression
Objective: To quantify the protein levels of TRPC3 and TRPC6 in tissue or cell lysates.
Procedure:
-
Prepare protein lysates from tissues or cells using a suitable lysis buffer (e.g., RIPA buffer).
-
Determine the protein concentration of the lysates (e.g., using a BCA assay).
-
Separate the proteins by size using SDS-PAGE.[13]
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).[14]
-
Block the membrane to prevent non-specific antibody binding (e.g., with 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies specific for TRPC3 and TRPC6 overnight at 4°C.[15]
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.[14]
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Mandatory Visualization
Signaling Pathway
Caption: GPCR-mediated activation of TRPC3/6 signaling pathway.
Experimental Workflow: In Vivo Drug Efficacy Study
Caption: Workflow for an in vivo pharmacological study.
Logical Relationship: Comparing Pharmacological and Genetic Models
Caption: Decision framework for choosing an experimental approach.
Conclusion
Both pharmacological inhibition with agents like this compound and the use of genetic knockout models are indispensable tools for elucidating the complex roles of TRPC3 and TRPC6 in health and disease. As demonstrated in the context of cardiac hypertrophy, these approaches can yield complementary and cross-validating results. The functional redundancy of TRPC3 and TRPC6 in some pathological conditions underscores the potential therapeutic advantage of dual inhibitors. The choice of methodology should be guided by the specific research question, with a careful consideration of the inherent advantages and limitations of each approach. This guide provides a framework for making informed decisions and for designing rigorous experiments to advance our understanding of TRPC channel biology.
References
- 1. Combined TRPC3 and TRPC6 blockade by selective small-molecule or genetic deletion inhibits pathological cardiac hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modulation and Regulation of Canonical Transient Receptor Potential 3 (TRPC3) Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. From mice to men: TRPC3 in cerebellar ataxia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. Polymodal roles of TRPC3 channel in the kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. TRPC3 and TRPC6 are essential for angiotensin II-induced cardiac hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Transverse Aortic Constriction in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Technique of Minimally Invasive Transverse Aortic Constriction in Mice for Induction of Left Ventricular Hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MPD: JaxCC1: project protocol [phenome.jax.org]
- 11. Rotarod-Test for Mice [protocols.io]
- 12. Rotarod Protocol - IMPReSS [web.mousephenotype.org]
- 13. Western blot protocol | Abcam [abcam.com]
- 14. bio-rad.com [bio-rad.com]
- 15. The Transient Receptor Potential (TRP) Channel TRPC3 TRP Domain and AMP-activated Protein Kinase Binding Site Are Required for TRPC3 Activation by Erythropoietin - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Potency of Trpc3/6-IN-2 and BI-749327
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the potency of two prominent inhibitors of the Transient Receptor Potential Canonical (TRPC) 3 and 6 channels: Trpc3/6-IN-2 and BI-749327. The information presented is based on available experimental data to assist researchers in selecting the appropriate tool compound for their studies.
Quantitative Potency Comparison
The inhibitory potency of this compound and BI-749327 is typically quantified by their half-maximal inhibitory concentration (IC50), representing the concentration of the inhibitor required to reduce the response of the target channel by 50%. The following tables summarize the reported IC50 values for each compound against TRPC3 and TRPC6 channels.
| Compound | Target | IC50 (nM) |
| This compound | TRPC3 | 16[1] |
| TRPC6 | 29.8[1] |
| Compound | Target | Species | IC50 (nM) |
| BI-749327 | TRPC6 | Mouse | 13[2] |
| TRPC6 | Human | 19[2] | |
| TRPC6 | Guinea Pig | 15[2] | |
| TRPC3 | Mouse | 1100[2] | |
| TRPC7 | Mouse | 550[2] |
Summary of Potency:
-
This compound demonstrates high potency for both TRPC3 and TRPC6, with a slight preference for TRPC3.
-
BI-749327 is a highly potent and selective inhibitor of TRPC6.[3] It displays significantly lower potency against the closely related TRPC3 and TRPC7 channels, with an 85-fold and 42-fold selectivity for mouse TRPC6 over TRPC3 and TRPC7, respectively.[2]
Signaling Pathways
TRPC3 and TRPC6 are non-selective cation channels that are activated downstream of G-protein coupled receptors (GPCRs) and receptor tyrosine kinases (RTKs). A key activation mechanism involves the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC), which generates diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3).[4][5] DAG directly activates TRPC3 and TRPC6 channels, leading to an influx of cations, primarily Ca2+ and Na+.[4][5]
This calcium influx plays a crucial role in various cellular processes. One of the well-characterized downstream signaling cascades is the activation of the calcium-dependent phosphatase calcineurin.[6][7] Calcineurin, in turn, dephosphorylates the Nuclear Factor of Activated T-cells (NFAT), leading to its translocation to the nucleus where it regulates the transcription of genes involved in pathological processes such as cardiac hypertrophy and fibrosis.[6][7][8]
Experimental Protocols
Determination of IC50 by Whole-Cell Patch Clamp Electrophysiology (Method for BI-749327)
This protocol is a standard method for assessing the potency of ion channel inhibitors.
1. Cell Culture and Transfection:
-
Human Embryonic Kidney (HEK293) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Cells are transiently transfected with expression plasmids encoding the human or mouse TRPC3, TRPC6, or TRPC7 channel. A fluorescent protein marker (e.g., GFP) can be co-transfected to identify successfully transfected cells.
2. Electrophysiological Recordings:
-
Whole-cell patch-clamp recordings are performed 24-48 hours post-transfection.
-
The external solution (extracellular buffer) typically contains (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4.
-
The internal solution (pipette solution) typically contains (in mM): 140 CsCl, 10 HEPES, 10 BAPTA, with the pH adjusted to 7.2.
-
Patch pipettes are pulled from borosilicate glass and have a resistance of 3-5 MΩ when filled with the internal solution.
-
Cells are voltage-clamped at a holding potential of -60 mV.
3. Channel Activation and Inhibition:
-
TRPC6 channels are activated by applying a channel agonist, such as 1-oleoyl-2-acetyl-sn-glycerol (OAG), typically at a concentration of 100 µM.
-
Once a stable baseline current is established, the test compound (BI-749327) is applied at various concentrations.
-
The current is measured at a specific voltage (e.g., +80 mV) to determine the extent of inhibition.
4. Data Analysis:
-
The inhibitory effect of the compound is calculated as the percentage reduction in the OAG-induced current.
-
The IC50 value is determined by fitting the concentration-response data to a Hill equation using appropriate software (e.g., GraphPad Prism).
In Vivo Experimental Workflows
The efficacy of these inhibitors is often tested in animal models of diseases where TRPC3 and/or TRPC6 are implicated, such as cardiac hypertrophy and renal fibrosis.
1. Transverse Aortic Constriction (TAC) Model of Cardiac Hypertrophy
This surgical model induces pressure overload on the left ventricle, leading to cardiac hypertrophy.[9][10][11]
2. Unilateral Ureteral Obstruction (UUO) Model of Renal Fibrosis
This surgical model involves ligating one ureter, which leads to obstruction and subsequent renal fibrosis.[12][13]
Conclusion
Both this compound and BI-749327 are potent inhibitors of TRPC channels. The choice between these two compounds will largely depend on the specific research question.
-
This compound is suitable for studies where the goal is to inhibit both TRPC3 and TRPC6.
-
BI-749327 is the preferred tool for studies aiming to selectively investigate the role of TRPC6, given its high selectivity over TRPC3 and TRPC7.
The provided experimental protocols and workflows serve as a foundation for designing and interpreting studies involving these important pharmacological tools. Researchers should always refer to the specific details in the cited literature when implementing these methods.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. In vivo selective inhibition of TRPC6 by antagonist BI 749327 ameliorates fibrosis and dysfunction in cardiac and renal disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Lipin-1-derived diacylglycerol activates intracellular TRPC3 which is critical for inflammatory signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reactome | DAG activation of TRPC channels [reactome.org]
- 6. TRPC6 fulfills a calcineurin signaling circuit during pathologic cardiac remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. JCI - TRPC6 fulfills a calcineurin signaling circuit during pathologic cardiac remodeling [jci.org]
- 8. researchgate.net [researchgate.net]
- 9. Transverse Aortic Constriction in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. gubra.dk [gubra.dk]
- 13. Pathogenesis and management of renal fibrosis induced by unilateral ureteral obstruction - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Trpc3/6-IN-2 and Other Commercial Inhibitors for TRPC3/6 Channels
For Researchers, Scientists, and Drug Development Professionals
The transient receptor potential canonical (TRPC) 3 and 6 channels are non-selective cation channels that play crucial roles in various physiological processes, including calcium signaling, vascular tone, and cardiac function.[1][2][3] Their involvement in pathological conditions such as cardiac hypertrophy and neurodegenerative diseases has made them attractive targets for drug discovery.[4][5] This guide provides a head-to-head comparison of Trpc3/6-IN-2 with other commercially available inhibitors, supported by experimental data to aid researchers in selecting the most appropriate tool for their studies.
Performance Comparison of TRPC3/6 Inhibitors
The following table summarizes the reported inhibitory potencies (IC50) of this compound and other prominent commercial inhibitors against TRPC3 and TRPC6 channels. The data has been compiled from various studies to provide a comparative overview.
| Inhibitor | Target(s) | IC50 (TRPC3) | IC50 (TRPC6) | Selectivity Notes | Reference(s) |
| This compound | TRPC3/6 | 16 nM | 29.8 nM | Potent dual inhibitor. | Not specified in snippets |
| GSK2332255B (GSK255B) | TRPC3/6 | 5 nM (rat) | 4 nM (rat) | Potent and selective dual inhibitor with ≥100-fold selectivity over other calcium-permeable channels.[6] | [4][6] |
| GSK2833503A (GSK503A) | TRPC3/6 | 21 nM | 3 nM | Potent and selective dual inhibitor.[4] | [4][7] |
| SAR7334 | TRPC6/3/7 | 282 nM | 9.5 nM | Potent TRPC6 inhibitor with selectivity over TRPC3 and TRPC7.[8][9] No significant activity at TRPC4 and TRPC5.[8] | [8][9][10][11] |
| Pyr3 | TRPC3 | 0.7 µM | >10 µM | Selective TRPC3 inhibitor.[5][12][13] Also reported to inhibit store-operated calcium entry (SOCE).[12] | [5][12][13] |
| GSK-417651A | TRPC3/6 | ~0.04 µM | ~0.04 µM | Potent TRPC3/6 antagonist. | [14] |
Signaling Pathway and Experimental Workflow
To understand the context in which these inhibitors function, it is essential to visualize the TRPC3/6 signaling pathway and the general workflow for evaluating their efficacy.
Caption: Canonical signaling pathway for TRPC3/6 channel activation.
The following diagram illustrates a typical experimental workflow for screening and characterizing TRPC3/6 inhibitors.
Caption: General workflow for the discovery and validation of TRPC3/6 inhibitors.
Detailed Experimental Protocols
The following are representative protocols for key experiments used to characterize TRPC3/6 inhibitors. These are generalized from methodologies reported in the literature and may require optimization for specific experimental conditions.
Calcium Influx Assay Using Fura-2
This assay is used to measure changes in intracellular calcium concentration ([Ca²⁺]i) upon channel activation and inhibition.
Materials:
-
HEK293 cells stably expressing human TRPC3 or TRPC6.
-
Fura-2 AM fluorescent dye.
-
Pluronic F-127.
-
HEPES-buffered saline solution (HBSS).
-
TRPC channel agonist (e.g., 1-oleoyl-2-acetyl-sn-glycerol, OAG).
-
Test inhibitors (e.g., this compound).
-
Fluorescence plate reader or microscope.
Protocol:
-
Cell Seeding: Seed HEK293 cells expressing the target TRPC channel in 96-well black-walled, clear-bottom plates at a suitable density and allow them to adhere overnight.
-
Dye Loading: Wash the cells with HBSS. Load the cells with Fura-2 AM (e.g., 2-5 µM) and Pluronic F-127 (e.g., 0.02%) in HBSS for 30-60 minutes at 37°C.
-
Washing: Wash the cells twice with HBSS to remove extracellular dye.
-
Inhibitor Incubation: Add the test inhibitor at various concentrations to the wells and incubate for a specified time (e.g., 10-30 minutes) at room temperature.
-
Baseline Measurement: Measure the baseline fluorescence ratio of Fura-2 (excitation at 340 nm and 380 nm, emission at 510 nm).
-
Agonist Stimulation: Add a TRPC channel agonist (e.g., OAG at a final concentration of 50-100 µM) to induce calcium influx.
-
Data Acquisition: Immediately start recording the fluorescence ratio over time.
-
Data Analysis: Calculate the change in [Ca²⁺]i based on the fluorescence ratio. Determine the IC50 value of the inhibitor by plotting the percentage of inhibition against the inhibitor concentration.
Whole-Cell Patch-Clamp Electrophysiology
This technique provides a direct measure of ion channel activity and is the gold standard for characterizing channel blockers.[15]
Materials:
-
HEK293 cells expressing the target TRPC channel.
-
Patch-clamp rig with amplifier and data acquisition system.
-
Borosilicate glass pipettes.
-
Extracellular solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH 7.4).
-
Intracellular solution (e.g., containing in mM: 140 Cs-aspartate, 10 CsCl, 1 MgCl₂, 10 HEPES, 4 Na₂ATP, 0.3 NaGTP, 10 EGTA, pH 7.2).
-
TRPC channel agonist (e.g., OAG).
-
Test inhibitors.
Protocol:
-
Cell Preparation: Plate cells on glass coverslips suitable for microscopy and patch-clamping.
-
Pipette Preparation: Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with intracellular solution.
-
Seal Formation: Obtain a giga-ohm seal between the patch pipette and the cell membrane.
-
Whole-Cell Configuration: Rupture the cell membrane to achieve the whole-cell configuration.
-
Current Recording: Clamp the cell at a holding potential of -60 mV. Record baseline currents.
-
Agonist Application: Perfuse the cell with the extracellular solution containing the TRPC channel agonist to activate the channels and record the resulting currents.
-
Inhibitor Application: Once a stable current is achieved, co-perfuse with the agonist and the test inhibitor at various concentrations.
-
Data Analysis: Measure the current amplitude before and after inhibitor application. Calculate the percentage of inhibition for each concentration and determine the IC50 value by fitting the data to a dose-response curve.
NFAT Activation Assay
This assay is used to assess the downstream functional consequences of TRPC3/6 inhibition, particularly in the context of pathological signaling like cardiac hypertrophy.[4]
Materials:
-
Cardiomyocytes or HEK293T cells.
-
Plasmids encoding a luciferase reporter under the control of an NFAT-responsive promoter.
-
Transfection reagent.
-
Cell lysis buffer.
-
Luciferase assay substrate.
-
Luminometer.
-
Agonist (e.g., Angiotensin II or Endothelin-1).[4]
-
Test inhibitors.
Protocol:
-
Cell Transfection: Co-transfect cells with the NFAT-luciferase reporter plasmid and a plasmid expressing the target TRPC channel (if not endogenously expressed).
-
Inhibitor Treatment: After 24-48 hours, pre-treat the cells with various concentrations of the test inhibitor for a specified duration.
-
Agonist Stimulation: Stimulate the cells with an agonist known to activate the TRPC3/6-NFAT pathway (e.g., Angiotensin II).
-
Cell Lysis: After a suitable incubation period (e.g., 6-24 hours), wash the cells and lyse them using the appropriate lysis buffer.
-
Luciferase Assay: Add the luciferase substrate to the cell lysate and measure the luminescence using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or total protein concentration. Determine the inhibitory effect of the compound on agonist-induced NFAT activation.
Conclusion
The selection of a TRPC3/6 inhibitor should be guided by the specific requirements of the research question, including the desired potency, selectivity, and the experimental system being used. This compound emerges as a potent dual inhibitor of both TRPC3 and TRPC6. For studies requiring high selectivity for TRPC6, SAR7334 presents a valuable option. The GSK series of compounds (GSK2332255B and GSK2833503A) also offer potent dual inhibition with well-documented selectivity profiles. For researchers focusing specifically on TRPC3, Pyr3 remains a widely used, albeit less potent, selective tool. The provided experimental protocols offer a starting point for the rigorous evaluation and comparison of these and other novel TRPC3/6 inhibitors.
References
- 1. TRPC3 - Wikipedia [en.wikipedia.org]
- 2. Differences in TRPC3 and TRPC6 channels assembly in mesenteric vascular smooth muscle cells in essential hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Transient Receptor Potential Canonical 6 (TRPC6) Channel in the Pathogenesis of Diseases: A Jack of Many Trades - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Combined TRPC3 and TRPC6 blockade by selective small-molecule or genetic deletion inhibits pathological cardiac hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of a Highly Selective and Potent TRPC3 Inhibitor with High Metabolic Stability and Low Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. GSK 2833503A | TRPC Channels | Tocris Bioscience [tocris.com]
- 8. SAR 7334 | TRPC Channel Blockers: R&D Systems [rndsystems.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Discovery and pharmacological characterization of a novel potent inhibitor of diacylglycerol-sensitive TRPC cation channels - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Unveiling a Potent TRPC Channel Inhibitor: Pharmacological Insights and Therapeutic Potential [synapse.patsnap.com]
- 12. pnas.org [pnas.org]
- 13. pnas.org [pnas.org]
- 14. researchgate.net [researchgate.net]
- 15. Inhibition of Canonical Transient Receptor Potential Channels 4/5 with Highly Selective and Potent Small-Molecule HC-070 Alleviates Mechanical Hypersensitivity in Rat Models of Visceral and Neuropathic Pain [mdpi.com]
Safety Operating Guide
Navigating the Safe Disposal of Trpc3/6-IN-2: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of laboratory chemicals is a critical component of operational integrity and environmental responsibility. This guide provides essential, step-by-step procedures for the proper disposal of Trpc3/6-IN-2, a potent inhibitor of TRPC3 and TRPC6 channels, ensuring the safety of laboratory personnel and adherence to regulatory standards.[1][2][3]
Core Properties of this compound
A clear understanding of the compound's properties is fundamental to its safe handling and disposal. The following table summarizes the key characteristics of this compound.
| Property | Value |
| Molecular Formula | C18H23F2N5 |
| Molecular Weight | 347.41 g/mol |
| Physical State | Solid |
| CAS Number | 2387893-55-0 |
| Primary Function | Potent inhibitor of TRPC3 and TRPC6 ion channels |
| Intended Use | For laboratory research use only |
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a lab coat. All handling should be performed in a well-ventilated area, preferably within a chemical fume hood. In the event of accidental contact, refer to the first aid measures outlined for similar chemical compounds, which typically involve thorough rinsing of the affected area with water and seeking prompt medical attention.[4] In case of a spill, absorb the material with an inert, non-combustible absorbent and dispose of it as hazardous waste.[4]
Step-by-Step Disposal Protocol for this compound
The disposal of this compound must be managed in accordance with institutional and local regulations for hazardous chemical waste.[5][6][7] Under no circumstances should this compound be disposed of down the drain or in regular trash.[5][7]
1. Waste Segregation and Collection:
-
Solid Waste: Collect solid this compound waste, including any contaminated consumables (e.g., weighing paper, pipette tips), in a designated, properly labeled hazardous waste container.[8][9] The container must be compatible with the chemical and have a secure, tight-fitting lid.[8][9]
-
Liquid Waste: If this compound is dissolved in a solvent, the resulting solution must be collected in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other incompatible waste streams.[5][8] For instance, halogenated and non-halogenated solvent wastes should be collected separately.[8]
-
Empty Containers: Any "empty" containers that previously held this compound should be triple-rinsed with a suitable solvent.[7][8] The rinsate must be collected and disposed of as hazardous waste.[8] After triple-rinsing, the container can be disposed of as non-hazardous waste, though institutional policies may vary.[7][8]
2. Labeling and Storage:
-
All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and any associated hazards (e.g., "Toxic").[9]
-
Store the waste containers in a designated satellite accumulation area (SAA) that is secure and away from general laboratory traffic.[5]
-
Ensure that incompatible wastes are segregated to prevent accidental reactions.[5][6] For example, acids should be stored separately from bases, and oxidizers should be kept away from flammable materials.[5]
3. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.[5][7] Do not allow waste to accumulate in the laboratory for extended periods.[6][7]
Experimental Workflow for Chemical Waste Disposal
The following diagram illustrates a generalized workflow for the proper disposal of laboratory chemical waste, including compounds like this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cymitquimica.com [cymitquimica.com]
- 3. cymitquimica.com [cymitquimica.com]
- 4. TRPC6-IN-2|2308595-83-5|MSDS [dcchemicals.com]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 7. vumc.org [vumc.org]
- 8. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. acewaste.com.au [acewaste.com.au]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
